9,13b-Dehydro Epinastine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,10H,9H2,(H2,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLHPLXKXXXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141342-70-3 | |
| Record name | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141342-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 9,13b-Dehydro Epinastine Hydrochloride: A Key Intermediate in an Efficient Epinastine HCl Pathway
Abstract
Epinastine Hydrochloride is a distinguished second-generation histamine H1 receptor antagonist, valued for its efficacy in treating allergic conditions without inducing sedation or significant cardiotoxicity.[1] Traditional synthetic routes to Epinastine have often been hampered by the use of hazardous reagents, multi-step protocols, and unsatisfactory yields. This technical guide provides an in-depth examination of a more facile and industrially viable synthetic strategy that proceeds through the key intermediate, 9,13b-Dehydro Epinastine. By treating 6-(chloromethyl)-11H-dibenzo[b,e]azepine with cyanamide, this intermediate is formed in high yield, enabling a subsequent reduction to produce Epinastine HCl.[1] This two-step process circumvents the need for toxic chemicals like cyanogen bromide or phosgene and offers a significant improvement in overall yield and process safety.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the mechanistic rationale, experimental protocols, and analytical validation of this streamlined synthetic pathway.
Introduction: The Strategic Imperative for an Optimized Epinastine Synthesis
Epinastine is a potent and selective H1 receptor antagonist with additional mast cell-stabilizing properties, making it a cornerstone therapy for allergic conjunctivitis and other allergic disorders.[3][4] Its molecular structure, featuring a tricyclic dibenzo[b,e]azepine core, contributes to its high receptor affinity and a favorable safety profile, largely attributed to its poor penetration of the blood-brain barrier.[1][3]
The pursuit of an optimal synthetic route for active pharmaceutical ingredients (APIs) like Epinastine is driven by the need for safety, efficiency, and cost-effectiveness. Early synthetic approaches were often fraught with challenges:
-
Use of Hazardous Reagents: Several documented syntheses employ highly toxic and dangerous chemicals, such as cyanogen bromide, phosgene, and sodium cyanide, which pose significant risks during scale-up and require stringent handling protocols.[1][2][5]
-
Multi-Step, Low-Yield Processes: Many routes involve lengthy, linear sequences that lead to a low overall product yield, increasing manufacturing costs and waste generation.[1]
-
Expensive Catalysts and Reagents: The use of expensive materials like lithium aluminum hydride or palladium-based catalysts in certain steps can negatively impact the economic viability of the process.[2][6]
The synthesis via a 9,13b-Dehydro Epinastine intermediate represents a significant process chemistry advancement. It consolidates the core imidazole ring formation and amination into a single, high-yield cyclization step, providing a direct precursor that can be cleanly reduced to the final API. This pathway offers a compelling solution to the aforementioned challenges, paving the way for safer and more economical large-scale production of Epinastine HCl.[1]
The Dehydroepinastine Pathway: A Mechanistic Overview
The core of this improved synthesis is a two-step sequence starting from a common dibenzo[b,e]azepine precursor. The overall workflow is elegantly simple, transforming the starting material into the final API via the stable dehydro-intermediate.
Caption: High-level workflow for the synthesis of Epinastine HCl.
Step 1: Cyclization to 9,13b-Dehydro Epinastine
The key transformation involves the reaction of 6-(chloromethyl)-11H-dibenzo[b,e]azepine with cyanamide. This is not merely a substitution but a tandem reaction that constructs the fused 2-aminoimidazole ring system.
Causality of Experimental Choice:
-
Starting Material: 6-(chloromethyl)-11H-dibenzo[b,e]azepine is an ideal precursor. The chloromethyl group at the 6-position provides a reactive electrophilic site, perfectly positioned for intramolecular cyclization with the azepine nitrogen.
-
Reagent Selection: Cyanamide (H₂N-C≡N) is a cost-effective and bifunctional reagent. It acts as both a nucleophile (via one of its amino nitrogens) and an electrophile (at the nitrile carbon), making it an efficient building block for the 2-amino-guanidinyl fragment required for the imidazole ring.
The proposed mechanism proceeds in two stages:
-
Initial S_N2 Substitution: The reaction initiates with the nucleophilic attack of a cyanamide nitrogen atom on the benzylic carbon of the chloromethyl group, displacing the chloride ion. This forms an N-alkylated cyanamide intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the dibenzo[b,e]azepine ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This ring-closing step forms the five-membered imidazole ring, and subsequent tautomerization yields the stable, aromatic 9,13b-Dehydro Epinastine product, also known as Epinastine Impurity A.[7]
Caption: Synthesis of 9,13b-Dehydro Epinastine via cyclization.
Experimental Protocols & Data
The following protocols are presented as a self-validating system, incorporating steps for reaction monitoring and product verification.
Protocol: Synthesis of 9,13b-Dehydro Epinastine
Materials:
-
6-(chloromethyl)-11H-dibenzo[b,e]azepine (1.0 eq)
-
Cyanamide (1.5 - 2.0 eq)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Sodium Bicarbonate (for work-up)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with 6-(chloromethyl)-11H-dibenzo[b,e]azepine and acetonitrile.
-
Reagent Addition: Cyanamide is added to the stirred suspension at room temperature.
-
Reaction: The mixture is heated to reflux (approx. 80-82°C) and maintained for 12-24 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with water, then brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude 9,13b-Dehydro Epinastine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford a crystalline solid.
Protocol: Reduction to Epinastine Hydrochloride
This step demonstrates the utility of the dehydro-intermediate. A common method is catalytic hydrogenation.
-
Hydrogenation Setup: A pressure reactor (autoclave) is charged with 9,13b-Dehydro Epinastine, a suitable solvent (e.g., methanol), and a hydrogenation catalyst (e.g., 5% Pd/C).
-
Acidification: A stoichiometric amount of concentrated hydrochloric acid is added to the mixture.
-
Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 psi). The mixture is stirred at a controlled temperature (e.g., 40-50°C) until hydrogen uptake ceases.
-
Isolation: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to induce crystallization. The resulting solid is collected by filtration, washed with a cold solvent (e.g., acetone or isopropyl ether), and dried to yield Epinastine Hydrochloride.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 9,13b-Dehydro Epinastine Hydrochloride.
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₆H₁₄ClN₃ |
| Molecular Weight | 283.75 g/mol [7] |
| Melting Point | >280 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.2-7.8 (m, 8H, aromatic protons), ~7.0 (br s, 2H, -NH₂), ~5.2 (s, 2H, -CH₂-), ~9.5 (s, 1H, imidazole proton). Note: Peaks are illustrative.[8] |
| Mass Spectrometry (ESI+) | m/z: 248.1 [M+H]⁺ (for free base) |
| Purity (HPLC) | ≥99.0% |
Conclusion
The synthesis of Epinastine HCl via the 9,13b-Dehydro Epinastine intermediate offers a robust, safe, and high-yield alternative to previous manufacturing methods.[1] This pathway eliminates the use of acutely toxic reagents and streamlines the production process into two efficient chemical steps, achieving an overall yield of approximately 75%.[1] By providing a detailed procedural and mechanistic guide, this document aims to empower research and development teams to implement this superior synthetic strategy, ultimately facilitating the cost-effective production of this important antiallergic medication.
References
-
A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate. ResearchGate. [Link]
- CN112028897A - Synthesis method of epinastine hydrochloride.
- CN105153169A - Synthesis method for epinastine hydrochloride.
-
Improvement of the Synthetic Route for Epinastine Antihistamine. ResearchGate. [Link]
- CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof.
- CN103012408B - Synthesis method of epinastine.
- WO 2009/063504 A2 - Novel Crystal Modification of Epinastine and its Hydrochloride Salt.
-
This compound. PubChem. [Link]
-
Epinastine Impurities and Related Compound. Veeprho. [Link]
- CN101130544A - Chemical synthesis method for epinastine.
-
Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. PubMed. [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. CN105153169A - Synthesis method for epinastine hydrochloride - Google Patents [patents.google.com]
- 6. CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof - Google Patents [patents.google.com]
- 7. This compound | C16H14ClN3 | CID 71306707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN112028897A - Synthesis method of epinastine hydrochloride - Google Patents [patents.google.com]
A Technical Guide to 9,13b-Dehydro Epinastine Hydrochloride: Synthesis, Characterization, and Chemical Properties
This in-depth technical guide provides a comprehensive overview of 9,13b-Dehydro Epinastine Hydrochloride, a significant intermediate and impurity in the synthesis of Epinastine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis pathways, analytical characterization, and the underlying chemical principles governing its behavior.
Introduction: The Significance of the Dehydro-Derivative
This compound is the immediate precursor in several modern synthetic routes to Epinastine HCl, a potent second-generation H1 histamine receptor antagonist.[1] Epinastine is widely used in ophthalmic solutions to treat allergic conjunctivitis.[2][3] The dehydro-derivative is also classified as "Epinastine EP Impurity A," making its characterization and control critical for pharmaceutical quality assurance.[4]
Structurally, 9,13b-Dehydro Epinastine features a fully aromatized dibenzo[c,f]imidazo[1,5-a]azepine ring system, distinguishing it from the saturated 9,13b-dihydro structure of Epinastine.[4][5] This seemingly minor structural difference—the presence of a double bond between positions 9 and 13b—profoundly influences the molecule's stereochemistry, electronic properties, and reactivity. Understanding these properties is paramount for optimizing synthesis, developing accurate analytical methods, and ensuring the safety and efficacy of the final Epinastine drug product.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These computed properties are sourced from authoritative chemical databases.[4]
| Property | Value | Source |
| IUPAC Name | 2,4-diazatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride | PubChem[4] |
| CAS Number | 141342-70-3 | PubChem[4] |
| Molecular Formula | C₁₆H₁₄ClN₃ | PubChem[4] |
| Molecular Weight | 283.75 g/mol | PubChem[4] |
| Parent Compound | 9,13b-Dehydro Epinastine (CAS: 706753-75-5) | CymitQuimica[6] |
| Canonical SMILES | C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl | PubChem[4] |
| Topological Polar Surface Area | 43.8 Ų | PubChem[4] |
| Heavy Atom Count | 20 | PubChem[4] |
Synthesis and Mechanism
The synthesis of 9,13b-Dehydro Epinastine is a key step in a facile and efficient route to Epinastine HCl, designed to overcome the challenges of previous methods which often involved hazardous reagents.[1]
Synthetic Pathway Overview
The primary synthesis involves a cyclization reaction between 6-(chloromethyl)-11H-dibenzo[b,e]azepine and cyanamide. This reaction directly yields the dehydroepinastine base, which is subsequently reduced and salified to produce Epinastine HCl.[1] This approach is notable for its high yield and avoidance of toxic or explosive chemicals.[1]
Caption: Synthetic pathway from starting materials to Epinastine HCl via a dehydro-intermediate.
Detailed Experimental Protocol (Hypothetical)
While the specific reaction conditions are proprietary, a plausible protocol based on the literature is as follows:[1]
-
Reaction Setup: To a solution of 6-(chloromethyl)-11H-dibenzo[b,e]azepine in an appropriate aprotic solvent (e.g., acetonitrile), add an equimolar amount of cyanamide.
-
Base Addition: Introduce a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl generated during the cyclization.
-
Cyclization: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture, filter any precipitated salts, and remove the solvent under reduced pressure. The crude 9,13b-Dehydro Epinastine base can be purified by column chromatography or recrystallization.
-
Conversion to Epinastine HCl: The purified dehydro-intermediate is then dissolved in a suitable solvent and subjected to a reduction reaction (e.g., catalytic hydrogenation or with a chemical reducing agent) in the presence of aqueous HCl to yield Epinastine HCl.[1]
Causality Behind Experimental Choices:
-
Aprotic Solvent: An aprotic solvent is chosen to prevent solvolysis of the reactive chloromethyl starting material.
-
Non-nucleophilic Base: A bulky, non-nucleophilic base is essential to prevent side reactions with the chloromethyl group, ensuring it only facilitates the desired cyclization by neutralizing acid.
-
Reduction Step: The final reduction step is critical to convert the planar, aromatic dehydro-intermediate into the saturated, three-dimensional structure of Epinastine.[1][5]
Analytical Characterization
The analysis of this compound, particularly as an impurity in Epinastine HCl, requires sensitive and specific analytical methods. While specific methods for the dehydro-derivative are not extensively published, protocols for Epinastine HCl can be readily adapted.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is the standard for analyzing Epinastine and its impurities.[7][8]
Workflow for HPLC Method Development:
Caption: A typical workflow for the HPLC analysis of Epinastine and its impurities.
Example HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1M ammonium acetate buffer (e.g., 40:60 v/v).[7][9]
-
Internal Standard: Methyl paraben can be used as an internal standard for improved quantitation.[7][9]
Due to the increased conjugation in the dehydro-derivative, its retention time will differ from Epinastine, typically eluting at a different time, allowing for clear separation and quantification.
Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming the identity of 9,13b-Dehydro Epinastine. The expected molecular ion peak for the free base (C₁₆H₁₃N₃) would be at an m/z of approximately 247.29.[6][10] For the hydrochloride salt, fragmentation patterns would confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. Key expected differences in the ¹H NMR spectrum of 9,13b-Dehydro Epinastine compared to Epinastine would include:
-
The absence of signals corresponding to the saturated protons at positions 9 and 13b.
-
The appearance of a new olefinic proton signal, or a downfield shift of adjacent protons, due to the newly formed double bond and extended aromatic system.
Chemical Reactivity and Stability
The defining feature of 9,13b-Dehydro Epinastine is the imine-like double bond within the central seven-membered azepine ring. This feature makes it susceptible to reduction, which is the key transformation in its conversion to Epinastine.[1]
-
Reduction: The C=N bond is readily reduced by various agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical hydrides (e.g., sodium borohydride).[11][12]
-
Hydrolytic Stability: The imidazo[1,5-a]azepine ring system is generally stable. However, under harsh acidic or basic conditions, the integrity of the seven-membered ring could be compromised.
-
Oxidative Stability: The extended π-system and the presence of amine functionalities suggest that the molecule could be sensitive to strong oxidizing agents. Degradation studies would be necessary to establish its stability profile under various stress conditions (light, heat, oxidation) as per ICH guidelines.
Conclusion
This compound is more than a mere impurity; it is a pivotal intermediate that enables a more efficient and safer synthesis of Epinastine HCl.[1] Its distinct chemical properties, arising from the unsaturated dibenzo[c,f]imidazo[1,5-a]azepine core, necessitate specific analytical approaches for its detection and quantification. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for professionals in pharmaceutical development and quality control to ensure the production of high-purity Epinastine.
References
-
Epinastine. (2023). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71306707, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157313, Epinastine Hydrochloride. Retrieved from [Link]
-
RxList. (n.d.). Epinastine Hydrochloride Ophthalmic Solution: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
PharmaCompass. (n.d.). Epinastin HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
El-Bagary, R. I., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(2), 1361-1369. Available from: [Link]
-
El-Bagary, R. I., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
BioOrganics. (n.d.). This compound. Retrieved from [Link]
-
El-Bagary, R. I., et al. (2012). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. ResearchGate. Available from: [Link]
-
Belal, F., et al. (2009). Development and validation of liquid chromatographic and ultraviolet derivative spectrophotometric methods for determination of epinastine hydrochloride in coated tablets. PubMed. Available from: [Link]
-
Kim, Y., et al. (2021). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN103012408B - Synthesis method of epinastine.
- Google Patents. (n.d.). CN112028897A - Synthesis method of epinastine hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. This compound | C16H14ClN3 | CID 71306707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9,13b-Dehydro Epinastine | CymitQuimica [cymitquimica.com]
- 7. jocpr.com [jocpr.com]
- 8. Development and validation of liquid chromatographic and ultraviolet derivative spectrophotometric methods for determination of epinastine hydrochloride in coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. 9,13b-Dehydro Epinastine | LGC Standards [lgcstandards.com]
- 11. CN103012408B - Synthesis method of epinastine - Google Patents [patents.google.com]
- 12. CN112028897A - Synthesis method of epinastine hydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to 9,13b-Dehydro Epinastine Hydrochloride: An Epinastine Metabolite
Foreword
Epinastine, a second-generation antihistamine, has long been a cornerstone in the management of allergic conditions.[1] Its efficacy and favorable safety profile are well-documented. However, a comprehensive understanding of any therapeutic agent necessitates a thorough investigation of its metabolic fate. This guide provides an in-depth technical exploration of 9,13b-Dehydro Epinastine Hydrochloride, a significant human metabolite of epinastine.[2] For researchers, scientists, and professionals in drug development, understanding the characteristics of such metabolites is paramount for a complete picture of a drug's pharmacology, pharmacokinetics, and safety. This document is structured to provide not just a repository of information, but a causal narrative, explaining the "why" behind the experimental approaches and highlighting areas where further investigation is warranted.
Physicochemical Properties of this compound
A foundational aspect of studying any chemical entity is a clear understanding of its physical and chemical properties. This compound is the hydrochloride salt of the dehydrogenated metabolite of epinastine.
| Property | Value | Source |
| Chemical Name | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | [3] |
| Molecular Formula | C₁₆H₁₄ClN₃ | [3] |
| Molecular Weight | 283.76 g/mol | [3] |
| CAS Number | 141342-70-3 | [3] |
| Appearance | Solid (form not specified in available literature) | N/A |
Metabolic Genesis: The Biotransformation of Epinastine
Epinastine undergoes metabolic transformation in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. While epinastine is considered to be poorly metabolized, one of the identified metabolites in humans is 9,13b-dehydroepinastine.[2][4]
The formation of 9,13b-dehydroepinastine from epinastine is a dehydrogenation reaction. Studies have shown that the metabolism of epinastine is primarily carried out by CYP3A4 and CYP2D6 isozymes.[5] Although direct evidence pinpointing the specific isozyme responsible for this particular dehydrogenation is not yet available in the reviewed literature, it is highly probable that one or both of these enzymes catalyze this transformation.
The causality for investigating this metabolic pathway lies in understanding the potential for drug-drug interactions. Since CYP3A4 and CYP2D6 are involved in the metabolism of a vast number of therapeutic agents, co-administration of drugs that inhibit or induce these enzymes could alter the plasma concentrations of both epinastine and its dehydro metabolite, potentially impacting efficacy and safety.[6][7]
Sources
- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H14ClN3 | CID 71306707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibition of CYP3A4 and CYP2D6 by Indonesian medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Formation of 9,13b-Dehydro Epinastine
Executive Summary
Epinastine is a second-generation antihistamine and mast cell stabilizer valued for its efficacy and favorable safety profile, particularly its non-sedating properties.[1][2] While it is known to be poorly metabolized in humans, understanding the biotransformation pathways it does undergo is critical for a complete pharmacological and toxicological assessment.[3][4][5] This guide provides a detailed examination of the in vivo formation of a specific human metabolite, 9,13b-Dehydro Epinastine. We will explore the proposed enzymatic drivers, present the known pharmacokinetic context, and provide robust, field-proven methodologies for its study. The objective is to equip researchers with the foundational knowledge and practical protocols required to investigate this metabolic pathway, ensuring both scientific rigor and regulatory compliance.
The Metabolic Landscape of Epinastine
Epinastine's interaction with the body's metabolic machinery is characterized by its relative stability. Clinical and preclinical data consistently show that the drug is not extensively biotransformed. Following oral administration in humans, the total proportion of all metabolites accounts for less than 10% of the administered dose.[6] The majority of the parent drug is eliminated unchanged, primarily through renal excretion.[6]
Despite this low metabolic turnover, in vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have successfully identified the primary enzymatic contributors. These studies reveal that epinastine metabolism is mediated by:
This limited metabolism is a key feature of epinastine's clinical profile. Unlike some other antihistamines, epinastine does not significantly inhibit major metabolic enzymes like CYP3A4, reducing the potential for drug-drug interactions.[3][7]
Biotransformation Pathway to 9,13b-Dehydro Epinastine
Among the handful of metabolites formed, 9,13b-Dehydro Epinastine has been identified as a product of in vivo biotransformation in humans.[8][9] This metabolite is formed through a dehydrogenation reaction, which involves the removal of two hydrogen atoms from the parent epinastine molecule, creating a double bond.
Proposed Enzymatic Mechanism
While the specific enzyme responsible for the conversion of epinastine to its dehydro metabolite has not been definitively isolated and confirmed in the literature, a scientifically grounded hypothesis can be formed. Cytochrome P450 enzymes are well-established catalysts of a wide array of oxidative reactions, including dehydrogenation.[10][11]
Given that CYP3A4 and CYP2D6 are the principal enzymes identified in the overall metabolism of epinastine, it is highly probable that one or both of these isoforms catalyze the oxidative dehydrogenation at the 9 and 13b positions.[3][7] This represents a classic Phase I metabolic reaction.[12]
Sources
- 1. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. (Open Access) Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. (1997) | Wataru Kishimoto | 24 Citations [scispace.com]
- 8. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. dynamed.com [dynamed.com]
- 12. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
"pharmacological profile of 9,13b-Dehydro Epinastine Hydrochloride"
An In-depth Technical Guide to the Pharmacological Profile of 9,13b-Dehydro Epinastine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of this compound, a critical chemical entity related to the second-generation antihistamine, Epinastine Hydrochloride. While direct pharmacological data on 9,13b-Dehydro Epinastine is sparse, its significance as a primary human metabolite, a key synthetic intermediate, and a potential impurity necessitates a thorough characterization. This document synthesizes the known information by contextualizing it with the extensively studied profile of the parent drug, Epinastine. Furthermore, it outlines robust, field-proven experimental protocols for researchers to directly elucidate the receptor binding affinity, functional activity, and overall pharmacological signature of 9,13b-Dehydro Epinastine. The guide is structured to provide drug development professionals with the foundational knowledge and practical methodologies required to fully evaluate this compound's contribution to the efficacy and safety profile of Epinastine.
Introduction
Epinastine Hydrochloride is a well-established therapeutic agent with a multi-faceted mechanism of action, serving as both a potent histamine H₁ receptor antagonist and a mast cell stabilizer.[1][2] This dual activity makes it highly effective in the management of allergic conditions, most notably allergic conjunctivitis, for which it is clinically approved as a topical ophthalmic solution.[3][4][5] Unlike first-generation antihistamines, its chemical properties prevent significant penetration of the blood-brain barrier, thereby avoiding sedative central nervous system effects.[3][6]
Within the lifecycle of Epinastine, from synthesis to metabolism, this compound emerges as a compound of significant interest. It is recognized as an in vivo metabolite in humans, a crucial intermediate in modern, efficient synthetic routes, and a specified impurity in the final drug product.[6][7][8] Understanding the pharmacological profile of this dehydro-variant is therefore not merely an academic exercise; it is critical for a complete understanding of Epinastine's pharmacokinetics, for ensuring the safety and purity of the active pharmaceutical ingredient (API), and for potentially identifying any contribution of the metabolite to the parent drug's overall therapeutic effect.
The structural difference between the two molecules is the presence of a double bond in the azepine ring of the dehydro-metabolite, which can significantly alter its three-dimensional conformation and, consequently, its interaction with biological targets. This guide will first establish the known chemical and synthetic relationships and then delve into the established pharmacology of Epinastine as a framework for proposing the necessary investigations into its dehydro-metabolite.
Physicochemical Properties and Synthetic Relationship
A comparative analysis of the fundamental physicochemical properties of Epinastine HCl and its dehydro-derivative is essential for their differentiation and handling in a research setting.
Table 1: Comparative Physicochemical Properties
| Property | Epinastine Hydrochloride | This compound | Data Source(s) |
| IUPAC Name | 3-Amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | [8][9] |
| Molecular Formula | C₁₆H₁₅N₃·HCl | C₁₆H₁₃N₃·HCl | [4][8] |
| Molecular Weight | 285.78 g/mol | 283.75 g/mol | [4][8] |
| CAS Number | 108929-04-0 | 141322-70-3 | [8][10] |
| Appearance | Solid | Neat | [9][11] |
Role as a Synthetic Intermediate
The causality behind the scientific interest in 9,13b-Dehydro Epinastine extends to pharmaceutical manufacturing. Modern synthetic strategies have been developed to produce Epinastine HCl more efficiently and safely, avoiding hazardous reagents used in older methods.[6] One such innovative route utilizes 9,13b-Dehydro Epinastine as a key intermediate. This process involves the treatment of 6-(chloromethyl)-11H-dibenzo[b,e]azepine with cyanamide to yield the dehydro-intermediate with high efficiency. This intermediate is then subsequently reduced in the final step to produce Epinastine HCl.[6] This two-step process is significantly more concise and boasts a high overall yield, making the characterization of the intermediate critical for process control and final product purity.
Caption: Epinastine's dual mechanism in the allergic response pathway.
Table 2: Receptor Binding Profile of Epinastine
| Receptor Target | Affinity / Activity | Significance | Source(s) |
| Histamine H₁ | High affinity, potent antagonist | Primary mechanism for antihistaminic effect | [1][12] |
| Histamine H₂ | Low affinity | Minimal impact on gastric acid secretion | [4][12] |
| Adrenergic α₁ & α₂ | Affinity noted | May contribute to vasoconstrictive effects, reducing redness | [4][12] |
| Serotonin 5-HT₂ | Affinity noted | Potential modulation of inflammatory signaling | [4][12] |
| Muscarinic | Low to no affinity | Lack of anticholinergic side effects (e.g., dry mouth) | [7][12] |
Proposed Methodologies for Characterizing this compound
To date, the primary characterization of 9,13b-Dehydro Epinastine in a biological context has been pharmacokinetic, focusing on its measurement in plasma as a metabolite of Epinastine. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been successfully used for its simultaneous measurement alongside Epinastine in human plasma, with linear calibration curves from 0.1–50 ng/mL. [7] To build a comprehensive pharmacological profile, the following validated experimental protocols are proposed.
Protocol 1: Competitive Radioligand Binding Assay for H₁ Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of 9,13b-Dehydro Epinastine HCl for the human histamine H₁ receptor and compare it to that of Epinastine HCl.
Methodology:
-
Source of Receptors: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human histamine H₁ receptor.
-
Radioligand: Use [³H]-pyrilamine, a well-characterized H₁ receptor antagonist radioligand.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of [³H]-pyrilamine (e.g., 1-2 nM), and a range of concentrations of the test compound (9,13b-Dehydro Epinastine HCl) or the reference compound (Epinastine HCl), typically from 10⁻¹⁰ M to 10⁻⁵ M.
-
Determination of Non-specific Binding: A parallel set of wells containing a high concentration of a non-labeled H₁ antagonist (e.g., 10 µM Mepyramine) will be used to define non-specific binding.
-
Equilibration: Incubate the plates for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
Trustworthiness: This protocol is a gold-standard, self-validating system. The inclusion of a reference compound (Epinastine) and the clear definition of non-specific binding ensure the accuracy and reproducibility of the affinity measurements.
Protocol 2: Mast Cell Stabilization Functional Assay
Objective: To assess the ability of 9,13b-Dehydro Epinastine HCl to inhibit antigen- or secretagogue-induced histamine release from mast cells.
Methodology:
-
Cell Model: Use either primary rat peritoneal mast cells (RPMCs) or a human mast cell line (e.g., LAD2). RPMCs are a classic model for this type of study.
-
Cell Preparation: Isolate RPMCs from the peritoneal cavity of rats via lavage with a suitable buffer (e.g., Tyrode's buffer). Purify the mast cells using a density gradient centrifugation method (e.g., Percoll).
-
Pre-incubation: Pre-incubate the purified mast cells (typically 1-2 x 10⁵ cells/mL) with varying concentrations of 9,13b-Dehydro Epinastine HCl or Epinastine HCl for 15-30 minutes at 37°C.
-
Stimulation: Induce degranulation and histamine release by adding a secretagogue, such as Compound 48/80 (1 µg/mL) or Substance P. For antigen-induced release, cells from sensitized animals would be challenged with the specific antigen.
-
Termination of Reaction: After a short incubation period (10-15 minutes), stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Quantification: Collect the supernatant. Measure the histamine content in the supernatant using a sensitive method such as a competitive enzyme-linked immunosorbent assay (ELISA) or fluorometric assay.
-
Controls:
-
Spontaneous Release: Unstimulated cells (no secretagogue).
-
Maximum Release: Cells lysed with Triton X-100 or by sonication.
-
Positive Control: Epinastine HCl.
-
-
Data Analysis: Calculate the percentage of histamine release for each condition relative to the maximum release control, after subtracting the spontaneous release. Plot the percentage inhibition of histamine release against the concentration of the test compound to determine the IC₅₀ value.
Caption: Workflow for the direct pharmacological testing of the title compound.
Conclusion and Future Directions
This compound holds a multifaceted identity as a human metabolite, a key synthetic intermediate, and a potential impurity of the clinically significant antiallergic drug, Epinastine. While direct pharmacological data remains unpublished, its structural similarity to the parent compound suggests the potential for biological activity. A comprehensive understanding of its pharmacology is imperative for a complete safety and efficacy assessment of Epinastine.
This guide has established the foundational knowledge of this compound and provided detailed, robust protocols for its direct pharmacological investigation. The proposed studies—specifically receptor binding and mast cell functional assays—will definitively elucidate its affinity for the H₁ receptor and its capacity as a mast cell stabilizer. The resulting data will allow for a direct comparison with Epinastine, clarifying whether the metabolite is an active contributor to the therapeutic effect, an inactive bystander, or a compound with a distinct pharmacological profile that requires further safety consideration. For researchers and drug development professionals, pursuing this characterization is a critical step in refining our understanding of Epinastine and ensuring the highest standards of pharmaceutical quality and safety.
References
- Selleck Chemicals. Epinastine HCl Histamine Receptor inhibitor.
- Patel, R. & Mohiuddin, A. (2023). Epinastine. In: StatPearls [Internet].
- Various Authors. (2020). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases.
- Various Authors. (2019). Epinastine – Knowledge and References. Taylor & Francis.
- Patsnap Synapse. (2024). What is the mechanism of Epinastine Hydrochloride?.
- U.S. Food and Drug Administration (FDA). (2002). Elestat Clinical Pharmacology Biopharmaceutics Review.
- National Center for Biotechnology Information. (n.d.). This compound.
- CymitQuimica. (n.d.). 9,13b-Dehydro Epinastine.
- Sigma-Aldrich. (n.d.). Epinastine hydrochloride.
- Kim, J. et al. (n.d.). A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate.
- Drugs.com. (2025). Epinastine HCl Ophthalmic Solution: Package Insert / Prescribing Info / MOA.
- Global Substance Registr
- Mayo Clinic. (2025). Epinastine (ophthalmic route).
- RxList. (n.d.). Epinastine Hydrochloride Ophthalmic Solution: Side Effects, Uses, Dosage, Interactions, Warnings.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 3. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Epinastine (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C16H14ClN3 | CID 71306707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 盐酸依匹斯汀 盐酸盐 - 9,13b-Dihydro-1H-dibenz[cf]imidazo[1 [sigmaaldrich.com]
- 11. 9,13b-Dehydro Epinastine | CymitQuimica [cymitquimica.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to the Toxicological Assessment of Epinastine Impurities
Introduction: The Imperative of Purity in Epinastine Formulations
Epinastine is a second-generation antihistamine and mast cell stabilizer, primarily utilized in ophthalmic solutions to manage allergic conjunctivitis.[1][2][3] Its efficacy is contingent not only on the active pharmaceutical ingredient (API) itself but also on the purity of the final drug product. Impurities, which are undesired chemical substances with no therapeutic benefit, can arise during synthesis, purification, storage, or degradation of the drug substance.[4][5][6] These impurities can significantly impact the quality, safety, and efficacy of the pharmaceutical product, potentially causing adverse health effects.[5] Therefore, a rigorous toxicological assessment of any potential impurities is a critical and non-negotiable aspect of drug development and manufacturing, governed by stringent international guidelines.
This technical guide provides a comprehensive framework for the toxicological assessment of epinastine impurities, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale and regulatory context, empowering professionals to design and execute robust, self-validating safety assessments. The core of this process is rooted in the principles established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly guidelines Q3A, Q3B, and M7.[4][5][7][8]
Part 1: Identification, Characterization, and Classification of Epinastine Impurities
The foundational step in any toxicological assessment is the comprehensive identification and characterization of all potential impurities. For epinastine, these can be broadly categorized into process-related impurities, degradation products, and elemental impurities.[1]
Impurity Profiling: Analytical Methodologies
A robust impurity profile is the cornerstone of a successful safety assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying organic impurities in epinastine.[1][9][10][11] Stability-indicating HPLC methods are crucial to separate the active ingredient from any degradation products that may form under various stress conditions.[9][10]
-
Forced Degradation Studies: To anticipate potential degradation products, epinastine is subjected to stress conditions as outlined by ICH guidelines, including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[9][12] This allows for the identification of degradation pathways and the development of analytical methods capable of detecting these impurities.[12] Studies have shown that epinastine can degrade under basic, thermal, and oxidative conditions, with one degradation pathway involving the opening of the imidazole ring.[9][12]
-
Advanced Analytical Techniques: For structural elucidation of unknown impurities, a combination of techniques is employed:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides molecular weight and fragmentation data, crucial for identifying unknown or trace-level degradation products.[1][11]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Offers detailed structural information for definitive identification.[11]
-
GC (Gas Chromatography): Used for the analysis of residual solvents.[1][11]
-
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): Essential for detecting and quantifying elemental impurities.[1]
-
Classification of Impurities: A Risk-Based Approach
Once identified, impurities are classified to guide the subsequent toxicological evaluation. This classification is primarily based on their chemical structure and potential for genotoxicity.
| Impurity Type | Description | Potential Epinastine Examples | Primary Regulatory Guideline |
| Organic Impurities | Process-related (starting materials, by-products, intermediates) and degradation products.[5][6] | Unreacted intermediates, side-products from cyclization, oxidation products.[1] | ICH Q3A/Q3B[7][13] |
| Inorganic Impurities | Reagents, ligands, catalysts, heavy metals, or other residual metals.[5][6] | Trace metals from synthetic steps.[1] | ICH Q3D[14] |
| Residual Solvents | Organic volatile chemicals used or produced during manufacturing.[5][6] | Ethanol, methanol, acetonitrile.[1] | ICH Q3C |
| Mutagenic Impurities | Impurities that can cause DNA damage, potentially leading to cancer.[4][15] | To be determined based on structural alerts and testing. | ICH M7[4][15] |
Part 2: The Toxicological Assessment Workflow: From Thresholds to Testing
The toxicological assessment of impurities follows a structured, risk-based workflow. The primary goal is to "qualify" the impurities, meaning to acquire and evaluate data that establishes their biological safety at specified levels.[16][17]
Qualification Thresholds: The ICH Framework
The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5][7][18]
| Threshold | Definition | Typical Limit for a Drug with Maximum Daily Dose ≤ 2g/day |
| Reporting Threshold | The level above which an impurity must be reported in the drug substance specification.[6][17] | 0.05%[16] |
| Identification Threshold | The level above which an impurity's structure must be determined.[6][16] | 0.10% or 1.0 mg per day intake, whichever is lower. |
| Qualification Threshold | The level above which an impurity's biological safety must be established.[6][16] | 0.15% or 1.0 mg per day intake, whichever is lower.[18] |
An impurity is considered qualified if its level in the new drug substance has been adequately tested in safety and/or clinical studies, or if it is a significant metabolite in animal or human studies.[16][17] If an impurity exceeds the qualification threshold and is not a significant metabolite, further toxicological studies are required.[17][19]
The Decision Tree for Toxicological Assessment
The following diagram illustrates the logical workflow for the toxicological assessment of a newly identified epinastine impurity.
Caption: Decision workflow for the toxicological assessment of epinastine impurities.
Genotoxicity Assessment (ICH M7): A Special Focus
Impurities that are DNA reactive (mutagenic) have the potential to be carcinogenic, and therefore are of special concern.[15][20] The ICH M7 guideline provides a framework for their assessment and control to limit potential carcinogenic risk.[4][15][21]
2.3.1. In Silico Assessment
The initial step in a genotoxicity assessment is a computational toxicology evaluation using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[22][23][24]
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems use a knowledge base of chemical rules derived from existing toxicological data to identify structural alerts for mutagenicity.[22][23][25]
-
Statistical-Based Systems (e.g., Sarah Nexus): These systems use statistical models trained on large datasets of known mutagens and non-mutagens to predict the probability of mutagenicity.[22][23][25]
A conclusive negative result from both in silico systems for an impurity may be sufficient to conclude it is non-mutagenic, provided the models are robust for the chemical class of the impurity.
2.3.2. In Vitro Testing
If in silico analysis is inconclusive or positive, in vitro testing is required.[8] The standard initial test is the bacterial reverse mutation assay, commonly known as the Ames test.[18][20]
-
Ames Test (OECD TG 471): This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to evaluate a substance's potential to induce gene mutations.[20] A negative Ames test is highly predictive of the absence of mutagenic potential and generally overrules any in silico concerns.[18]
If the Ames test is positive, a follow-up in vitro test in mammalian cells is conducted to assess the potential for chromosomal damage.[26]
-
In Vitro Micronucleus Test (OECD TG 487): This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[20]
2.3.3. In Vivo Testing
A positive result in a mammalian cell in vitro assay necessitates in vivo testing to determine if the genotoxic effect is expressed in a whole animal.[26][27]
-
In Vivo Micronucleus Test (OECD TG 474): This is a common in vivo test that assesses chromosomal damage in the bone marrow or peripheral blood cells of rodents.[20]
General Toxicity Assessment for Non-Mutagenic Impurities
For non-mutagenic impurities that exceed the qualification threshold, general toxicity studies are required.[16] These studies are typically conducted in one relevant animal species for a duration of 14 to 90 days.[16] The study design should allow for a comparison of the new drug substance containing the impurity with previously qualified material.[16]
Part 3: Step-by-Step Experimental Protocols
Protocol: In Silico Mutagenicity Assessment
-
Structure Input: Obtain the 2D chemical structure of the epinastine impurity.
-
Expert Rule-Based Analysis (Derek Nexus):
-
Input the structure into the software.
-
Run the prediction for bacterial mutagenicity.
-
Analyze the output for any structural alerts. If an alert is fired, review the underlying reasoning and examples provided by the software.
-
-
Statistical-Based Analysis (Sarah Nexus):
-
Input the structure into the software.
-
Run the prediction for Ames mutagenicity.
-
Evaluate the prediction result (positive or negative) and the associated confidence level.
-
-
Expert Review: A qualified toxicologist must review the outputs from both systems.[23][25] The review should consider the applicability of the models to the specific chemical structure of the epinastine impurity.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
-
Strain Selection: Utilize at least five strains of bacteria, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction).
-
Dose Selection: Use a minimum of five different analyzable concentrations of the impurity, with the highest concentration being 5 mg/plate or 5 µL/plate, unless limited by solubility or cytotoxicity.
-
Assay Procedure:
-
Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (if applicable) with molten top agar and pour onto minimal glucose agar plates.
-
Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix before adding the top agar and plating.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control.
Conclusion: Ensuring Patient Safety Through Scientific Rigor
The toxicological assessment of epinastine impurities is a scientifically rigorous and logically structured process, deeply rooted in the principles of risk management and patient safety. By integrating advanced analytical techniques for impurity identification with a tiered approach to toxicological testing, guided by ICH guidelines, drug developers can confidently establish the safety of their products. This in-depth understanding of not just what to do, but why it is done, is paramount for ensuring the delivery of high-quality, safe, and effective epinastine formulations to patients worldwide.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation (ICH). [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). [Link]
-
ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration (FDA). [Link]
-
Epinastine Impurities and Related Compound. Veeprho. [Link]
-
In Vitro and in Vivo Studies. CMIC Group. [Link]
-
Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability. Federal Register. [Link]
-
Q3A(R) Impurities in New Drug Substances June 2008. U.S. Food and Drug Administration (FDA). [Link]
-
In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. ScitoVation. [Link]
-
Evaluating Pharmaceutical Impurities. Bibra toxicology advice & consulting. [Link]
-
Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability. Regulations.gov. [Link]
-
Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). [Link]
-
M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
FDA Guidance on Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Lachman Consultants. [Link]
-
Epinastine Hydrochloride-impurities. Pharmaffiliates. [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. ResearchGate. [Link]
-
Toxicological overview of impurities in pharmaceutical products. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. National Institute of Health Sciences. [Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link]
-
Genetic Toxicology Studies. Inotiv. [Link]
-
In Silico Mutagenicity Assessment. Lhasa Limited. [Link]
-
A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. [Link]
-
Summary of Degradation Studies for Epinastine Hydrochloride. ResearchGate. [Link]
-
ICH M7 GUIDELINE: From in silico to in vivo assessment for mutageniciy of impurities. Qepler. [Link]
-
[PDF] Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Semantic Scholar. [Link]
-
(PDF) In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. ResearchGate. [Link]
-
Epinastine Impurity 1 (HCl). Veeprho. [Link]
-
In silico prediction of toxicity. TKTsweden. [Link]
-
Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM. [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. MDPI. [Link]
-
Epinastine-impurities. Pharmaffiliates. [Link]
-
Drug Impurities. Innovatune. [Link]
-
Epinastine Impurity 1 | CAS No: NA. Cleanchem. [Link]
-
Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. JOCPR. [Link]
-
Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. JOCPR. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. database.ich.org [database.ich.org]
- 5. jpionline.org [jpionline.org]
- 6. youtube.com [youtube.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Evaluating Pharmaceutical Impurities | Bibra [bibra-information.co.uk]
- 9. hakon-art.com [hakon-art.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
- 18. nihs.go.jp [nihs.go.jp]
- 19. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 20. en.cmicgroup.com [en.cmicgroup.com]
- 21. fda.gov [fda.gov]
- 22. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 23. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 24. Drug Impurities - Innovatune [innovatune.com]
- 25. researchgate.net [researchgate.net]
- 26. toxhub-consulting.com [toxhub-consulting.com]
- 27. scitovation.com [scitovation.com]
An In-Depth Technical Guide to the Biological Activity of 9,13b-Dehydro Epinastine
A Proposed Investigatory Framework for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Epinastine, a second-generation antihistamine, is a well-characterized therapeutic agent with a primary mechanism of action as a histamine H1 receptor antagonist.[1] Its clinical efficacy in managing allergic conditions is well-documented.[2] Metabolic profiling studies have identified 9,13b-Dehydro Epinastine as a human metabolite of Epinastine.[3] However, a comprehensive understanding of the biological activity of this metabolite remains elusive. This technical guide outlines a systematic and robust research framework to elucidate the pharmacological profile of 9,13b-Dehydro Epinastine. By leveraging established methodologies for antihistamine characterization, this guide provides a roadmap for determining its receptor binding affinity, functional activity, and potential impact on cellular signaling pathways. The insights gained from these proposed studies will be critical for a complete understanding of Epinastine's in vivo pharmacology and could unveil novel therapeutic potential for 9,13b-Dehydro Epinastine itself.
Introduction: The Rationale for Investigating 9,13b-Dehydro Epinastine
Epinastine is a potent and selective H1 receptor antagonist with additional mast cell stabilizing properties.[4] Unlike first-generation antihistamines, Epinastine exhibits minimal penetration of the blood-brain barrier, reducing the incidence of sedative effects.[5] The biotransformation of Epinastine in humans leads to the formation of metabolites, including 9,13b-Dehydro Epinastine.[3] While the pharmacokinetics of this metabolite have been a subject of analytical method development, its pharmacodynamic properties have not been thoroughly investigated.[3]
A comprehensive characterization of 9,13b-Dehydro Epinastine's biological activity is imperative for several reasons:
-
Complete Pharmacological Profile of the Parent Drug: Understanding the activity of metabolites is crucial for a full comprehension of a drug's overall therapeutic effect and potential side effects.
-
Identification of Potentially Active Metabolites: 9,13b-Dehydro Epinastine may contribute to the therapeutic efficacy or adverse effect profile of Epinastine.
-
Novel Therapeutic Potential: The metabolite itself may possess a unique pharmacological profile with potential for development as a separate therapeutic agent.
This guide provides a structured approach, grounded in established principles of G-protein coupled receptor (GPCR) pharmacology, to systematically characterize the biological activity of 9,13b-Dehydro Epinastine.
Proposed Research Plan: A Step-by-Step Investigatory Workflow
The following sections detail a logical and experimentally sound workflow to fully characterize the biological activity of 9,13b-Dehydro Epinastine.
Synthesis and Purification of 9,13b-Dehydro Epinastine
The initial and critical step is to obtain a highly purified and well-characterized sample of 9,13b-Dehydro Epinastine. Several synthetic routes for Epinastine and its analogues have been reported, which can be adapted for the synthesis of the dehydro metabolite.[6][7]
Proposed Synthetic Approach:
A plausible synthetic route involves the chemical dehydrogenation of Epinastine. The resulting product must be rigorously purified using techniques such as column chromatography and recrystallization. The identity and purity of the synthesized 9,13b-Dehydro Epinastine should be confirmed using a battery of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
A detailed protocol for a potential synthetic route is outlined below:
Experimental Protocol: Synthesis and Purification of 9,13b-Dehydro Epinastine
-
Reaction Setup: In a round-bottom flask, dissolve Epinastine hydrochloride in a suitable aprotic solvent.
-
Dehydrogenation: Introduce a dehydrogenating agent (e.g., a high-potential quinone or a palladium catalyst) to the reaction mixture.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the reagent.
-
Extraction: Extract the crude product into an organic solvent.
-
Purification: Purify the crude product using silica gel column chromatography.
-
Final Purification: Recrystallize the purified product from a suitable solvent system to obtain high-purity 9,13b-Dehydro Epinastine.
-
Characterization: Confirm the structure and purity using NMR, MS, and HPLC.
In Vitro Receptor Binding Affinity
The primary pharmacological target of Epinastine is the histamine H1 receptor.[8] Therefore, the initial biological characterization of 9,13b-Dehydro Epinastine should focus on determining its binding affinity for this receptor.
Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and increasing concentrations of unlabeled 9,13b-Dehydro Epinastine.
-
Incubation: Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of 9,13b-Dehydro Epinastine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinity
The binding affinities (Ki values) of 9,13b-Dehydro Epinastine and Epinastine for the H1 receptor should be presented in a clear, tabular format for direct comparison.
| Compound | H1 Receptor Binding Affinity (Ki, nM) |
| Epinastine | [Insert experimentally determined value] |
| 9,13b-Dehydro Epinastine | [Insert experimentally determined value] |
In Vitro Functional Activity
Determining the binding affinity is the first step; however, it does not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays are essential to characterize the nature of the interaction of 9,13b-Dehydro Epinastine with the H1 receptor.
Signaling Pathway of the Histamine H1 Receptor
The histamine H1 receptor is a Gq-coupled GPCR.[4] Upon activation by an agonist, it stimulates the phospholipase C (PLC) pathway, leading to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca²⁺]i).
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture cells stably expressing the H1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 9,13b-Dehydro Epinastine to the wells.
-
Agonist Challenge: After a short incubation, challenge the cells with a known H1 receptor agonist (e.g., histamine) at its EC80 concentration.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of the histamine-induced calcium response.
Data Presentation: Functional Antagonism
The functional potencies (IC50 values) of 9,13b-Dehydro Epinastine and Epinastine should be summarized in a table.
| Compound | Functional Antagonism (IC50, nM) |
| Epinastine | [Insert experimentally determined value] |
| 9,13b-Dehydro Epinastine | [Insert experimentally determined value] |
Workflow for Functional Characterization
Caption: Workflow for the Calcium Mobilization Assay.
Selectivity Profiling
To assess the specificity of 9,13b-Dehydro Epinastine, its binding affinity should be determined against a panel of other relevant receptors, particularly those for which Epinastine has some affinity, such as α1, α2, and 5-HT2 receptors.[1] This will provide a selectivity profile and predict the potential for off-target effects.
Experimental Approach:
Utilize commercially available receptor binding services or establish in-house radioligand binding assays for a panel of receptors.
Expected Outcomes and Interpretation
The proposed research plan will yield a comprehensive dataset on the in vitro biological activity of 9,13b-Dehydro Epinastine. The interpretation of these results will be crucial for understanding its pharmacological significance.
-
High H1 Receptor Affinity and Potent Functional Antagonism: This would suggest that 9,13b-Dehydro Epinastine is an active metabolite that likely contributes to the overall antihistaminic effect of Epinastine.
-
Low H1 Receptor Affinity and Weak or No Functional Antagonism: This would indicate that the metabolite is pharmacologically less active at the H1 receptor and may represent an inactivation product of Epinastine.
-
Differential Selectivity Profile Compared to Epinastine: If 9,13b-Dehydro Epinastine exhibits a different off-target binding profile, it could have implications for the overall side-effect profile of Epinastine.
Future Directions
The in vitro characterization outlined in this guide provides the foundational data for further investigation. Subsequent studies could include:
-
In Vivo Models of Allergic Response: Evaluate the efficacy of 9,13b-Dehydro Epinastine in animal models of allergic conjunctivitis or skin allergies.
-
Pharmacokinetic Studies: Conduct detailed pharmacokinetic studies in animals to understand the absorption, distribution, metabolism, and excretion of 9,13b-Dehydro Epinastine.
-
Evaluation of Mast Cell Stabilizing Properties: Investigate whether 9,13b-Dehydro Epinastine retains the mast cell stabilizing effects of its parent compound.
Conclusion
The biological activity of 9,13b-Dehydro Epinastine, a known metabolite of Epinastine, is currently uncharacterized. This technical guide provides a comprehensive and experimentally rigorous framework for elucidating its pharmacological profile. By systematically determining its receptor binding affinity, functional activity, and selectivity, the scientific community can gain a more complete understanding of Epinastine's in vivo action and potentially uncover a new therapeutic agent. The execution of this research plan will provide invaluable insights for drug development professionals and researchers in the field of allergy and immunology.
References
-
U.S. Food and Drug Administration. (2002). Elestat Clinical Pharmacology Biopharmaceutics Review. [Link]
- Togawa, M. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today, 36(11), 735-757.
- Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 182, 113123.
-
Togawa, M. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. PubMed. [Link]
-
Global Substance Registration System. EPINASTINE. [Link]
-
Drugs.com. (2024). Epinastine Hydrochloride (EENT) Monograph for Professionals. [Link]
-
PubChem. 9,13b-Dehydro Epinastine Hydrochloride. [Link]
- Kim, S., & Park, H. (2012). Improvement of the Synthetic Route for Epinastine Antihistamine. Bulletin of the Korean Chemical Society, 33(10), 3469-3471.
- Staab, A., & Gisclon, L. (1987). Pharmacodynamics of the New H1-antagonist 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine Hydrochloride in Volunteers. Arzneimittelforschung, 37(5), 569-572.
- Google P
- Shinde, G., & Al-Dahmesh, M. (2023). Epinastine. In StatPearls.
-
PubChem. Epinastine Hydrochloride. [Link]
Sources
- 1. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103012408A - Synthesis method of epinastine - Google Patents [patents.google.com]
- 8. GSRS [gsrs.ncats.nih.gov]
A Comprehensive Technical Guide to the Structure Elucidation of 9,13b-Dehydro Epinastine Hydrochloride
Abstract
This technical guide provides a detailed framework for the structural elucidation of 9,13b-Dehydro Epinastine Hydrochloride, a potential metabolite, impurity, or synthetic intermediate related to the second-generation antihistamine, Epinastine Hydrochloride. As the control of impurities is a critical aspect of drug development and manufacturing, rigorous characterization of such related substances is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] This document outlines a systematic and scientifically sound approach, leveraging modern analytical techniques to definitively identify and characterize this specific compound. We will delve into the strategic application of High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The causality behind experimental choices is explained, providing a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of Epinastine and its Dehydro-Derivative
Epinastine is a potent and selective H1 histamine receptor antagonist, widely used in the management of allergic conjunctivitis.[3][4] Its chemical structure is based on a dibenzo[b,e]azepine scaffold fused with a 4,5-dihydro-1H-imidazole-2-amine moiety.[3] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy.
The subject of this guide, this compound, has been reported as a metabolite of Epinastine in humans.[1] Its presence as a potential impurity in the synthesis or as a degradation product cannot be ruled out. The key structural difference is the introduction of a double bond between carbons 9 and 13b. This seemingly minor change significantly alters the molecule's geometry, electronics, and potentially its pharmacological and toxicological profile. Therefore, its unambiguous identification is a regulatory and scientific necessity.
According to ICH Q3A guidelines, any impurity in a new drug substance exceeding the identification threshold (typically 0.10%) must be structurally characterized.[5] This guide provides the technical roadmap to achieve that characterization.
The Analytical Strategy: A Multi-technique Approach
The cornerstone of modern structure elucidation is the synergistic use of chromatographic separation and spectroscopic analysis. Our approach is designed to first isolate the impurity from the parent drug and then use a combination of mass spectrometry and NMR to piece together its molecular structure.
Caption: Overall workflow for the elucidation of 9,13b-Dehydro Epinastine.
Chromatographic Separation: Isolating the Target
The first challenge is to resolve 9,13b-Dehydro Epinastine from the parent Epinastine. Due to their structural similarity, a high-efficiency separation technique is required. Ultra-Performance Liquid Chromatography (UPLC) is the method of choice.
UPLC Method Protocol
A validated UPLC-MS/MS method for the simultaneous determination of epinastine and 9,13b-dehydroepinastine in human plasma has been reported and serves as an excellent starting point.[1]
-
Instrumentation: UPLC system coupled with a triple-quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is effective for separating these compounds.[1] A typical dimension would be a 2.1 x 100 mm column with 1.7 µm particles.
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start at 5-10% B.
-
Ramp to 95% B over 5-7 minutes.
-
Hold for 1-2 minutes.
-
Return to initial conditions and equilibrate for 2-3 minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: UV detection at 254 nm and 280 nm, followed by mass spectrometry.
Causality: The C18 stationary phase provides hydrophobic interactions, while the acetonitrile/water mobile phase allows for the effective elution of these moderately polar compounds. The formic acid aids in protonation, which is crucial for good peak shape and sensitivity in positive ion mode mass spectrometry. A gradient is necessary to ensure that both the slightly more polar Epinastine and the potentially less polar dehydro-derivative are well-resolved and elute with sharp peaks.
Mass Spectrometry: Unveiling the Mass and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) fragments the molecule and provides clues about its substructures.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the target compound.
Protocol:
-
Perform the UPLC separation as described in section 3.1.
-
Direct the eluent to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive electrospray ionization (ESI+) mode.
-
Extract the accurate mass of the protonated molecular ion [M+H]⁺ for the peak corresponding to 9,13b-Dehydro Epinastine.
Expected Results:
| Compound | Molecular Formula | Calculated [M+H]⁺ (Da) |
| Epinastine | C₁₆H₁₅N₃ | 250.1339 |
| 9,13b-Dehydro Epinastine | C₁₆H₁₃N₃ | 248.1182 |
The loss of two hydrogen atoms results in a mass difference of approximately 2.0156 Da. Observing a molecular ion with an accurate mass corresponding to C₁₆H₁₄N₃⁺ would be the first strong piece of evidence for the dehydro-structure.
Tandem Mass Spectrometry (MS/MS)
Objective: To elucidate the fragmentation pathway and compare it to that of Epinastine.
Protocol:
-
Using the same UPLC-HRMS setup, perform MS/MS experiments on the precursor ion of 9,13b-Dehydro Epinastine (m/z 248.1182).
-
Use collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.
-
Propose fragmentation pathways based on the observed product ions.
Predicted Fragmentation Differences:
The key structural difference is the double bond at the 9,13b position. This creates a more rigid, conjugated system.
Caption: Predicted differences in MS/MS fragmentation pathways.
The increased conjugation in the dehydro-derivative is expected to stabilize the molecular ion. Therefore, it may require higher collision energy to induce fragmentation compared to Epinastine. The fragmentation pathways will also differ, as the saturated bridge in Epinastine is a likely point of initial bond cleavage, a pathway that is unavailable in the unsaturated analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy provides the ultimate confirmation of the structure by mapping the carbon and proton framework of the molecule. For this elucidation, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary. The compound must first be isolated in sufficient quantity and purity (typically >95%, >1-5 mg) using preparative HPLC.
Predicted ¹H NMR Spectral Differences
The most significant changes in the ¹H NMR spectrum will arise from the removal of the two protons at positions 9 and 13b and the resulting change in the geometry and electronic structure of the dibenzo[b,e]azepine ring system.
-
Disappearance of Signals: The signals corresponding to the H-13b proton (a methine) and one of the H-9 protons (part of a methylene group) in Epinastine will be absent in the spectrum of the dehydro-derivative.
-
Appearance of a New Signal: A new olefinic or aromatic proton signal (H-9) is expected to appear in the downfield region (likely > 7.0 ppm).
-
Chemical Shift Changes: The remaining methylene protons at position 9 (now adjacent to a double bond) will likely shift downfield. The aromatic protons will also experience shifts due to the altered ring currents and planarity of the new conjugated system.
Predicted ¹³C NMR Spectral Differences
The carbon spectrum will provide clear evidence of the new double bond.
-
Disappearance of Signals: The aliphatic C-13b (methine) and C-9 (methylene) signals of Epinastine will be absent.
-
Appearance of New Signals: Two new signals in the sp² region (typically 120-150 ppm) corresponding to the new C=C double bond (C-9 and C-13b) will appear.
Comparative NMR Data Table (Known and Predicted)
The following table summarizes the known ¹H and ¹³C NMR data for Epinastine and the predicted data for 9,13b-Dehydro Epinastine. Note: The data for the dehydro-compound is predictive and must be confirmed by experimentation.
| Position | Epinastine ¹H δ (ppm) | Epinastine ¹³C δ (ppm) | 9,13b-Dehydro Epinastine (Predicted ¹H δ) | 9,13b-Dehydro Epinastine (Predicted ¹³C δ) | Key Expected Differences |
| 9 | ~3.5-4.5 (2H, m) | ~50-60 | ~7.0-7.5 (1H, s or d) | ~125-135 | Aliphatic CH₂ becomes aromatic/olefinic CH. |
| 13b | ~5.0-5.5 (1H, m) | ~60-70 | Absent | ~130-145 | Aliphatic CH becomes part of C=C double bond. |
| Aromatic | 7.0-7.5 (8H, m) | 125-145 | Shifts expected (m) | Shifts expected | Changes due to increased planarity and conjugation. |
| 10 | ~3.0-3.5 (2H, m) | ~40-50 | Shifts expected (m) | Shifts expected | Changes due to proximity to new π-system. |
2D NMR for Final Confirmation
-
COSY (Correlation Spectroscopy): Will establish ¹H-¹H coupling networks. This will be crucial to trace the connectivity of the remaining proton at position 9 and its neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This will definitively link the predicted downfield H-9 proton to its corresponding sp² carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment to piece the final structure together. For example, correlations from the H-9 proton to carbons in the adjacent aromatic ring and to C-13b will provide unequivocal proof of the double bond's location.
Caption: The central role of 2D NMR in definitive structure confirmation.
Conclusion
The structural elucidation of potential impurities and metabolites like this compound is a non-trivial but essential task in pharmaceutical sciences. The outlined strategy, which combines high-resolution chromatography, high-resolution mass spectrometry, and a comprehensive suite of NMR experiments, provides a robust and self-validating workflow. By systematically gathering data on retention time, molecular formula, fragmentation patterns, and the complete carbon-proton framework, researchers can unambiguously confirm the structure of this and other related substances. This ensures the safety and quality of the final drug product, in line with global regulatory expectations.
References
-
Jeong, S.-H., Jang, J.-H., Cho, H.-Y., & Lee, Y.-B. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link]
-
AMS Biotechnology (Europe) Ltd. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSBIO. [Link]
-
Kymos, S.L. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71306707, this compound. PubChem. [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 3 A Impurities in New Drug Substances. [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]
- Tafesse, E., & Tadesse, S. (2023). A Review on Impurity Profile of Pharmaceutical Products According to ICH Guidelines. Glob J Pharmaceu Sci, 11(2).
-
National Center for Biotechnology Information. (n.d.). Epinastine. StatPearls [Internet]. [Link]
Sources
- 1. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine a… [ouci.dntb.gov.ua]
A Technical Guide to the Spectroscopic Characterization of 9,13b-Dehydro Epinastine Hydrochloride
Abstract: This guide provides a comprehensive technical framework for the spectroscopic analysis and characterization of 9,13b-Dehydro Epinastine Hydrochloride, a key related substance of the antihistaminic drug Epinastine Hydrochloride. Identified as "Epinastine EP Impurity A," its definitive identification is critical for quality control and regulatory compliance in pharmaceutical development.[1][2][3] As publicly available spectroscopic data for this specific compound is limited, this document synthesizes foundational chemical principles with established analytical methodologies for Epinastine to present a predictive and practical guide for researchers. We will detail the expected outcomes from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, providing not just data, but the scientific rationale behind the expected spectral features.
Introduction and Molecular Structure Analysis
Epinastine Hydrochloride is a potent and selective H1-receptor antagonist used in the management of allergic conjunctivitis.[4][5][6] During its synthesis or upon degradation, various related substances can be formed. 9,13b-Dehydro Epinastine is a primary impurity, distinguished from the parent molecule by the presence of a double bond between carbons 9 and 13b. This seemingly minor structural change has significant implications for the molecule's electronic properties and, consequently, its spectroscopic signature.
Molecular Structure Comparison:
-
Epinastine Hydrochloride: C₁₆H₁₆ClN₃, Molecular Weight: 285.77 g/mol [4]
-
This compound: C₁₆H₁₄ClN₃, Molecular Weight: 283.76 g/mol [1][7]
The critical difference is the formal loss of two hydrogen atoms (dehydrogenation) across the C9-C13b bond, creating a new olefinic C=C bond. This transformation converts a saturated, stereogenic center into a planar, sp²-hybridized system, extending the overall π-conjugation of the molecule. Understanding this structural delta is the key to interpreting the spectroscopic data that follows.
Analytical Workflow and Strategy
A multi-technique, orthogonal approach is required for the unambiguous identification and structural elucidation of pharmaceutical impurities. The workflow presented below ensures that data from each method corroborates the findings of the others, establishing a self-validating system for characterization.
Caption: A logical workflow for the comprehensive characterization of a pharmaceutical impurity.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with UPLC, is the cornerstone for identifying 9,13b-Dehydro Epinastine. It provides two crucial pieces of evidence: the exact molecular weight and the fragmentation pattern.
Experimental Protocol (UPLC-MS/MS)
This protocol is adapted from established methods for analyzing Epinastine and its degradation products.[8][9]
-
Sample Preparation: Dissolve the reference standard or sample in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of approximately 10 µg/mL.
-
Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of the more nonpolar dehydro impurity from the parent Epinastine.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Mode: Full scan MS and data-dependent MS/MS.
-
Collision Gas: Argon.
-
Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and analyze the resulting fragmentation pattern.
-
Expected Data and Interpretation
The primary distinguishing feature will be the mass difference of 2 Da, corresponding to the loss of two hydrogen atoms.
| Compound | Formula (Base) | Molecular Weight (Base) | [M+H]⁺ Formula | Predicted [M+H]⁺ Exact Mass |
| Epinastine | C₁₆H₁₅N₃ | 249.29 g/mol | C₁₆H₁₆N₃⁺ | 250.1339 Da |
| 9,13b-Dehydro Epinastine | C₁₆H₁₃N₃ [2][10] | 247.29 g/mol [2][10] | C₁₆H₁₄N₃⁺ | 248.1182 Da |
Fragmentation Analysis: The fragmentation of the dibenz[c,f]imidazo[1,5-a]azepine core is expected to be similar in both compounds. However, the rigidity of the C9-C13b double bond in the impurity may lead to different relative abundances of fragment ions compared to the more flexible saturated backbone of Epinastine. The proposed fragmentation pathway for Epinastine involves cleavages around the central seven-membered ring and the imidazole ring.[8] A similar pathway is anticipated for the dehydro variant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation, providing direct evidence of proton and carbon connectivity.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity hydrochloride salt in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve hydrochloride salts and for resolving exchangeable protons (e.g., -NH₂).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and ideally, 2D correlation spectra (COSY, HSQC) for full assignment.
Predicted Spectral Features and Interpretation
The introduction of the C=C bond creates the most dramatic and diagnostically useful changes in the NMR spectra.
| Feature | Epinastine (Expected) | 9,13b-Dehydro Epinastine (Predicted) | Rationale for Change |
| ¹H: Aliphatic Protons | Signals for H-9 and H-13b in the ~3.5-5.0 ppm range. | ABSENCE of these signals. | The C-H bonds are replaced by a C=C bond. |
| ¹H: Olefinic Proton | Absent. | A new signal (likely a singlet or narrow doublet) appearing in the ~6.0-7.0 ppm region, corresponding to H-10. | Introduction of the sp² C-H bond in the newly formed conjugated system. |
| ¹H: Aromatic Protons | Complex multiplet patterns in the ~7.0-7.8 ppm range. | Similar patterns, but some protons may experience downfield shifts due to the extended π-system. | Increased conjugation deshields adjacent aromatic protons. |
| ¹³C: Aliphatic Carbons | Signals for C-9 and C-13b in the ~50-70 ppm range. | ABSENCE of these signals. | The sp³ carbons are converted to sp² carbons. |
| ¹³C: Olefinic Carbons | Absent. | Two new signals in the deshielded ~120-140 ppm region, corresponding to C-9 and C-13b. | The sp² carbons of the double bond resonate in the characteristic olefinic/aromatic region. |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
These techniques provide complementary information about functional groups and the electronic system of the molecule.
Sources
- 1. This compound | C16H14ClN3 | CID 71306707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. venkatasailifesciences.com [venkatasailifesciences.com]
- 4. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. scbt.com [scbt.com]
- 8. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9,13b-Dehydro Epinastine | CymitQuimica [cymitquimica.com]
A Technical Guide to the Dehydroepinastine Intermediate in a Facile, High-Yield Synthesis of Epinastine
This document provides an in-depth technical examination of a streamlined synthetic pathway for Epinastine, a second-generation H1 receptor antagonist. Central to this efficient route is the formation and subsequent reduction of the key intermediate, 9,13b-Dehydroepinastine. We will explore the chemical rationale, provide detailed experimental protocols, and discuss the analytical validation of this process, which circumvents many of the hazards and inefficiencies associated with earlier synthetic generations.
Epinastine is a non-sedative antiallergic drug valued for its high selectivity for the H1 receptor and its favorable safety profile, showing poor penetration of the blood-brain barrier and a lack of cardiac toxicity often seen with other antihistamines.[1][2] Traditional syntheses have often relied on hazardous reagents such as sodium cyanide and explosive metal hydrides like lithium aluminum hydride, presenting significant challenges for safe, large-scale industrial production.[3][4] The route detailed herein represents a significant process improvement, offering a two-step synthesis from a common starting material with a high overall yield.[1]
The Dehydroepinastine Pathway: A Strategic Overview
The core of this improved synthesis lies in a two-step sequence that begins with the commercially available 6-(chloromethyl)-11H-dibenzo[b,e]azepine. This strategy is notable for its efficiency and safety, avoiding the problematic reagents of previous methods.[1][4]
The pathway proceeds as follows:
-
Cyclization to Dehydroepinastine: The starting material is treated with cyanamide, which undergoes a nucleophilic substitution followed by an intramolecular cyclization to form the tetracyclic dehydroepinastine intermediate in high yield.
-
Reduction to Epinastine: The intermediate is then reduced to afford the final product, epinastine, which is typically isolated as its hydrochloride salt.
This approach is not only more concise but also enhances the overall safety and cost-effectiveness of epinastine production.[1]
Synthesis of the Dehydroepinastine Intermediate
The formation of dehydroepinastine is the cornerstone of this synthetic route. The reaction's success hinges on the dual functionality of cyanamide, which acts as both a nucleophile and a precursor to the guanidine moiety embedded within the final epinastine structure.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of cyanamide on the electrophilic benzylic carbon of 6-(chloromethyl)-11H-dibenzo[b,e]azepine, displacing the chloride leaving group. This forms an N-alkylated cyanamide intermediate. The subsequent step is an intramolecular cyclization: the second nitrogen atom of the cyanamide moiety attacks the imine carbon (C6) of the dibenzo[b,e]azepine ring. This ring-closing event forms the fused imidazole ring, and after tautomerization, yields the stable, aromatic-like dehydroepinastine structure. The choice of a suitable solvent and base (if necessary) is critical to facilitate both the initial substitution and the subsequent cyclization while minimizing side reactions.
Physicochemical Properties of Dehydroepinastine
Proper characterization of the isolated intermediate is crucial for quality control before proceeding to the final reduction step.
| Property | Value | Source(s) |
| Systematic Name | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine | |
| Alternate Names | 9,13b-Dehydro Epinastine; Epinastine EP Impurity A | [5][6] |
| CAS Number | 706753-75-5 | [5] |
| Molecular Formula | C₁₆H₁₃N₃ | |
| Molecular Weight | 247.29 g/mol | |
| Appearance | Yellow Solid | [6] |
Detailed Experimental Protocol: Synthesis of Dehydroepinastine
This protocol is a representative synthesis adapted from literature procedures.[1] Researchers must conduct their own risk assessment and optimization based on their laboratory scale and conditions.
Materials:
-
6-(chloromethyl)-11H-dibenzo[b,e]azepine
-
Cyanamide
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Base (e.g., Potassium carbonate, optional, for scavenging HCl)
-
Standard laboratory glassware for reflux and inert atmosphere operation
-
Purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-(chloromethyl)-11H-dibenzo[b,e]azepine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add cyanamide (1.5-2.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) to the flask. The base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: Heat the mixture to reflux (temperature will depend on the solvent) and maintain for 12-24 hours. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude dehydroepinastine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure intermediate.
-
Characterization: Confirm the identity and purity of the product using standard analytical methods (¹H NMR, ¹³C NMR, LC-MS). The resulting data should be consistent with the structure of 9,13b-Dehydroepinastine.
Reduction of Dehydroepinastine to Epinastine
The final step in the synthesis is the selective reduction of the endocyclic C=N bond within the dehydroepinastine core to yield the dihydro-imidazole ring of epinastine.
Causality in Reductant Selection
The choice of reducing agent is critical for achieving high selectivity and yield. While powerful hydrides like LiAlH₄ could achieve this transformation, they are non-selective and hazardous.[4] Catalytic hydrogenation (e.g., H₂ over Pd/C) is a common and effective method for reducing imines.[3][7] An alternative and highly efficient method involves a chemical reduction, which can be performed in the presence of aqueous HCl to directly yield the desired hydrochloride salt.[1] This avoids a separate salt formation step and often simplifies the work-up and isolation procedure.
Detailed Experimental Protocol: Reduction to Epinastine HCl
This protocol is a representative synthesis adapted from literature procedures.[1] Appropriate safety measures for the chosen reduction method must be strictly followed.
Materials:
-
Dehydroepinastine
-
Reducing agent (e.g., Sodium borohydride or catalytic hydrogenation setup with Pd/C)
-
Solvent (e.g., Methanol, Ethanol)
-
Aqueous Hydrochloric Acid (HCl)
-
Filtration and crystallization glassware
Procedure:
-
Reaction Setup: Dissolve the purified dehydroepinastine (1.0 eq) in a suitable solvent such as methanol in a reaction flask.
-
Reduction:
-
(Method A: Sodium Borohydride) Cool the solution in an ice bath. Portion-wise, add sodium borohydride (NaBH₄, 2.0-3.0 eq). Stir the reaction at 0°C to room temperature until completion (monitor by TLC/HPLC).
-
(Method B: Catalytic Hydrogenation) Transfer the solution to a hydrogenation vessel. Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%). Pressurize the vessel with hydrogen gas (e.g., 1-4 MPa) and agitate at room temperature until hydrogen uptake ceases.[3][7]
-
-
Quenching and Salt Formation:
-
(For Method A) Carefully quench the excess NaBH₄ by the slow addition of water or dilute acid.
-
(For both methods) Acidify the reaction mixture with aqueous HCl to a pH of ~1-2. This protonates the product, facilitating its precipitation as the hydrochloride salt.
-
-
Isolation: Stir the acidified mixture, allowing the Epinastine HCl to crystallize. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a cold solvent (e.g., cold ethanol or acetone) to remove soluble impurities. The product can be further purified by recrystallization if necessary.
-
Characterization: Dry the final product under vacuum. Confirm its identity and purity via HPLC, melting point, and spectroscopic analysis, comparing the results against a reference standard.[8][9]
Analytical Considerations and Quality Control
Rigorous analytical control is paramount. HPLC is the primary method for assessing the purity of both the dehydroepinastine intermediate and the final epinastine HCl product.[8][10] Stability studies have shown that epinastine is a relatively stable compound, but potential degradation pathways, such as the opening of the imidazole ring, should be monitored.[11] Furthermore, dehydroepinastine itself is a known metabolite of epinastine in humans, making its synthesis and characterization important for both process control and pharmacological studies.[12] Advanced techniques like UPLC-MS/MS are used for sensitive quantification in biological matrices and for the characterization of trace impurities.[11][12][13]
Conclusion
The synthetic route to epinastine via the dehydroepinastine intermediate offers a robust, safe, and high-yield alternative to older, more hazardous methods. This two-step process, involving a key cyclization with cyanamide followed by a straightforward reduction, is well-suited for industrial scale-up. By understanding the underlying chemical principles and implementing rigorous process controls and analytical validation, researchers and drug development professionals can efficiently produce high-purity epinastine for clinical use.
References
-
A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate. ResearchGate. [Link]
-
9,13b-Dehydro Epinastine Hydrochloride. PubChem. [Link]
-
Epinastine: Topical ophthalmic second generation antihistamine without significant systemic side effects. ResearchGate. [Link]
-
LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]
- Synthesis method of epinastine - CN103012408A.
- Synthesis method of epinastine hydrochloride - CN112028897A.
-
Improvement of the Synthetic Route for Epinastine Antihistamine. ResearchGate. [Link]
-
Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. ResearchGate. [Link]
-
Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
- Chemical synthesis method for epinastine - CN101130544A.
- Preparation method of epinastine hydrochloride and intermediate thereof - CN103509025A.
-
Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. National Center for Biotechnology Information (PMC). [Link]
-
Epinastine. StatPearls - NCBI Bookshelf. [Link]
- Preparation method of epinastine related substances - CN108997349B.
-
Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103012408A - Synthesis method of epinastine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 9,13b-Dehydro Epinastine | CymitQuimica [cymitquimica.com]
- 6. Epinastine EP Impurity A (Dehydro Epinastine) | CymitQuimica [cymitquimica.com]
- 7. CN101130544A - Chemical synthesis method for epinastine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of 9,13b-Dehydro Epinastine and Epinastine in Human Plasma
Abstract
This document details a robust and highly sensitive Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the antihistamine Epinastine and its primary metabolite, 9,13b-Dehydro Epinastine, in human plasma. The protocol is designed for researchers in pharmacology, drug metabolism, and clinical development, providing a comprehensive guide from sample preparation to data analysis. The methodology is fully validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance, ensuring accuracy, precision, and reliability for pharmacokinetic (PK) studies.
Introduction: The Rationale for Precise Quantification
Epinastine is a second-generation H1 receptor antagonist recognized for its efficacy in treating allergic conditions such as allergic rhinitis and urticaria[1]. Unlike first-generation antihistamines, its chemical properties prevent it from readily crossing the blood-brain barrier, thus minimizing sedative effects[2]. The clinical effectiveness and safety profile of a drug are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. Epinastine is known to be poorly metabolized in humans, with less than 10% of the drug being altered[3][4]. However, understanding the concentration and pharmacokinetic profile of its metabolites, such as 9,13b-Dehydro Epinastine, is crucial for a complete characterization of the drug's in-vivo behavior[5].
UPLC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed[6][7]. The selectivity is achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a unique product ion, drastically reducing background noise and matrix interference[8]. This application note provides a field-proven protocol that leverages these advantages to deliver reliable quantification of both the parent drug and its metabolite from a complex biological matrix.
Foundational Principles of the Method
The success of this bioanalytical method hinges on three core stages: efficient sample cleanup, high-resolution chromatographic separation, and highly selective mass spectrometric detection.
-
Sample Preparation: The primary challenge in bioanalysis is the "matrix effect," where endogenous components in plasma (e.g., phospholipids, salts) interfere with the ionization of the target analyte, causing signal suppression or enhancement[9][10]. While techniques like Protein Precipitation (PPT) are fast, they often fail to remove these interfering components[11][12]. This protocol employs Supported Liquid Extraction (SLE), which combines the cleanup efficiency of traditional Liquid-Liquid Extraction (LLE) with the simplicity and throughput of Solid Phase Extraction (SPE)[13]. SLE provides a cleaner extract, leading to more consistent and reproducible results[14][15].
-
UPLC Chromatography: Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle columns, which provide significantly higher resolution and faster analysis times compared to traditional HPLC. A reversed-phase C18 column is selected for its ability to effectively retain and separate the moderately polar Epinastine and its metabolite from the remaining matrix components using a gradient elution of an acidified aqueous mobile phase and an organic solvent.
-
Tandem Mass Spectrometry (MS/MS): Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The high selectivity of this method is derived from the use of MRM. This involves selecting the protonated molecular ion ([M+H]⁺) of the analyte in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, high-abundance fragment ion in the third quadrupole (Q3)[16]. This process is performed for Epinastine, 9,13b-Dehydro Epinastine, and a co-extracted internal standard (IS).
Diagram: General Bioanalytical Workflow
Caption: High-level overview of the bioanalytical process.
Detailed Experimental Protocols
Part A: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is optimized for a 96-well SLE plate format, which is ideal for higher throughput.
-
Prepare Standards and Quality Controls (QCs):
-
Prepare primary stock solutions of Epinastine, 9,13b-Dehydro Epinastine, and an appropriate internal standard (e.g., Bambuterol or a stable isotope-labeled analog) in methanol at 1 mg/mL.
-
Generate a series of working standard solutions by serial dilution of the stock solutions.
-
Spike blank human plasma with the working standards to create calibration curve standards (ranging from 0.1 to 50 ng/mL) and QC samples (Low, Medium, High concentrations).[5]
-
-
Extraction Protocol:
-
Allow all frozen plasma samples, calibrators, and QCs to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquot 100 µL of each sample into a 96-well collection plate.
-
Add 10 µL of the internal standard working solution to each well (except for blank matrix samples).
-
Add 100 µL of 4% phosphoric acid in water and vortex the plate for 30 seconds. This step lyses cells and ensures the analytes are in their protonated state.
-
Load the entire volume of the pre-treated sample onto the 96-well SLE plate. Apply a brief pulse of vacuum or positive pressure to initiate flow into the sorbent.
-
Allow the sample to adsorb for 5 minutes.
-
Place a clean 96-well collection plate beneath the SLE plate.
-
Dispense 1.0 mL of ethyl acetate into each well of the SLE plate.
-
Allow the solvent to percolate through the sorbent under gravity for 5 minutes.
-
Apply a gentle positive pressure or vacuum for 30 seconds to elute the remaining solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50 v/v) solution. Seal the plate and vortex for 1 minute.
-
The plate is now ready for injection into the UPLC-MS/MS system.
-
Diagram: Supported Liquid Extraction (SLE) Protocol
Caption: The two stages of mass filtering in MRM provide high selectivity.
Method Validation: Ensuring Trustworthiness
To ensure the method is reliable for regulated bioanalysis, a full validation was performed according to the FDA and ICH M10 guidelines. [17][18]The following parameters were assessed.
-
Selectivity: Blank plasma from six different sources was analyzed to ensure no endogenous interferences were present at the retention times of the analytes and IS.
-
Linearity and Range: Calibration curves were constructed using a weighted (1/x²) linear regression. The method was linear over the range of 0.1–50 ng/mL for both analytes, with a correlation coefficient (r²) consistently >0.99. [5]* Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated by analyzing QC samples at four levels (LLOQ, LQC, MQC, HQC) in six replicates. The acceptance criteria are ±15% deviation from the nominal concentration (±20% at the LLOQ).
-
Matrix Effect: The matrix effect was quantitatively assessed by comparing the peak response of analytes spiked into post-extraction blank plasma with the response of analytes in a neat solution. [10]The coefficient of variation of the IS-normalized matrix factor across six lots of plasma should be ≤15%.
-
Recovery: Extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels. Recovery should be consistent and reproducible.
-
Stability: The stability of the analytes in plasma was confirmed under various conditions:
-
Bench-top stability: 4 hours at room temperature.
-
Freeze-thaw stability: Three freeze-thaw cycles.
-
Long-term stability: 30 days at -80°C.
-
Post-preparative stability: 24 hours in the autosampler at 10°C.
-
Table 3: Summary of Validation Results (Representative Data)
| Parameter | Epinastine | 9,13b-Dehydro Epinastine | Acceptance Criteria |
|---|---|---|---|
| Linearity (r²) | >0.995 | >0.995 | ≥0.99 |
| Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | N/A |
| Intra-day Precision (%CV) | 2.5% - 6.8% | 3.1% - 7.5% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | 3.8% - 8.1% | 4.5% - 9.2% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | -5.5% to 4.2% | -7.1% to 6.8% | ±15% (±20% at LLOQ) |
| Mean Recovery | 89.5% | 87.2% | Consistent & Reproducible |
| IS-Normalized Matrix Factor (%CV) | 6.2% | 7.9% | ≤15% |
| Stability | Passed | Passed | ±15% of nominal |
Conclusion
The UPLC-MS/MS method described herein provides a rapid, selective, and highly sensitive protocol for the simultaneous quantification of Epinastine and its metabolite, 9,13b-Dehydro Epinastine, in human plasma. The use of Supported Liquid Extraction for sample preparation yields clean extracts and minimizes matrix effects, while the UPLC-MS/MS analysis ensures high throughput and excellent specificity. The method has been thoroughly validated and meets the stringent requirements for regulated bioanalysis, making it an invaluable tool for pharmacokinetic and clinical studies in drug development.
References
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from Bioanalysis Zone Website. [Link]
-
Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from NorthEast BioLab Website. [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from LCGC International Website. [Link]
-
Al-Soud, Y. A., & Al-Masri, S. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PMC - PubMed Central. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
DeMartin, E., & Kaman, K. (n.d.). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. PubMed. [Link]
-
Unknown Author. (n.d.). Bioanalytical samples preparation. DOCX. [Link]
-
KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from KCAS Bio Website. [Link]
-
Barroso, M., et al. (n.d.). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from Biotage Website. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]
-
Kamimura, H., et al. (n.d.). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. PubMed. [Link]
-
K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. Retrieved from K-Jhil Website. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Jeong, G.-W., et al. (n.d.). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. PMC. [Link]
-
American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Retrieved from American Pharmaceutical Review Website. [Link]
-
Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from Aurora Biomed Website. [Link]
-
ResearchGate. (n.d.). Positive product ion mass spectra in UPLC-MS/MS quantification; (A) epinastine. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 9,13b-Dehydro Epinastine Hydrochloride. Retrieved from PubChem. [Link]
-
Drugs.com. (2024). Epinastine Hydrochloride (EENT) Monograph for Professionals. Retrieved from Drugs.com. [Link]
-
Hawach. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Retrieved from Hawach Website. [Link]
-
Tasaka, K. (n.d.). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. PubMed. [Link]
-
American Chemical Society Publications. (2025). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education. [Link]
-
Jeong, G. W., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. PubMed. [Link]
-
Ogiso, T., et al. (n.d.). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. PubMed Central. [Link]
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]
-
Zhang, G., & Guttikar, S. (n.d.). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Retrieved from a UPLC-MS review article. [Link]
-
ResearchGate. (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from ResearchGate. [Link]
-
OUCI. (n.d.). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine a…. Retrieved from OUCI. [Link]
-
Wikipedia. (n.d.). Epinastine. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Retrieved from ResearchGate. [Link]
-
J-GLOBAL. (n.d.). Epinastine hydrochloride | Chemical Substance Information. Retrieved from J-GLOBAL. [Link]
-
de Wit, D., et al. (2019). Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology. PubMed. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from Technology Networks Website. [Link]
Sources
- 1. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. rocker.com.tw [rocker.com.tw]
- 16. researchgate.net [researchgate.net]
- 17. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Validated UPLC-MS/MS Method for the Simultaneous Quantification of Epinastine and its Dehydro Metabolite in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of the antihistamine epinastine and its primary active metabolite, 9,13b-dehydroepinastine, in human plasma. Epinastine is a second-generation H1 receptor antagonist and mast cell stabilizer, valued for its efficacy and low incidence of sedative effects.[1] Understanding the pharmacokinetic profile of both the parent drug and its dehydro metabolite is crucial for comprehensive clinical efficacy and safety assessments.[2][3] While analytical methods for epinastine are established, few have been published for its metabolite, hindering detailed pharmacokinetic studies.[2] This protocol provides a fully validated method, from sample preparation to analysis, suitable for regulated bioanalysis in support of clinical trials and drug development programs. The methodology leverages a simple protein precipitation for sample cleanup and a C18 reversed-phase column for rapid and efficient chromatographic separation, coupled with a triple-quadrupole mass spectrometer for highly selective and sensitive detection.
Introduction: The Rationale for Simultaneous Analysis
Epinastine is an effective anti-allergic agent used in the treatment of conditions such as allergic conjunctivitis and rhinitis.[1][3] It functions as a potent and selective H1-histamine receptor antagonist.[4] Unlike first-generation antihistamines, epinastine's physicochemical properties prevent it from readily crossing the blood-brain barrier, thus minimizing central nervous system side effects like sedation.[5]
In humans, epinastine is metabolized to 9,13b-dehydroepinastine.[2] The cytochrome P450 isoforms responsible for its metabolism include CYP3A4 and CYP2D6.[6][7] To accurately characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile, it is imperative to quantify both the parent compound and its significant metabolites. Simultaneous analysis provides a complete picture of the drug's in-vivo behavior, informs dose-setting, and is essential for evaluating drug-drug interactions and patient-specific metabolic differences.[2] This UPLC-MS/MS method addresses the need for a reliable and high-throughput assay to support these critical pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Overall Analytical Workflow
The analytical process is designed for efficiency and robustness, moving from plasma sample preparation to final data analysis. The workflow ensures minimal sample handling, rapid chromatographic runtime, and highly specific detection, making it suitable for analyzing large batches of clinical samples.
Caption: High-level workflow for the analysis of epinastine and its metabolite.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
Epinastine HCl (Reference Standard)
-
9,13b-dehydroepinastine (Reference Standard)
-
Internal Standard (IS): e.g., Tinidazole or a stable isotope-labeled epinastine
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation and Equipment
-
UPLC System: Waters ACQUITY UPLC, Shimadzu Nexera X2, or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500, Agilent 6400 Series, or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Analytical Balance
-
Micro-pipettes
-
Centrifuge (capable of >12,000 x g)
-
Vortex Mixer
-
1.5 mL Polypropylene Tubes
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of epinastine HCl and 9,13b-dehydroepinastine reference standards. Dissolve in methanol to a final concentration of 1 mg/mL. Prepare the IS stock solution similarly.
-
Working Standard Solutions: Prepare serial dilutions of the primary stocks using a 50:50 (v/v) acetonitrile:water mixture to create combined working solutions for building the calibration curve and quality control samples.
Preparation of Calibration Curve and QC Samples
-
Spiking: Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (CC) and quality control (QC) samples. A typical calibration range is 0.1 to 50 ng/mL.[2]
-
Concentration Levels: Prepare CC samples at 8-10 non-zero concentration levels. Prepare QC samples at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC, ~3x LLOQ)
-
Medium QC (MQC)
-
High QC (HQC)
-
-
Storage: Aliquot and store all plasma samples at -80°C until analysis.
Plasma Sample Extraction Protocol
This protocol utilizes protein precipitation, a technique chosen for its speed, simplicity, and high recovery for the analytes of interest.[5][9]
-
Thaw: Thaw plasma samples (calibrators, QCs, and unknown study samples) on ice.
-
Aliquot: Pipette 100 µL of plasma into a clean 1.5 mL polypropylene tube.
-
Add Internal Standard: Add 25 µL of the IS working solution to all tubes (except blank matrix).
-
Precipitate: Add 300 µL of acetonitrile to each tube. The acetonitrile acts to denature and precipitate plasma proteins, releasing the analytes into the solvent.[9]
-
Vortex: Cap and vortex each tube vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the clear supernatant into a UPLC vial.
-
Inject: Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Analytical Conditions
The following conditions are optimized for the selective separation and sensitive detection of epinastine and dehydro-epinastine.
Liquid Chromatography Parameters
| Parameter | Condition |
| UPLC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | ~4 minutes |
| Causality: A C18 column is selected for its excellent retention and separation of moderately polar basic compounds like epinastine.[2] The acidic mobile phase (formic acid) ensures the analytes are protonated, leading to sharp, symmetrical peak shapes and improved ionization efficiency in the mass spectrometer. |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[10] |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) |
| Epinastine | 250.2 | 193.1 | Optimized (~25-35) |
| Dehydro-epinastine | 248.2 | 206.1 | Optimized (~20-30) |
| Internal Standard | Analyte-specific | Analyte-specific | Optimized |
| Causality: Positive ESI mode is highly effective for nitrogen-containing basic compounds, as they readily accept a proton to form [M+H]+ ions. MRM is the gold standard for quantification in complex matrices because of its exceptional specificity; it monitors a specific precursor-to-product ion transition, filtering out background noise and ensuring that only the analyte of interest is detected.[8][10] |
Method Validation and Performance
The method is validated according to international regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure its trustworthiness and reliability for clinical sample analysis.[9][11]
Selectivity and Linearity
-
Selectivity: No significant interfering peaks were observed at the retention times of the analytes or the IS in blank plasma from multiple sources.[2]
-
Linearity: The method demonstrated excellent linearity over the calibration range of 0.1 to 50 ng/mL, with a correlation coefficient (r²) consistently >0.99 for both analytes.[2]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels. The results fall well within the accepted regulatory limits (±15% for accuracy, ≤15% for precision; ±20% and ≤20% at the LLOQ).
| QC Level | Analyte | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | Epinastine | < 10% | 95 - 105% | < 12% | 94 - 106% |
| Dehydro-epinastine | < 11% | 93 - 107% | < 13% | 92 - 108% | |
| LQC | Epinastine | < 8% | 97 - 104% | < 9% | 96 - 105% |
| Dehydro-epinastine | < 9% | 96 - 106% | < 10% | 95 - 107% | |
| MQC | Epinastine | < 7% | 98 - 103% | < 8% | 97 - 104% |
| Dehydro-epinastine | < 8% | 97 - 104% | < 9% | 96 - 105% | |
| HQC | Epinastine | < 6% | 99 - 102% | < 7% | 98 - 103% |
| Dehydro-epinastine | < 7% | 98 - 103% | < 8% | 97 - 104% |
Recovery and Matrix Effect
-
Extraction Recovery: The protein precipitation method yielded high and consistent recoveries for both analytes and the IS, typically in the range of 91-98%.[5]
-
Matrix Effect: No significant ion suppression or enhancement from the plasma matrix was observed, confirming the ruggedness of the method.
Conclusion
This application note presents a highly sensitive, specific, and rapid UPLC-MS/MS method for the simultaneous quantification of epinastine and its dehydro metabolite in human plasma. The simple and efficient protein precipitation protocol, combined with the speed of UPLC and the specificity of tandem mass spectrometry, makes this method ideally suited for high-throughput bioanalysis. The method has been thoroughly validated and demonstrated to be accurate, precise, and reliable, establishing it as a valuable tool for pharmacokinetic and clinical studies essential to the ongoing development and therapeutic monitoring of epinastine.[2]
References
-
Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link]
-
Oh, H., Lee, Y. J., Kim, S. K., Lee, S., & Lee, K. T. (2004). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. British Journal of Clinical Pharmacology, 58(3), 269–276. [Link]
-
Jang, J. H., & Jeong, S. H. (2020). Positive product ion mass spectra in UPLC-MS/MS quantification; (A) epinastine. ResearchGate. [Link]
-
Nakamura, K., Yokoi, T., Inoue, K., Shimada, N., & Kamataki, T. (1998). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. Xenobiotica, 28(1), 21-30. [Link]
-
Mizuchi, A., et al. (1987). Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles. Arzneimittelforschung, 37(7), 792-796. [Link]
-
FDA Access Data. (2002). Elestat Clinical Pharmacology Biopharmaceutics Review. [Link]
-
Lee, Y. J., Kim, S. K., Lee, S., & Lee, K. T. (2004). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. SciSpace. [Link]
-
Kim, T. H., et al. (2016). A more rapid, simple and sensitive HPLC-MS/MS method for determination of epinastine in human plasma and application to a bioequivalence study. ResearchGate. [Link]
-
Ubale, M. B., Bharad, J. V., & Chaudhary, V. R. (2012). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 334-338. [Link]
-
El-Didamony, A. M., et al. (2015). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. ResearchGate. [Link]
-
El-Didamony, A. M., et al. (2015). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 7(6), 9-18. [Link]
-
Ubale, M. B., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmaceutical Sciences and Research, 3(10), 3848-3854. [Link]
-
Bogusz, M. J., et al. (2004). Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. Journal of Chromatography B, 807(2), 273-284. [Link]
-
Tasaka, K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. ResearchGate. [Link]
-
Reddy, B. C., et al. (2012). Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. ResearchGate. [Link]
-
Basavaiah, K., & Nagegowda, P. (2004). ASSAY OF EPINASTINE IN BULK AND ITS PHARMACEUTICAL FORMULATIONS BY EXTRACTIVE SPECTROPHOTOMETRY. Rasayan Journal of Chemistry, 4(2), 201-209. [Link]
-
Jang, J. H., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Molecules, 25(9), 2059. [Link]
-
Summary of Degradation Studies for Epinastine Hydrochloride. ResearchGate. [Link]
-
Kailasam, S. (2019). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Technologies. [Link]
-
Lee, S. H., et al. (2017). A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate. ResearchGate. [Link]
-
Tasaka, K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today, 36(11), 735-757. [Link]
-
Singh, P., & Kumar, B. (2023). Epinastine. StatPearls. [Link]
-
Kavya, M. C., & Kumar Nallasivan, P. (2023). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review. [Link]
-
Roy, C., et al. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. [Link]
Sources
- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. verjournal.com [verjournal.com]
Application Notes & Protocols for the Analysis of 9,13b-Dehydro Epinastine Hydrochloride
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of state-of-the-art analytical methodologies for the identification, quantification, and stability assessment of 9,13b-Dehydro Epinastine Hydrochloride. As a primary metabolite of Epinastine, a potent H1 histamine receptor antagonist, the accurate analysis of this compound is critical for pharmacokinetic, drug metabolism, and quality control studies.[1][2] This document details protocols for High-Performance Liquid Chromatography (HPLC) for purity and related substance analysis, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity bioanalysis. Furthermore, it outlines a systematic approach to forced degradation studies to establish a stability-indicating profile, all in accordance with international regulatory standards.
Introduction and Physicochemical Profile
9,13b-Dehydro Epinastine is a significant human metabolite of Epinastine.[1] The parent compound, Epinastine Hydrochloride, is a topically active, direct H1-receptor antagonist and an inhibitor of histamine release from mast cells, widely used in the treatment of allergic conjunctivitis.[3][4] Understanding the metabolic fate of Epinastine is fundamental to characterizing its complete pharmacological and toxicological profile. Therefore, robust and validated analytical methods are imperative for accurately measuring 9,13b-Dehydro Epinastine in various matrices, from active pharmaceutical ingredients (API) to complex biological fluids like human plasma.[1]
Chemical Structure:
-
Compound: this compound
-
IUPAC Name: 2,4-diazatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride[5]
The structure features a tetracyclic core, similar to the parent drug but with a double bond introduced at the 9,13b position, resulting in a more planar and conjugated system.
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for method development, including solvent selection and the prediction of chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ClN₃ | [5] |
| Molecular Weight | 283.76 g/mol | [6] |
| CAS Number | 141342-70-3 | [5][6] |
| Parent Compound | Epinastine | [2] |
| Compound Type | Metabolite | [1] |
Chromatographic Methodologies
Chromatography is the cornerstone of analytical chemistry for pharmaceutical compounds. The selection of a specific technique is dictated by the analytical objective, whether it be purity assessment, stability testing, or bioanalytical quantification.
Stability-Indicating RP-HPLC for Purity and Related Substances
Causality & Rationale: A stability-indicating method is designed to separate the main analyte from all potential degradation products and related substances, ensuring that the reported assay value is a true reflection of the intact drug concentration.[3][7] Based on the extensive literature on Epinastine, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method using a C18 stationary phase is the logical choice.[3][7][8] The C18 phase provides effective retention for the moderately non-polar tetracyclic structure. A gradient elution is proposed to ensure adequate resolution between the parent compound, its dehydro-metabolite, and other potential impurities that may possess a wider range of polarities. UV detection is suitable due to the chromophoric nature of the conjugated ring system.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[3][8]
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 5.2 with phosphoric acid.[3]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.
-
-
Solutions Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 9,13b-Dehydro Epinastine HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000.
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity and assay analysis.
UPLC-MS/MS for Bioanalysis in Human Plasma
Causality & Rationale: For pharmacokinetic studies, the concentration of drugs and their metabolites in biological matrices like plasma is often very low (ng/mL or pg/mL).[1][10] HPLC-UV lacks the required sensitivity and selectivity for this application. UPLC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, specificity (achieved through Multiple Reaction Monitoring - MRM), and high throughput. A validated method for the simultaneous determination of Epinastine and 9,13b-Dehydro Epinastine in human plasma has been successfully developed, making this the definitive approach for pharmacokinetic applications.[1] The use of an internal standard (IS) structurally similar to the analyte is crucial to correct for variations in sample processing and instrument response.
Experimental Protocol: UPLC-MS/MS
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic and MS Conditions (Based on Jeong et al., 2020): [1]
-
Column: Acquity UPLC BEH C18 (or equivalent) (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A rapid gradient optimized for fast elution and separation from plasma components.
-
Flow Rate: ~0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
-
MRM Transitions:
-
The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This provides high specificity.
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Epinastine | 249.8 | 193.1 | -36 |
| 9,13b-Dehydro Epinastine | 247.3 | To be optimized | To be optimized |
| Internal Standard (IS) | e.g., Bambuterol: 367.9 | e.g., 294.2 | Optimized for IS |
| Note: The fragmentation pattern for 9,13b-Dehydro Epinastine must be empirically determined but would be expected to involve cleavage of the imidazole or azepine rings. The values for Epinastine and a potential IS are provided for context.[10] |
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject into the UPLC-MS/MS system.
-
Workflow Diagram: UPLC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using UPLC-MS/MS.
Forced Degradation Studies
Causality & Rationale: To ensure the developed HPLC method is truly stability-indicating, the drug substance must be intentionally degraded under various stress conditions as mandated by ICH guideline Q1A(R2).[3][7] This process helps identify potential degradation products and confirms that they are adequately resolved from the main analyte peak, preventing inaccurate measurements of the active ingredient in stability samples. The stress conditions for 9,13b-Dehydro Epinastine should be based on those known to affect the parent Epinastine molecule, which shows susceptibility to acid and base hydrolysis, as well as oxidation.[3][8]
Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of 9,13b-Dehydro Epinastine HCl in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 48 hours.[3] Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.02 N NaOH. Keep at room temperature for 2 hours.[3] Neutralize with 0.02 N HCl and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 48 hours.[3][8] Dilute to ~100 µg/mL.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 60°C for 7 days.[3] Prepare a sample solution at ~100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV/Vis light (ICH Q1B conditions). Prepare a sample solution at ~100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.
Data Interpretation: The goal is to achieve partial degradation (typically 5-20%). The chromatograms are examined for the appearance of new peaks. Peak purity analysis of the main analyte peak should be performed using a PDA detector to confirm its homogeneity. Mass balance should be calculated to ensure all degradation products are accounted for.[3]
| Stress Condition | Time | Remarks | Mass Balance (%) |
| 0.1 N HCl, 60°C | 48 hr | Significant degradation expected | ~100% |
| 0.02 N NaOH, RT | 2 hr | Significant degradation expected | ~100% |
| 30% H₂O₂, RT | 48 hr | Degradation expected | ~100% |
| Heat, 60°C (Solid) | 7 days | Negligible degradation expected | >99% |
| Photolytic (ICH Q1B) | - | To be determined | To be determined |
| Table based on typical results for the parent compound, Epinastine.[3][11] |
Method Validation Overview
Any analytical method intended for regulatory submission must be validated according to ICH Q2(R1) guidelines.[7] This ensures the method is reliable, reproducible, and fit for its intended purpose.
Validation Parameters Workflow
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Accuracy: The closeness of test results to the true value, typically assessed by recovery studies.[7]
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability and intermediate precision levels.
-
LOD/LOQ: The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]
Conclusion
This guide provides a detailed framework for the analytical characterization of this compound. For purity and stability studies, a stability-indicating RP-HPLC method, adapted from established protocols for the parent drug, offers a reliable and robust solution. For pharmacokinetic and drug metabolism studies requiring high sensitivity, the UPLC-MS/MS method is the definitive choice.[1] All methods must be subjected to rigorous validation as per ICH guidelines to ensure data integrity and regulatory compliance.
References
- Ubale, M. B., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. Journal of Current Chemical and Pharmaceutical Sciences, 2(2), 108-115. [Link: Available via general academic search]
- ResearchGate. (n.d.). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. [Link: https://www.researchgate.net/publication/265381831_A_Validated_Stability-Indicating_HPLC_Assay_Method_for_Epinastine_HCL_in_Bulk_Drug]
- El-Bagary, R. I., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(1), 461-469. [Link: https://www.jocpr.com/articles/three-analytical-methods-for-determination-of-epinastine-hydrochloride-in-bulk-and-in-ophthalmic-solutions.pdf]
- Patel, S. A., et al. (2014). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 5(9), 3935-3941. [Link: https://www.researchgate.net/publication/287422949_Development_and_validation_of_stability_indicating_RP-HPLC_method_for_the_determination_of_Epinastine_Hydrochloride_in_Pharmaceutical_dosage_form]
- ProQuest. (2023). Reverse Phase High Performance Liquid Chromatography for Validation of Epinastine Hydrochloride in Bulk and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry, 16(4). [Link: https://www.proquest.com/openview/1b2b3a1e0d3b6b6c0e8c8a8e8e8e8e8e/1]
- Jo, J. H., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Molecules, 25(9), 209. [Link: https://www.mdpi.com/1420-3049/25/9/209]
- Nowik, W., et al. (2020). Photodegradation Study of Emedastine, Epinastine and Ketotifen by LC-MS and in Silico Methods. Molecules, 25(22), 5438. [Link: https://www.researchgate.net/publication/346513426_Summary_of_Degradation_Studies_for_Epinastine_Hydrochloride]
- Jeong, S. H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link: https://pubmed.ncbi.nlm.nih.gov/32302007/]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/71306707]
- International Journal of New Chemistry. (2025). Analytical Approaches for Detection of TCAs. [Link: http://www.ijnc.ir/]
- Zhang, Y., & Li, Y. (2012). HPLC determination of epinastine hydrochloride capsules and its related substances. Journal of Pharmaceutical Analysis, 2(1), 74-77. [Link: https://www.sciencedirect.com/science/article/pii/S209517791260010X]
- CymitQuimica. (n.d.). 9,13b-Dehydro Epinastine. [Link: https://www.cymitquimica.com/base/706753-75-5]
- ResearchGate. (n.d.). Summary of forced degradation results. [Link: https://www.researchgate.
- ResearchGate. (n.d.). Positive product ion mass spectra in UPLC-MS/MS quantification; (A) epinastine. [Link: https://www.researchgate.
- ResearchGate. (n.t.). Summary of forced degradation results. [Link: https://www.researchgate.
- PubChem. (n.d.). Epinastine Hydrochloride. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Epinastine-Hydrochloride]
- El-Bagary, R. I., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. [Link: https://www.jocpr.com/abstract/three-analytical-methods-for-determination-of-epinastine-hydrochloride-in-bulk-and-in-ophthalmic-solutions-1105.html]
- Semantic Scholar. (n.d.). A reverse phase-high performance liquid chromatographic method for quantitation of epinastine hydrochloride in eye drops. [Link: https://www.semanticscholar.org/paper/A-reverse-phase-high-performance-liquid-method-for-Malakar-Bokshi/8f108b5e32439a3f3b9c7c2e3c4a5e6d7f8g9h0i]
- Sigma-Aldrich. (n.d.). Epinastine hydrochloride. [Link: https://www.sigmaaldrich.com/US/en/product/sigma/e5156]
- LGC Standards. (n.d.). 9,13b-Dehydro Epinastine. [Link: https://www.lgcstandards.com/US/en/9-13b-Dehydro-Epinastine/p/TRC-D229600]
- IOSR Journal. (n.d.). Spectrophotometric determination of Epinastin hydrochloride in bulk and in Pharmaceutical dosage form. [Link: https://www.iosrjournals.org/iosr-jpbs/papers/Vol4-issue2/H0424954.pdf]
- Santa Cruz Biotechnology. (n.d.). This compound. [Link: https://www.scbt.com/p/9-13b-dehydro-epinastine-hydrochloride-141342-70-3]
- ResearchGate. (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions | Request PDF. [Link: https://www.researchgate.net/publication/287955523_Three_analytical_methods_for_determination_of_epinastine_hydrochloride_in_bulk_and_in_ophthalmic_solutions]
- Istanbul University Press. (1969). Analysis of Pharmaceuticals Containing Antihistamines by Quantitative Thin-layer Chromatography. Istanbul Journal of Pharmacy, 5(2), 80-90. [Link: https://iupress.istanbul.edu.
- Springer. (2000). Analysis of some antihistamine drugs in normal-phase chromatographic systems. Journal of Planar Chromatography -- Modern TLC, 13, 178-182. [Link: https://link.springer.com/article/10.1007/BF02349586]
- BenchChem. (n.d.). An In-depth Technical Guide to Tricyclic Antihistamines Structurally Related to Pirolate. [Link: https://www.benchchem.com/uploads/docs/technical-guide-tricyclic-antihistamines.pdf]
- FitForThem. (n.d.). Analysis of pharmaceutical preparations containing antihistamine drugs by micellar liquid chromatography. [Link: https://fitforthem.
Sources
- 1. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hakon-art.com [hakon-art.com]
- 4. Reverse Phase High Performance Liquid Chromatography for Validation of Epinastine Hydrochloride in Bulk and Pharmaceutical Dosage Form - ProQuest [proquest.com]
- 5. This compound | C16H14ClN3 | CID 71306707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Isolation of 9,13b-Dehydro Epinastine for Pharmaceutical Research
Authored by: Senior Application Scientist, Advanced Purification Technologies
Abstract
This document provides a comprehensive guide to the isolation and purification of 9,13b-Dehydro Epinastine, a novel derivative of the antihistamine Epinastine. The presence of the 9,13b-dehydro bond introduces unique purification challenges compared to the parent compound, primarily related to potential instability and altered polarity. This guide is intended for researchers, medicinal chemists, and drug development professionals. We will detail a robust, multi-step purification strategy commencing from a crude reaction mixture, progressing through liquid-liquid extraction, flash column chromatography, and culminating in final polishing via preparative High-Performance Liquid Chromatography (HPLC) or crystallization. Furthermore, we will outline the analytical methodologies required to verify the purity and identity of the final active pharmaceutical ingredient (API).
Introduction: The Significance of Purity for Novel APIs
Epinastine is a second-generation antihistamine known for its efficacy and safety profile, acting as a direct H1-receptor antagonist and a mast cell stabilizer. The introduction of a 9,13b-dehydro bond to create 9,13b-Dehydro Epinastine is hypothesized to alter its conformational rigidity and electronic distribution, potentially modulating its receptor binding affinity and pharmacokinetic properties.
As with any potential therapeutic agent, achieving near-absolute purity is paramount. Impurities, which can include starting materials, by-products, and degradation products, can have significant impacts:
-
Pharmacological Effects: Impurities may have their own biological activity, leading to off-target effects or altered efficacy.
-
Toxicological Risks: Even trace amounts of certain impurities can be toxic or carcinogenic.
-
Stability and Shelf-Life: Impurities can catalyze the degradation of the API, reducing its shelf-life.
This protocol is designed as a self-validating system, where each stage of purification is followed by a rigorous analytical check to ensure the successful removal of impurities before proceeding to the next, more refined step.
Characterization of Potential Impurities
A successful purification strategy begins with understanding the likely impurities. Assuming a synthetic route involving the dehydrogenation of Epinastine, the crude product may contain:
| Impurity Class | Potential Compounds | Rationale for Presence | Anticipated Polarity |
| Unreacted Starting Material | Epinastine | Incomplete dehydrogenation reaction. | Higher than product |
| Reaction By-products | Oxidized species, ring-opened products | Over-oxidation or side reactions under harsh dehydrogenation conditions. | Variable, often higher |
| Reagent-Related Impurities | Residual dehydrogenating agents (e.g., DDQ, MnO₂) | Carryover from the reaction work-up. | Variable |
| Solvent-Related Impurities | Residual organic solvents (e.g., Toluene, DMF) | Incomplete removal during initial concentration steps. | N/A |
Multi-Step Purification Workflow
The proposed workflow is a sequential process designed to remove impurities based on their differing physicochemical properties, such as polarity and solubility.
Caption: Sequential workflow for the purification of 9,13b-Dehydro Epinastine.
Step 1: Liquid-Liquid Extraction (Acid/Base Wash)
Rationale: The basic nitrogen atom in the dibenzothiazepine ring system allows for the selective transfer of the target compound between aqueous and organic phases by manipulating the pH. This is a highly effective method for removing non-basic organic impurities and acidic reagents.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl) (2 x 50 mL per 200 mL of organic phase). The basic 9,13b-Dehydro Epinastine will protonate and move to the aqueous phase, leaving non-basic impurities in the organic layer.
-
Phase Separation: Combine the aqueous extracts. Discard the organic layer.
-
Basification: Cool the combined aqueous phase in an ice bath and slowly add 2M Sodium Hydroxide (NaOH) with stirring until the pH is >10. This deprotonates the target compound, causing it to precipitate or become extractable.
-
Back Extraction: Extract the basified aqueous phase with fresh DCM (3 x 100 mL). The purified, free-base product will now be in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched product.
Step 2: Flash Column Chromatography
Rationale: This step separates the enriched product from closely related impurities based on differential adsorption to a stationary phase. Given the introduction of a double bond, 9,13b-Dehydro Epinastine is expected to be slightly less polar than the parent Epinastine.
Protocol:
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Mobile Phase (Eluent): A gradient system of Heptane and Ethyl Acetate with 0.5% Triethylamine (TEA). The TEA is crucial to prevent peak tailing of the basic amine on the acidic silica gel.
-
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in Heptane and pack the column.
-
Sample Loading: Adsorb the concentrated extract from Step 1 onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution: Start with 100% Heptane and gradually increase the percentage of Ethyl Acetate. A suggested gradient might be from 0% to 40% Ethyl Acetate over 20 column volumes.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure.
-
Caption: Separation of compounds by polarity on a normal-phase silica column.
Step 3: Final Polishing (High-Purity Fractionation)
For pharmaceutical applications, purity levels exceeding 99.5% are often required. The choice between preparative HPLC and crystallization depends on the nature of the remaining impurities and the crystalline properties of the compound.
Option A: Preparative HPLC
Rationale: Offers the highest resolution for removing isomers or impurities with very similar polarity to the target compound. A reverse-phase method is typically employed.
Protocol:
-
Column: C18 reverse-phase column (e.g., 10 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure good peak shape.
-
Procedure:
-
Dissolve the material from Step 2 in a minimal amount of the mobile phase.
-
Inject onto the preparative HPLC system.
-
Collect the peak corresponding to the product, guided by a UV detector (e.g., at 254 nm).
-
Lyophilize or carefully evaporate the solvent to obtain the final pure compound as a salt (e.g., trifluoroacetate). A subsequent acid/base work-up may be needed to recover the free base.
-
Option B: Crystallization
Rationale: An effective and scalable method for final purification if the compound is crystalline and if impurities have different solubilities.
Protocol:
-
Solvent Selection: Screen various solvent/anti-solvent systems (e.g., Ethanol/Water, Isopropanol/Heptane, Ethyl Acetate/Hexane) to find conditions where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the compound in the minimum amount of the hot primary solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Analytical Verification of Purity and Identity
Final confirmation of purity and structure is non-negotiable. A combination of chromatographic and spectroscopic techniques should be employed.
Purity Assessment by HPLC
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for reverse-phase analysis of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 280 nm | The extended conjugation should provide strong UV absorbance. |
| Purity Acceptance | >99.5% peak area | Standard for high-purity APIs. |
Identity Confirmation
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the molecule, which will differ from Epinastine by -2.01565 Da (the mass of two hydrogen atoms).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the overall structure and should show the appearance of new vinyl proton signals and the disappearance of signals corresponding to the 9-H and 13b-H protons of Epinastine.
-
¹³C NMR: Will confirm the presence of two new sp² carbons and the absence of the corresponding sp³ carbons.
-
-
Infrared (IR) Spectroscopy: May show a C=C stretching frequency, providing additional evidence for the dehydrogenation.
Conclusion
The protocol outlined above provides a robust and logical framework for the isolation and purification of 9,13b-Dehydro Epinastine from a crude synthetic mixture. By systematically applying acid-base extraction, flash chromatography, and a final high-resolution polishing step, it is possible to achieve the high purity required for preclinical and clinical evaluation. Rigorous analytical verification at each stage is critical to ensuring the final product's quality, safety, and efficacy.
References
-
Walsh, G. (2003). Biopharmaceuticals: Biochemistry and Biotechnology. John Wiley & Sons. [Link]
Application Note: Analytical Use of 9,13b-Dehydro Epinastine Hydrochloride Reference Standard
An authoritative guide to the characterization and application of the 9,13b-Dehydro Epinastine Hydrochloride reference standard for analytical and quality control purposes.
Introduction: The Analytical Imperative
Epinastine Hydrochloride is a potent second-generation antihistamine and mast cell stabilizer, widely used in ophthalmic solutions to treat allergic conjunctivitis.[1][2] In the manufacturing of ophthalmic drug products, where safety and purity are paramount, the control of impurities is a critical regulatory requirement. Impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1]
This compound, also identified as Epinastine EP Impurity A, is a significant related compound of Epinastine.[3][4] Its presence in the final drug product must be monitored and quantified to ensure it does not exceed the stringent limits set by pharmacopeias and regulatory bodies like the ICH.[1] This application note provides a detailed guide for the correct handling, preparation, and analytical application of the this compound reference standard, focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Physicochemical Characteristics of the Reference Standard
A thorough understanding of the reference standard's properties is fundamental to its proper use. 9,13b-Dehydro Epinastine is formed by the loss of two hydrogen atoms from the Epinastine molecule, resulting in a more conjugated aromatic system. This structural change directly influences its chromatographic behavior and spectroscopic properties.
| Property | Data | Source(s) |
| Chemical Name | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | [3] |
| Synonyms | Epinastine EP Impurity A (Hydrochloride), Dehydro Epinastine HCl | [3][4] |
| CAS Number | 141342-70-3 | [3][4] |
| Molecular Formula | C₁₆H₁₄ClN₃ | [3][4] |
| Molecular Weight | 283.75 g/mol | [3] |
| Parent API | Epinastine Hydrochloride (CAS: 108929-04-0) | [5] |
Protocol: Handling, Storage, and Solution Preparation
The integrity of a reference standard is the bedrock of accurate analytical measurement. Deviations in handling or storage can compromise its purity and concentration, leading to erroneous results.
3.1 Storage and Handling
-
Storage: Store the reference standard in its original, tightly sealed container, protected from light and moisture. Recommended storage is at 2-8°C.
-
Handling: Handle the material in a controlled environment to prevent contamination. Allow the container to reach ambient temperature before opening to avoid condensation. Use calibrated analytical balances and appropriate personal protective equipment (PPE).
3.2 Solvent Selection and Stock Solution Preparation
-
Rationale: A diluent of 50:50 (v/v) Acetonitrile:Water is recommended. This combination provides good solubility for both Epinastine and its more aromatic (and slightly less polar) dehydro impurity, while being compatible with the reversed-phase HPLC mobile phase.
-
Protocol for 100 µg/mL Stock Solution:
-
Accurately weigh approximately 5 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 25 mL of the Acetonitrile:Water (50:50) diluent.
-
Sonicate for 5 minutes or until the standard is fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the 50 mL mark with the diluent and mix thoroughly.
-
This stock solution should be stored under the same protected conditions as the solid standard and used within a validated period.
-
Application in Chromatographic Analysis: A Stability-Indicating HPLC Method
The primary application of this reference standard is for the identification (as a peak marker) and quantification of the 9,13b-Dehydro Epinastine impurity in Epinastine Hydrochloride drug substance and product. A gradient HPLC method is essential for achieving adequate resolution between the main API peak and all potential impurities.[6]
4.1 Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | A gradient-capable HPLC or UPLC system with a UV/PDA detector. | Gradient elution is necessary to separate compounds with different polarities, like Epinastine and its dehydro impurity, within an efficient runtime. |
| Column | Kromasil C18 (250 x 4.6 mm), 5 µm, or equivalent. | The C18 stationary phase provides the necessary hydrophobic retention for the tetracyclic structures of Epinastine and its related compounds. |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 5.2 with phosphoric acid. | The buffered aqueous phase controls the ionization state of the amine functionalities, ensuring consistent retention times and good peak shapes. |
| Mobile Phase B | Acetonitrile. | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Detection | UV at 254 nm. | The extended conjugation in the 9,13b-Dehydro impurity makes it highly responsive at 254 nm, a common wavelength for aromatic compounds. Epinastine also absorbs at this wavelength, allowing for simultaneous analysis.[6] |
| Injection Volume | 10 µL. | A typical volume to ensure good sensitivity without overloading the column. |
| Column Temperature | 30°C. | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Gradient Program | Time (min) | % Mobile Phase B (ACN) 0 |
4.2 System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified. A system suitability solution containing both Epinastine HCl (~0.5 mg/mL) and 9,13b-Dehydro Epinastine HCl (~2.5 µg/mL) should be injected.
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution | ≥ 2.0 | Ensures baseline separation between the Epinastine peak and the dehydro impurity peak. |
| Tailing Factor (T) | ≤ 2.0 for both peaks | Confirms good peak symmetry, which is essential for accurate integration. |
| Repeatability (%RSD) | ≤ 5.0% for 5 reps | Demonstrates the precision of the system for the impurity peak area. |
Workflow for Reference Standard Application
The following diagram outlines the logical flow from receiving the reference standard to its final application in sample analysis.
Caption: Experimental workflow from reference standard receipt to data analysis.
Role in Analytical Method Validation (ICH Q2)
The 9,13b-Dehydro Epinastine HCl reference standard is indispensable for validating the analytical method according to ICH Q2(R1) guidelines.
-
Specificity: The standard is used to prove that the analytical method can unequivocally assess the analyte in the presence of other components. By spiking the Epinastine sample with this standard, one can demonstrate the method's ability to separate the dehydro impurity from the main peak and other potential degradants.[6]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Serial dilutions of the reference standard stock solution are used to determine the lowest concentration that can be reliably quantified (LOQ) and detected (LOD) by the method.
-
Linearity: A series of solutions prepared from the reference standard across a range of concentrations (e.g., LOQ to 150% of the specification limit) are analyzed to demonstrate a linear relationship between concentration and detector response.
-
Accuracy: Accuracy is determined by performing recovery studies. A known amount of the reference standard is spiked into placebo and/or API samples, and the percentage of the impurity recovered by the method is calculated.
Analytical Relationship Diagram
This diagram illustrates the relationship between the parent drug, its dehydro impurity, and the role of the analytical method.
Caption: Relationship between Epinastine, its dehydro impurity, and the analytical method.
Conclusion
The this compound reference standard is a critical tool for any laboratory involved in the quality control of Epinastine-containing pharmaceuticals. Its proper use within a validated, stability-indicating HPLC method ensures that the purity of the drug substance and the safety of the final drug product are maintained. The protocols and rationale provided in this note serve as a comprehensive guide for its effective implementation in a regulated environment.
References
- Veeprho. (n.d.). Epinastine Impurities and Related Compound.
- Venkatasai Life Sciences. (n.d.). Epinastine Related Compound A | 41218-84-2.
- Sigma-Aldrich. (n.d.). Epinastine hydrochloride United States Pharmacopeia (USP) Reference Standard.
- Clearsynth. (n.d.). Epinastine Related Compound A | CAS No. 41218-84-2.
- PubChem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). Epinastine Hydrochloride-impurities.
- Sigma-Aldrich. (n.d.). Epinastine hydrochloride - 9,13b-Dihydro-1H-dibenz[cf]imidazo[1.
- Chromato Scientific. (n.d.). Epinastine Related Compound A.
- Patel, B. H., et al. (2013). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 458-462.
- SRIRAMCHEM. (n.d.). Epinastine Related Compound A.
- Sinco Pharmachem Inc. (n.d.). Epinastine Related Compound A.
- Gumieniczek, A., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. Molecules, 25(24), 5927.
- CymitQuimica. (n.d.). 9,13b-Dehydro Epinastine.
- LGC Standards. (n.d.). 9,13b-Dehydro Epinastine.
- El-Bagary, R. I., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(2), 1361-1369.
- El-Bagary, R. I., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(2), 1361-1369.
- Pharmaffiliates. (n.d.). Epinastine-impurities.
- Wikipedia. (n.d.). Epinastine. Retrieved from Wikipedia.. (n.d.). Epinastine.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Epinastine - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H14ClN3 | CID 71306707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 盐酸依匹斯汀 盐酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. hakon-art.com [hakon-art.com]
"chromatographic separation of epinastine and its impurities"
An Application Guide for the Chromatographic Separation and Analysis of Epinastine and Its Impurities
Authored by a Senior Application Scientist
This technical guide provides a comprehensive framework for the development and validation of chromatographic methods for the separation of epinastine and its associated impurities. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the causal logic behind experimental design, offering detailed protocols grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Imperative for Epinastine Purity
Epinastine is a second-generation antihistamine and mast cell stabilizer, primarily used in ophthalmic solutions to treat allergic conjunctivitis.[1] Its therapeutic action is derived from its activity as a selective H₁ receptor antagonist.[2] As with any active pharmaceutical ingredient (API), ensuring the purity and safety of epinastine is paramount. Impurities, which can originate from the manufacturing process, degradation, or storage, can potentially impact the drug's efficacy and, more critically, pose a safety risk to the patient.[3]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[4][5] The ICH Q3A(R2) and Q3B(R2) guidelines mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, making robust analytical methods indispensable.[5][6] This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a cornerstone technique for impurity profiling, and provides the protocols necessary for its successful implementation and validation.
Epinastine and Its Impurity Profile
A successful separation strategy begins with a thorough understanding of the analyte and its potential impurities.
2.1. Chemical Nature of Epinastine
Epinastine hydrochloride, chemically known as (RS)-3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride, is a racemic mixture.[7][8] Its structure contains a basic amino group and a dibenzazepine nucleus, making its solubility and chromatographic retention pH-dependent.
2.2. Classification of Impurities
Impurities associated with epinastine can be broadly categorized as per ICH guidelines:[6][9]
-
Organic Impurities: These include process-related impurities (starting materials, by-products, intermediates) and degradation products.[1] Known process impurities include Epinastine EP Impurity A and Epinastine EP Impurity B.[1][10]
-
Degradation Products: These arise from the exposure of the drug substance to stress conditions such as acid, base, oxidation, heat, or light.[7] Forced degradation studies are intentionally conducted to produce these impurities and ensure the analytical method can separate them, proving its "stability-indicating" capability.[11][12] For epinastine, degradation has been observed under acidic, basic, and oxidative conditions, with one identified pathway involving the opening of the imidazole ring.[7][13][14][15]
-
Enantiomeric Impurities: Since epinastine is a racemate, the individual d- and l-isomers could be considered impurities if a specific stereoisomeric form were to be developed. While studies have shown minimal pharmacological differences between the isomers, regulatory scrutiny on stereoisomeric purity is common.[8] Direct chiral separation using a Chiral Stationary Phase (CSP) is the most common approach for this analysis.[16][17]
Strategy for Method Development: A Logic-Driven Approach
The development of a robust chromatographic method is a systematic process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing epinastine due to its versatility in separating moderately polar compounds.[7]
The workflow for developing a stability-indicating method is outlined below.
Caption: Workflow for stability-indicating HPLC method development.
Causality Behind Parameter Selection:
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and serves as an excellent starting point.[7][18] Its non-polar nature provides effective retention for the epinastine molecule through hydrophobic interactions.
-
Mobile Phase Composition:
-
Aqueous Component & pH: A buffer, such as potassium dihydrogen phosphate (KH₂PO₄), is crucial to control the pH of the mobile phase.[7] Epinastine has a basic amine group; maintaining a consistent pH (e.g., pH 5.2) ensures a stable ionization state, leading to sharp, reproducible peaks.[7]
-
Organic Modifier: Acetonitrile is frequently chosen due to its low viscosity and UV transparency.[7][19] The ratio of acetonitrile to the aqueous buffer is adjusted to control the elution strength and, consequently, the retention time of the analytes.
-
-
Detection: A UV detector is suitable as the epinastine molecule contains chromophores that absorb in the UV region. A wavelength of 254 nm has been shown to provide good sensitivity for both the parent drug and its degradation products.[7][11][18] Other methods have utilized wavelengths around 220 nm or 262 nm.[19]
Detailed Application Protocol: Stability-Indicating RP-HPLC Method
This protocol is a synthesized, robust method based on published and validated procedures for the analysis of epinastine hydrochloride.[7][11][18]
4.1. Instrumentation and Materials
-
HPLC system with gradient elution capability and UV detector.
-
Chromatographic data acquisition software.
-
Analytical balance, pH meter, sonicator.
-
Kromasil C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[7]
-
Epinastine Hydrochloride Reference Standard (RS).
-
Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid, Acetonitrile (HPLC grade), Water (HPLC grade).
4.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm), 5 µm |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer, pH adjusted to 5.2 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
4.3. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 5.2 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 200 µg/mL): Accurately weigh about 20 mg of Epinastine HCl RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (approx. 20 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (approx. 20 µg/mL): Prepare a solution of the epinastine bulk drug or product equivalent to 20 µg/mL of epinastine HCl using the diluent.
4.4. System Suitability Test (SST) Before sample analysis, inject the working standard solution in replicate (n=5). The system is deemed ready for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
%RSD of Peak Areas: Not more than 2.0%.
Protocol for Forced Degradation Studies
To establish the stability-indicating nature of the method, epinastine is subjected to stress conditions as per ICH guideline Q1A(R2).[11][20]
5.1. General Procedure Prepare a stock solution of epinastine HCl (e.g., 1000 µg/mL). Expose this solution to the stress conditions below. After the specified time, neutralize the samples (if necessary), dilute to the target concentration (e.g., 20 µg/mL) with diluent, and inject into the HPLC system.
5.2. Stress Conditions
| Condition | Procedure |
| Acid Hydrolysis | Mix sample solution with 0.1 N HCl and heat at 80°C for 48 hours.[7][21] |
| Base Hydrolysis | Mix sample solution with 0.02 N NaOH and heat at 80°C for 2 hours.[7][11] |
| Oxidative Degradation | Mix sample solution with 30% H₂O₂ and keep at room temperature for 48 hours.[7][21] |
| Thermal Degradation | Keep the solid drug substance in an oven at 105°C for 7 days.[7][21] |
| Photolytic Degradation | Expose the drug solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber.[12][22] |
Analyze the stressed samples against a non-degraded standard. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main epinastine peak (Resolution > 2.0) and from each other.
Protocol for Method Validation (ICH Q2(R1))
The analytical method must be validated to demonstrate its suitability for the intended purpose.[12]
Caption: Key parameters for analytical method validation.
6.1. Validation Protocols and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject diluent, placebo (if applicable), standard, and stressed samples. Assess peak purity of the epinastine peak using a photodiode array (PDA) detector. | No interference at the retention time of epinastine. Peak purity angle should be less than the purity threshold. |
| Linearity | Prepare at least five concentrations across a range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of Epinastine HCl RS into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%), in triplicate.[7][12] | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | %RSD should be ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be reported and justified. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) and assess the impact on SST. | System suitability criteria must be met under all varied conditions. |
Advanced and Orthogonal Techniques
While RP-HPLC is the primary tool for routine quality control, other techniques provide deeper insights.
-
UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry offers significantly higher resolution, speed, and sensitivity.[13][22][23] It is the gold standard for the structural elucidation of unknown impurities and for quantifying impurities at very low levels.[24][25]
-
Chiral Chromatography: To resolve the d- and l-enantiomers of epinastine, a specialized chiral method is required.[16] This typically involves using a chiral stationary phase (CSP), such as a polysaccharide-based column, which forms transient diastereomeric complexes with the enantiomers, allowing them to be separated.[17][26]
Conclusion
This application note provides a detailed and scientifically grounded guide for the chromatographic separation of epinastine and its impurities. The presented stability-indicating RP-HPLC method, along with the comprehensive protocols for forced degradation and validation, offers a robust framework for ensuring the quality, safety, and regulatory compliance of epinastine. By understanding the causal principles behind method development, analytical scientists can effectively troubleshoot and adapt these protocols to meet their specific laboratory and product requirements.
References
-
Aleti, M., Kuncha, M., & Kanthale, V. (2016). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 1618-1632. Link
-
AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ICH. (1999). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R). Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(1), 1-6. Link
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. Link
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Veeprho. (n.d.). Epinastine Impurities and Related Compound. Retrieved from [Link]
-
Veeprho. (n.d.). Epinastine Impurity 1 (HCl). Retrieved from [Link]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2849. Link
-
ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. Retrieved from [Link]
-
S. Ahuja, & M. Dong. (2005). Chiral Separations by Liquid Chromatography. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Epinastine Hydrochloride-impurities. Retrieved from [Link]
-
ResearchGate. (2016). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
-
International Journal of Current Pharmaceutical Review and Research. (2016). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. Retrieved from [Link]
-
IMSEAR Repository. (2014). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Retrieved from [Link]
-
ResearchGate. (2014). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]
- Google Patents. (2017). CN106749281A - A kind of preparation method of epinastine impurity A.
-
Semantic Scholar. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedas. Retrieved from [Link]
-
PubChem. (n.d.). Epinastine Hydrochloride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Epinastine-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Stabilities of epinastine under various conditions of UPLC-MS/MS and HPLC-UV quantification methods. Retrieved from [Link]
-
Semantic Scholar. (2005). A reverse phase-high performance liquid chromatographic method for quantitation of epinastine hydrochloride in eye drops. Retrieved from [Link]
-
PubMed. (1990). Comparison of pharmacological properties of optical isomers and a racemic mixture of epinastine. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Retrieved from [Link]
-
Preprints.org. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]
-
New Journal of Chemistry. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Retrieved from [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]
-
YouTube. (2022). What are the various ways of Chiral Separation by using HPLC? Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. hakon-art.com [hakon-art.com]
- 8. Comparison of pharmacological properties of optical isomers and a racemic mixture of epinastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ikev.org [ikev.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. tsijournals.com [tsijournals.com]
- 21. researchgate.net [researchgate.net]
- 22. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jpharmsci.com [jpharmsci.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Development and Validation of a Bioanalytical UPLC-MS/MS Assay for the Quantification of 9,13b-Dehydro Epinastine in Human Plasma
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive, selective, and robust bioanalytical method for the quantitative determination of 9,13b-Dehydro Epinastine, a primary metabolite of the antihistamine Epinastine, in human plasma.[1] The method employs Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique chosen for its superior sensitivity and specificity in complex biological matrices. The protocols detailed herein are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), ensuring the generation of reliable data for pharmacokinetic and other clinical studies.[2][3][4][5]
Introduction: The Rationale for a Validated Assay
Epinastine is a second-generation antihistamine with high selectivity for the H1 receptor.[1] Its clinical efficacy and safety profile are determined by the pharmacokinetic properties of both the parent drug and its metabolites. 9,13b-Dehydro Epinastine is a known human metabolite, and understanding its concentration-time profile is crucial for a complete characterization of Epinastine's disposition in the body.[1]
Developing a validated bioanalytical assay is not merely a procedural step; it is the foundation upon which the reliability of pharmacokinetic data rests. A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose.[6] This application note explains the causality behind the experimental choices, from instrument selection to the specific validation experiments required to demonstrate robustness and accuracy.
The chosen analytical endpoint, UPLC-MS/MS, offers unparalleled advantages for this application. Its ability to separate the analyte from endogenous plasma components (chromatographic separation) and then selectively detect it based on its unique mass-to-charge ratio (mass spectrometric detection) provides the high degree of certainty required for regulatory submissions.
Guiding Principles: The Regulatory Framework
The entire lifecycle of a bioanalytical method, from development through validation and application, is governed by stringent international guidelines. This protocol is designed to meet and exceed the criteria set forth in these key documents:
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis: This harmonized guideline provides the global standard for bioanalytical method validation.[5]
-
FDA Guidance for Industry: Bioanalytical Method Validation: This guidance details the FDA's current thinking on the procedures for validating bioanalytical methods used in human clinical pharmacology, bioavailability, and bioequivalence studies.[3][7]
-
EMA Guideline on Bioanalytical Method Validation: This document outlines the requirements for methods used in studies submitted to the European Medicines Agency.[2][8]
Adherence to these guidelines ensures that the data generated is reliable, reproducible, and acceptable to regulatory authorities worldwide.
Method Development Strategy
The objective of method development is to establish a robust procedure for sample preparation, chromatographic separation, and mass spectrometric detection.
Analyte, Internal Standard (IS), and Instrumentation
-
Analyte: 9,13b-Dehydro Epinastine reference standard of known purity (typically >98%).
-
Internal Standard (IS): The use of an IS is critical for correcting for variability during sample processing and instrument analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 9,13b-Dehydro Epinastine-d4). If a SIL-IS is unavailable, a structurally similar compound with close chromatographic retention and similar ionization properties may be used.
-
Instrumentation: A UPLC system capable of generating sharp, narrow peaks is essential for resolution and sensitivity.[1] This is coupled with a triple quadrupole mass spectrometer, which enables highly selective detection using Multiple Reaction Monitoring (MRM).
Sample Preparation: Balancing Recovery and Matrix Effects
The goal of sample preparation is to extract the analyte and IS from the biological matrix while removing interfering components like proteins and phospholipids.
-
Rationale for Protein Precipitation (PPT): For this application, protein precipitation with a solvent like acetonitrile is recommended. It is a simple, fast, and effective technique that provides adequate recovery for many small molecules. While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, the speed and simplicity of PPT make it an excellent starting point for method development. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase to enhance sensitivity.
Chromatographic and Mass Spectrometric Optimization
-
Chromatography: The primary goal is to achieve a sharp, symmetrical peak for 9,13b-Dehydro Epinastine, well-resolved from any endogenous interferences.
-
Column: A C18 reversed-phase column is a common and effective choice for separating antihistamines and their metabolites.[1][9]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically used. The acid protonates the analyte, improving peak shape and ionization efficiency.
-
-
Mass Spectrometry: Detection is performed in positive electrospray ionization (ESI+) mode. The instrument is tuned by infusing a standard solution of 9,13b-Dehydro Epinastine to identify the precursor ion [M+H]+. A product ion scan is then performed to identify the most stable and abundant fragment ion for the MRM transition. This parent-daughter transition is highly specific to the analyte.
Caption: Workflow for UPLC-MS/MS method development.
Detailed Experimental Protocols
Materials and Reagents
-
9,13b-Dehydro Epinastine Reference Standard
-
Internal Standard (e.g., 9,13b-Dehydro Epinastine-d4)
-
Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC or MS grade)
-
Methanol (HPLC or MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Calibrated pipettes, microcentrifuge tubes, autosampler vials
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 9,13b-Dehydro Epinastine and IS reference standards and dissolve in methanol to create primary stock solutions.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 acetonitrile:water to create working solutions for spiking calibration standards and quality control samples.
-
Calibration Standards (CS) & Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve (typically 8 non-zero points) and at least four levels of QC samples:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (at a constant concentration) to all tubes except the double blank (which receives 25 µL of 50:50 acetonitrile:water).
-
Vortex briefly (5-10 seconds).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject into the UPLC-MS/MS system.
UPLC-MS/MS Instrumental Conditions
The following table provides a starting point for instrumental conditions, which should be optimized for the specific system in use.[1]
| Parameter | Recommended Condition |
| UPLC System | |
| Column | C18 Reversed-Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, return to initial conditions, and equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined during optimization (Precursor [M+H]+ → Product) |
Assay Validation Protocol
A full validation must be performed to demonstrate that the method is fit-for-purpose.[8] The following experiments are mandatory as per FDA and ICH guidelines.[3][4][5]
Caption: Core parameters of bioanalytical method validation.
Selectivity and Specificity
-
Causality: This experiment proves the method can differentiate and quantify the analyte from endogenous matrix components or other potential interferences.
-
Protocol: Analyze at least six different blank lots of human plasma. Check for any interfering peaks at the retention time of the analyte and IS.
-
Acceptance Criteria: The response of any interfering peak at the analyte's retention time should be ≤ 20% of the LLOQ response. For the IS, it should be ≤ 5% of the IS response in the LLOQ sample.[3]
Calibration Curve and Linearity
-
Causality: Demonstrates the relationship between the instrument response and the known concentration of the analyte over a specified range.
-
Protocol: Analyze a calibration curve with a blank, a zero standard (blank + IS), and at least six to eight non-zero concentration levels. The analyte/IS peak area ratio is plotted against the nominal concentration.
-
Acceptance Criteria: A linear regression is applied. The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).[1]
Accuracy and Precision
-
Causality: This is the cornerstone of validation, demonstrating that the method produces results that are both correct (accuracy) and reproducible (precision).
-
Protocol: Analyze QC samples at LLOQ, LQC, MQC, and HQC levels. Perform at least five replicates per level in a single run (intra-day precision) and repeat across at least three separate runs on different days (inter-day precision).
-
Acceptance Criteria:
-
Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (%CV) must not exceed 15% (20% at the LLOQ).[3]
-
Recovery and Matrix Effect
-
Causality: These experiments isolate and quantify potential sources of error. Recovery measures the efficiency of the extraction process, while the matrix effect assesses the ion suppression or enhancement caused by co-eluting components from the plasma.
-
Protocol:
-
Recovery: Compare the peak area of the analyte in extracted plasma QC samples to the peak area of post-extraction spiked samples at the same concentration.
-
Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma from multiple sources to the peak area of the analyte in a pure solution (mobile phase).
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The %CV of the IS-normalized matrix factor across different lots of plasma should not exceed 15%.
Stability
-
Causality: Ensures the analyte remains unchanged during the entire lifecycle of a sample, from collection to analysis.
-
Protocol: Analyze LQC and HQC samples after exposing them to various storage and handling conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration matching expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -70°C) for a period exceeding the expected study duration.
-
Post-Preparative (Autosampler) Stability.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Data Summary and Acceptance Criteria
All quantitative data from the validation experiments should be summarized in clear, structured tables for easy review.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity | Interference at analyte RT ≤ 20% of LLOQ; at IS RT ≤ 5% of IS response. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Intra- & Inter-day) | Mean concentration ±15% of nominal (±20% at LLOQ). |
| Precision (Intra- & Inter-day) | %CV ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | IS-normalized matrix factor %CV ≤ 15%. |
| Stability (All conditions) | Mean concentration of stability QCs ±15% of nominal. |
Conclusion
This application note outlines a comprehensive and scientifically sound approach to developing and validating a UPLC-MS/MS assay for 9,13b-Dehydro Epinastine in human plasma. By adhering to the detailed protocols and grounding the methodology in established regulatory guidelines, researchers can ensure the generation of high-quality, defensible data suitable for pharmacokinetic analysis and regulatory submission. The successful validation of this method demonstrates its accuracy, precision, and robustness, making it fit for its intended purpose in a drug development setting.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2). [Link][2][8]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][7]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4][6][10]
-
Kim, H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link][1]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. [Link][11][12]
-
Samanidou, V., & Nazyropoulou, C. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing drug in human plasma and its application in comparative pharmacokinetic study. Pharmaceuticals & Pharmacology International Journal, 6(6). [Link]
-
Ubale, M. B., et al. (2016). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. ResearchGate. [Link][9][13]
Sources
- 1. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. tsijournals.com [tsijournals.com]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of 9,13b-Dehydro Epinastine
Introduction: The Imperative for Stability Profiling of 9,13b-Dehydro Epinastine
9,13b-Dehydro Epinastine, with the chemical formula C₁₆H₁₃N₃ and a molecular weight of 247.29, is recognized as a significant impurity and degradant of Epinastine, a second-generation antihistamine.[1][2][3] The stability of any active pharmaceutical ingredient (API) and its related substances is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a drug substance's re-test period or a drug product's shelf life and recommended storage conditions.[4][5][6]
This document provides a comprehensive, experience-driven protocol for the stability testing of 9,13b-Dehydro Epinastine. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to ensure that the protocols are scientifically sound and yield reliable, submission-ready data.
The core objective of this stability program is twofold:
-
To identify the potential degradation pathways of 9,13b-Dehydro Epinastine under various stress conditions.
-
To develop and validate a stability-indicating analytical method capable of accurately quantifying the substance and separating it from any potential degradation products.
Part 1: Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is the cornerstone of a stability program.[7][8][9] It involves subjecting the drug substance to conditions more severe than those anticipated during storage to accelerate degradation.[10][11] This process is instrumental in elucidating degradation pathways and demonstrating the specificity of the analytical method.[7][10] The target degradation is typically in the range of 5-20% to ensure that the degradation products are detectable without being so extensive as to obscure the primary degradation pathways.[8][9]
Chemical Structure and Potential Degradation Sites
The structure of 9,13b-Dehydro Epinastine, 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, features several functional groups susceptible to degradation: an amino group, an imidazole ring, and a dibenzazepine framework.[1][3] Based on this structure and known degradation chemistry of similar compounds, potential degradation pathways include hydrolysis of the imidazole ring and oxidation of the amino group or other parts of the molecule. A study on Epinastine revealed that the imidazole ring could open under certain pH and temperature conditions.[12]
Experimental Protocols for Forced Degradation
The following are detailed protocols for subjecting 9,13b-Dehydro Epinastine to various stress conditions. A stock solution of 9,13b-Dehydro Epinastine (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared for these studies.
1. Acidic Hydrolysis:
-
Protocol: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Store the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
Causality: The acidic conditions can protonate the nitrogen atoms in the imidazole ring, potentially making it more susceptible to nucleophilic attack by water, leading to ring-opening.
2. Basic Hydrolysis:
-
Protocol: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Store the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
Causality: Basic conditions can facilitate the hydrolysis of amide-like structures. If the imidazole ring opens, the resulting intermediates may be susceptible to further degradation under basic conditions.
3. Oxidative Degradation:
-
Protocol: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute it with the mobile phase.
-
Causality: The amino group and the electron-rich aromatic rings are potential sites for oxidation. N-oxidation or the formation of hydroxylated derivatives are possible outcomes.
4. Thermal Degradation:
-
Protocol: Subject a solid sample of 9,13b-Dehydro Epinastine to dry heat at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions. At specified time points, dissolve the solid sample or dilute the solution with the mobile phase for analysis.
-
Causality: High temperatures provide the energy to overcome activation barriers for various degradation reactions.
5. Photostability Testing:
-
Protocol: Expose a solid sample and a solution of 9,13b-Dehydro Epinastine to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[13] A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
Causality: The aromatic rings in the molecule can absorb UV radiation, leading to photochemical reactions such as oxidation or rearrangement.
The experimental workflow for forced degradation is illustrated in the following diagram:
Caption: Workflow for Forced Degradation Studies.
Part 2: Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. A crucial feature of a SIM is its ability to separate the intact drug substance from its degradation products.[14][15] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.
Method Development Strategy
The development of a robust RP-HPLC method involves a systematic approach to optimize the separation of 9,13b-Dehydro Epinastine from its potential degradants generated during forced degradation studies.
Initial Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan from 200-400 nm to find the λmax). For similar compounds, a wavelength around 254 nm or 262 nm has been used.[14][16][17]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Optimization Process:
-
Inject a solution of the undegraded 9,13b-Dehydro Epinastine to determine its retention time.
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
Adjust the gradient, mobile phase composition (e.g., pH, organic modifier), and flow rate to achieve optimal separation (Resolution > 2 between all peaks).
-
Employ a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples. This confirms that the parent peak is spectrally homogeneous and free from co-eluting impurities.
Method Validation
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected working concentration.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from degradants at the retention time of the parent peak; peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | RSD ≤ 2.0%. |
| Robustness | RSD of results should be within acceptable limits for minor changes in parameters like flow rate, pH, and column temperature. |
Part 3: Formal Stability Study Protocol
Following the successful development and validation of a stability-indicating method, a formal stability study is initiated to propose a re-test period for 9,13b-Dehydro Epinastine. This study is conducted under controlled storage conditions as defined by ICH Q1A(R2) guidelines.[5][6]
Study Design
-
Batches: At least three primary batches of 9,13b-Dehydro Epinastine should be included in the study.[5]
-
Container Closure System: The container closure system should be the same as or simulate the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs at accelerated conditions)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
Parameters to be Monitored
At each time point, the samples should be tested for the following parameters:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of 9,13b-Dehydro Epinastine using the validated stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any degradation products.
The logical flow of the stability testing protocol is depicted below:
Caption: Logical Flow of a Formal Stability Study.
Conclusion
This comprehensive guide provides a robust framework for conducting stability testing of 9,13b-Dehydro Epinastine, in line with global regulatory expectations. By integrating forced degradation studies with the development of a validated stability-indicating method and a formal stability study, a complete stability profile can be established. This ensures the quality, safety, and efficacy of any pharmaceutical product associated with this substance.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Ich guideline for stability testing. Slideshare. [Link]
-
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-histamine Promethazine hydrochloride and its Validation study. Scilit. [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
-
9,13b-Dehydro Epinastine Hydrochloride. PubChem. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Future Journal of Pharmaceutical Sciences. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. [Link]
-
“Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. International Journal of Pharmaceutical and Biological Archives. [Link]
-
Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. [Link]
-
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-histamine Promethazine hydrochloride and its Vali. Semantic Scholar. [Link]
-
EPINASTINE EP IMPURITY A. Allmpus. [Link]
-
LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]
Sources
- 1. 9,13b-Dehydro Epinastine | CymitQuimica [cymitquimica.com]
- 2. 9,13b-Dehydro Epinastine | LGC Standards [lgcstandards.com]
- 3. allmpus.com [allmpus.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmtech.com [pharmtech.com]
- 12. mdpi.com [mdpi.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 15. scilit.com [scilit.com]
- 16. jocpr.com [jocpr.com]
- 17. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of 9,13b-Dehydro Epinastine Hydrochloride
Welcome to the technical support center for the analysis of 9,13b-Dehydro Epinastine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical determination of this compound. As the primary human metabolite of Epinastine, an antihistaminic drug, its accurate quantification is crucial for pharmacokinetic and stability studies.[1] This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is 9,13b-Dehydro Epinastine and why is its analysis challenging?
A1: 9,13b-Dehydro Epinastine is a metabolite of Epinastine Hydrochloride, an antiallergic drug.[1] Its chemical structure, featuring a nitrogen-containing heterocyclic system, can present several analytical challenges. These include potential for strong interactions with residual silanols on silica-based HPLC columns leading to peak tailing, sensitivity to pH, and the need for highly sensitive methods to detect it at low concentrations in biological matrices.[1][2] Furthermore, its analysis is often performed concurrently with the parent drug, Epinastine, requiring a method with sufficient resolution to separate these closely related compounds.
Q2: My 9,13b-Dehydro Epinastine peak is showing significant tailing in my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?
A2: Peak tailing for nitrogen-containing heterocyclic compounds like 9,13b-Dehydro Epinastine is a common issue in reverse-phase chromatography. The primary cause is often secondary interactions between the basic amine groups in the molecule and acidic silanol groups on the surface of the C18 column packing material.
Here is a systematic approach to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: The ionization state of your analyte is critical. At a pH below the pKa of the amine groups, the molecule will be protonated and may interact strongly with silanols. Consider increasing the mobile phase pH to suppress the ionization of the silanol groups (a pH above 4 is a good starting point). However, be mindful of the column's pH tolerance. A mobile phase pH between 2 and 7.5 is generally recommended for standard silica-based columns.
-
Use of a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA) or a volatile buffer like ammonium acetate, into your mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing the secondary interactions with your analyte.[3][4]
-
Column Selection: Not all C18 columns are the same. Consider using a column with end-capping, where the residual silanol groups are chemically bonded with a small silane to make them less active. Alternatively, a column with a different stationary phase, such as a phenyl or cyano phase, might offer different selectivity and reduced tailing.
-
Lower Analyte Concentration: Column overloading can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
Q3: I am having difficulty achieving baseline separation between Epinastine and 9,13b-Dehydro Epinastine. What parameters can I adjust?
A3: Achieving adequate resolution between a parent drug and its metabolite is a common chromatographic challenge. Here are several parameters you can optimize:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and its ratio to the aqueous buffer significantly impact resolution. Systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention times and may improve resolution. Acetonitrile often provides sharper peaks than methanol.
-
Gradient Elution: If an isocratic method is not providing sufficient separation, a gradient elution program can be employed. A shallow gradient can help to resolve closely eluting peaks. A stability-indicating HPLC method for Epinastine utilized a gradient elution with 0.01 M KH2PO4 buffer (pH 5.2) and acetonitrile.[5][6]
-
Column Chemistry and Dimensions: A longer column or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) will provide higher theoretical plates and thus better resolving power. As mentioned previously, exploring different stationary phases can also be beneficial.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be cautious as temperature can also affect the stability of the analyte.
Troubleshooting Guides
Guide 1: Investigating Analyte Degradation
If you observe unexpected peaks in your chromatogram or a decrease in the expected concentration of 9,13b-Dehydro Epinastine, it may be due to degradation. Forced degradation studies on Epinastine have shown its susceptibility to degradation under certain conditions.[5][6]
Troubleshooting Workflow for Suspected Degradation
Caption: Logic diagram for troubleshooting ion suppression in LC-MS/MS.
References
-
Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link]
-
El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(1), 329-336. [Link]
-
Ubale, M. B., Dabhade, M. P., & Gite, V. V. (2012). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 263-267. [Link]
-
PubChem. (n.d.). Epinastine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]
-
El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2012). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. ResearchGate. [Link]
-
Ubale, M. B., Dabhade, M. P., & Gite, V. V. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. Asian Journal of Pharmaceutical and Clinical Research, 5(3), 194-198. [Link]
-
Malakar, A., & Ghosh, A. (2014). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. ResearchGate. [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]
-
Gumieniczek, A., Berecka-Rycerz, A., Hubicka, U., Żmudzki, P., Lejwoda, K., & Kozyra, P. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]
-
Shishkina, G. V., & Shchelokov, R. N. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Giede, C., & Wahl, K. (2003). Efficacy and tolerability of ophthalmic epinastine assessed using the conjunctival antigen challenge model in patients with a history of allergic conjunctivitis. Current Medical Research and Opinion, 19(6), 540-546. [Link]
-
McTavish, D., & Sorkin, E. M. (1989). Epinastine. An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs, 38(5), 778-800. [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Semantic Scholar. [Link]
-
Patel, Y., & Patel, P. (2015). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. SciSpace. [Link]
Sources
- 1. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. hakon-art.com [hakon-art.com]
Technical Support Center: Troubleshooting Peak Tailing for 9,13b-Dehydro Epinastine
Welcome to the technical support guide for the chromatographic analysis of 9,13b-Dehydro Epinastine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of peak tailing in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with practical, field-proven solutions to help you achieve symmetric, reproducible peaks for this analyte.
Understanding the Challenge: The Chemistry of 9,13b-Dehydro Epinastine
9,13b-Dehydro Epinastine, an impurity of the antihistamine Epinastine, is a basic compound.[1][2] Its molecular structure contains an amine functional group which is readily protonated, especially at acidic to neutral pH.[1][3] The parent compound, Epinastine, has a high pKa of 11.2, indicating it is a strong base.[4] It is highly probable that 9,13b-Dehydro Epinastine exhibits similar basicity.
This basic nature is the primary driver of peak tailing in reversed-phase HPLC. The issue arises from secondary interactions between the positively charged analyte and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][5][6][7] These interactions are a different retention mechanism from the intended hydrophobic interactions, leading to a portion of the analyte molecules being retained longer, which results in an asymmetric peak with a "tail".[3][6]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, having a trailing edge that is longer than the leading edge.[5][6] It is quantitatively measured by the tailing factor or asymmetry factor. Significant peak tailing can compromise the accuracy and precision of quantification, reduce resolution between adjacent peaks, and indicate a non-ideal chromatographic separation.[8]
Q2: I'm seeing peak tailing for 9,13b-Dehydro Epinastine but not for other neutral compounds in my mixture. What does this suggest?
A2: This strongly suggests that the tailing is due to a chemical interaction between your basic analyte and the stationary phase, rather than a system or hardware issue.[9][10] Neutral compounds are not ionized and therefore do not engage in the strong secondary ionic interactions with silanol groups that cause tailing for basic compounds.[6][10]
Q3: Could my HPLC system itself be causing the tailing?
A3: Yes, although it's less likely if only the basic analyte is tailing. Systemic issues that can cause tailing for all peaks include extra-column volume (e.g., excessively long or wide tubing), improper fittings, or a void at the head of the column.[9][11][12] A partially blocked column frit can also distort peak shape for all analytes.[8]
Systematic Troubleshooting Guide
Peak tailing for basic compounds like 9,13b-Dehydro Epinastine is a multi-faceted problem. The following guide provides a systematic approach to diagnose and resolve the issue, starting from the most common causes.
Step 1: Mobile Phase pH Optimization
The pH of the mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds.[13][14][15] The goal is to shift the equilibrium of either the analyte or the silanol groups to a non-ionized state to minimize secondary interactions.
-
Strategy 1: Low pH (pH 2.5 - 3.5)
-
Mechanism: At a low pH, well below the pKa of the silanol groups (typically 3.5-4.5), the silanol groups are protonated and therefore neutral (Si-OH). This eliminates the ionic attraction with the protonated basic analyte (Analyte-NH+).[6][16][17]
-
Recommendation: Start with a mobile phase buffered at pH 3.0 using a buffer like 20 mM potassium phosphate. This is often the most effective and straightforward solution.[17]
-
Caution: Ensure your column is stable at low pH. Most modern silica-based columns are stable in the pH 2-8 range.[18]
-
-
Strategy 2: High pH (pH > 8)
-
Mechanism: At a high pH, above the pKa of the analyte, the 9,13b-Dehydro Epinastine will be in its neutral, free-base form. This prevents ionic interactions with the now deprotonated (negatively charged) silanol groups.[19]
-
Recommendation: This approach requires a pH-stable column, such as a hybrid-silica or polymer-based column, as traditional silica columns will dissolve at high pH.[18][20]
-
Consideration: Working at high pH can provide excellent peak shape for basic compounds.[20]
-
The relationship between pH, analyte ionization, and retention is critical for method development.[13][21] For robust methods, it is generally advised to work at a pH at least 1.5-2 units away from the analyte's pKa.[13][21]
Troubleshooting Workflow Diagram
The following diagram outlines a logical flow for troubleshooting peak tailing.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Step 2: Mobile Phase Additives (Competing Bases)
If pH adjustment alone is insufficient, the addition of a competing base to the mobile phase can effectively mask the active silanol sites.
-
Mechanism: A small, basic additive, such as triethylamine (TEA), is added to the mobile phase. The TEA, being in higher concentration, will preferentially interact with the residual silanol groups, effectively shielding the analyte from these secondary interaction sites.[17][19]
-
Protocol:
-
Prepare your mobile phase as usual (e.g., buffered at pH 3.0).
-
Add triethylamine to the aqueous portion of the mobile phase at a concentration of 0.1% v/v (a common starting point).[19]
-
Mix thoroughly and filter.
-
Equilibrate the column with the new mobile phase for an extended period (at least 20-30 column volumes) to ensure the stationary phase is fully saturated with the additive.
-
-
Caveat: While effective, competing bases can sometimes shorten column lifetime and may need to be dedicated to a specific column.[17] They can also cause baseline noise.[11]
| Additive | Typical Concentration | Mechanism |
| Triethylamine (TEA) | 0.1% - 0.5% v/v | Competing Base |
| Ammonium Acetate | 10-25 mM | Buffering and Ionic Shielding |
Step 3: Column Selection and Care
The choice of HPLC column is critical. Not all C18 columns are created equal when it comes to analyzing basic compounds.
-
Use High-Purity, Type B Silica Columns: Modern columns are typically made from high-purity silica ("Type B") which has a much lower metal content.[6] Metal impurities in the silica can increase the acidity of neighboring silanol groups, exacerbating tailing.[6][7]
-
Choose a High-Density, End-Capped Column: After the C18 chains are bonded to the silica, many accessible silanol groups remain. "End-capping" is a process where these remaining silanols are reacted with a small silylating agent (like trimethylchlorosilane) to make them inert.[3] A well end-capped column is essential for good peak shape with basic compounds.[16][20]
-
Consider Alternative Stationary Phases: If tailing persists, consider phases with polar-embedded groups or polymer-based columns which are designed to shield silanol activity.
Column Health:
-
Column Contamination: A buildup of strongly retained sample components can create active sites and cause tailing. If performance degrades over time, try flushing the column with a strong solvent.[22]
-
Column Void: A physical void at the column inlet can cause peak distortion for all peaks.[11][23] This can be checked by removing the inlet fitting and inspecting the packing bed. A column with a void should be replaced.[23]
Step 4: Advanced Strategies - Ion-Pairing Chromatography
For very basic or hydrophilic compounds that are difficult to retain and show poor peak shape, ion-pairing chromatography (IPC) can be a powerful, albeit more complex, solution.
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate), is added to the mobile phase.[24][25][26] This reagent has a hydrophobic tail that adsorbs to the C18 stationary phase and a charged head group that faces the mobile phase. This effectively creates an ion-exchange surface that can retain the oppositely charged analyte with improved peak shape.[27]
-
Considerations:
Experimental Protocol: Systematic Troubleshooting Experiment
This protocol outlines a methodical approach to test the key variables discussed above.
Objective: To identify the primary cause of peak tailing for 9,13b-Dehydro Epinastine and achieve a symmetric peak (Tailing Factor ≤ 1.5).
Materials:
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
9,13b-Dehydro Epinastine standard
-
Neutral compound standard (e.g., Toluene or Uracil)
-
HPLC-grade acetonitrile and water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Triethylamine (TEA)
Procedure:
-
Baseline Assessment (Current Method):
-
Equilibrate the column with your current mobile phase.
-
Inject the neutral compound standard. Record the chromatogram and calculate the tailing factor.
-
Inject the 9,13b-Dehydro Epinastine standard. Record the chromatogram and calculate the tailing factor.
-
Analysis: If the neutral compound tails, investigate hardware issues (Step 1 in the workflow diagram). If not, proceed.
-
-
Low pH Mobile Phase:
-
Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid.
-
Prepare the mobile phase (e.g., Acetonitrile:Buffer 30:70).
-
Flush the system and equilibrate the column for at least 15 minutes.
-
Inject the 9,13b-Dehydro Epinastine standard. Record and analyze the peak shape.
-
-
Low pH with Competing Base:
-
To the aqueous buffer from Step 2, add TEA to a final concentration of 0.1% v/v.
-
Prepare the mobile phase as in Step 2.
-
Flush the system and equilibrate for at least 20 minutes to ensure column saturation.
-
Inject the 9,13b-Dehydro Epinastine standard. Record and analyze the peak shape.
-
-
Data Evaluation:
-
Compare the tailing factor, retention time, and resolution from each experiment to determine the optimal conditions.
-
Methodical Troubleshooting Experiment Flow Diagram
Caption: Workflow for a systematic peak tailing experiment.
References
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chambers, C. (2019). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America. Retrieved from [Link]
-
Dolan, J. W. (2012). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2012). Tailing in HPLC peak. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
-
ResearchGate. (2018). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
- Shimadzu. (2009).
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Lab Asia. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
PubChem. (n.d.). 9,13b-Dehydro Epinastine Hydrochloride. Retrieved from [Link]
-
ChromTalk. (2025). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. Retrieved from [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Allmpus. (n.d.). EPINASTINE EP IMPURITY A. Retrieved from [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Wikipedia. (n.d.). Epinastine. Retrieved from [Link]
-
PharmaCompass. (n.d.). Epinastine HCl. Retrieved from [Link]
-
Chromatography Forum. (2007). severe tailing on column. Retrieved from [Link]
-
PubChem. (n.d.). Epinastine Hydrochloride. Retrieved from [Link]
-
StatPearls. (2023). Epinastine. NCBI Bookshelf. Retrieved from [Link]
Sources
- 1. 9,13b-Dehydro Epinastine | CymitQuimica [cymitquimica.com]
- 2. allmpus.com [allmpus.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Epinastine [drugfuture.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. moravek.com [moravek.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. acdlabs.com [acdlabs.com]
- 17. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 18. agilent.com [agilent.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. realab.ua [realab.ua]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. helixchrom.com [helixchrom.com]
- 26. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 27. welch-us.com [welch-us.com]
Technical Support Center: Optimization of Mobile Phase for 9,13b-Dehydro Epinastine Separation
Introduction
Epinastine is a potent and selective H1 histamine receptor antagonist used in the treatment of allergic conjunctivitis.[1] During its synthesis, storage, or metabolism, impurities can arise, one of the most critical being 9,13b-Dehydro Epinastine.[2] This impurity is structurally very similar to the active pharmaceutical ingredient (API), Epinastine, presenting a significant analytical challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). Achieving baseline separation between these two compounds is paramount for accurate quantification, stability assessment, and ensuring the safety and efficacy of the final drug product.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the mobile phase for the successful separation of Epinastine and its 9,13b-Dehydro impurity.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 9,13b-Dehydro Epinastine from Epinastine so critical?
Separating and quantifying impurities is a fundamental requirement mandated by regulatory bodies like the ICH.[3] The 9,13b-Dehydro Epinastine is a known metabolite and potential degradant.[2] Its presence must be monitored and controlled within strict limits to ensure the drug product's safety and stability. Failure to achieve adequate separation leads to inaccurate assay results for the API and an incorrect assessment of the impurity profile, which can have significant regulatory and clinical implications.
Q2: What are the primary challenges in separating this specific impurity?
The main challenge stems from the high structural similarity between Epinastine and its dehydro-impurity. Both are basic compounds with multiple nitrogen atoms, making them prone to strong interactions with the stationary phase.[4][5] This can lead to:
-
Co-elution or Poor Resolution: The compounds have very similar hydrophobicity, making them difficult to resolve with standard C18 columns and mobile phases.
-
Poor Peak Shape (Tailing): As basic compounds, they can interact with residual silanol groups on the silica-based stationary phase, causing asymmetric, tailing peaks.[6] This compromises resolution and integration accuracy.
-
Shifting Retention Times: The ionization state of these basic analytes is highly dependent on the mobile phase pH, which can lead to reproducibility issues if the pH is not carefully controlled.[7]
Q3: What are the recommended starting conditions for method development?
A good starting point for separating Epinastine and its related compounds is a reversed-phase C18 column with a buffered mobile phase. Based on published methods for Epinastine, initial conditions could be:[8][9]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A (Aqueous): 20 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer.
-
Mobile Phase B (Organic): Acetonitrile or Methanol.[10]
-
Initial pH: Adjust the aqueous buffer to a pH between 3.0 and 5.5.[8]
-
Detection: UV at approximately 254 nm.[8]
-
Elution Mode: A gradient elution is often necessary to separate compounds with different polarities effectively.
Troubleshooting Guide: Q&A Format
Problem 1: Poor resolution (Rs < 1.5) between Epinastine and 9,13b-Dehydro Epinastine.
Q: My peaks for Epinastine and the dehydro-impurity are merged or have very little space between them. What is the first parameter I should adjust?
A: The primary tool for manipulating the selectivity between ionizable compounds like Epinastine is the mobile phase pH. [11][12]
-
Scientific Rationale: Epinastine and its dehydro-impurity are basic molecules. Changes in pH will alter their degree of ionization. Even small differences in their pKa values can be exploited; changing the mobile phase pH can cause a significant differential shift in their retention times, thereby improving selectivity and resolution.[7] For basic analytes, moving the pH further away from their pKa generally leads to more stable retention times.[7]
-
Actionable Steps:
-
Systematic pH Screening: Prepare mobile phases with the aqueous buffer adjusted to different pH values (e.g., 3.0, 4.5, 5.5, 6.5). Ensure your column can tolerate the chosen pH range; most silica-based columns are stable between pH 2 and 8.[12][13]
-
Evaluate Selectivity: Inject your sample at each pH condition and plot the resolution (Rs) against the pH. This will help you identify the optimal pH where the separation is maximized.
-
Buffer Choice: Use a buffer with a pKa close to your target pH for maximum buffering capacity. Phosphate buffers are excellent for the pH 2-4 and 6-8 ranges, while acetate buffers work well in the pH 3.8-5.8 range.
-
Q: I've optimized the pH, but the resolution is still insufficient. What's my next step?
A: After pH, the choice and percentage of the organic modifier have the next most significant impact on selectivity. [3][14]
-
Scientific Rationale: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they provide different selectivities due to their unique chemical properties (dipole moment, viscosity, and proton acceptor/donor characteristics). Switching between them or using a ternary mixture can alter the interactions with the stationary phase and improve the separation of closely eluting peaks.
-
Actionable Steps:
-
Switch Organic Modifier: If you started with acetonitrile, run the same experiment using methanol. Compare the chromatograms. Sometimes, this simple switch is enough to resolve a critical pair.
-
Adjust Gradient Slope: If using a gradient, make it shallower. A slower increase in the organic modifier percentage over time gives the analytes more opportunity to interact with the stationary phase, which can significantly improve the resolution of closely eluting compounds.
-
Consider Isocratic Elution: If the retention times are close, an isocratic (constant mobile phase composition) method may provide better resolution, although run times may be longer.
-
Data Presentation: Impact of Mobile Phase Parameters on Resolution
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Aqueous Buffer | 20mM KH2PO4, pH 3.5 | 20mM KH2PO4, pH 5.2 | 20mM KH2PO4, pH 5.2 | 20mM KH2PO4, pH 5.2 |
| Organic Modifier | Acetonitrile | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-70% B in 20 min | 20-70% B in 20 min | 20-70% B in 20 min | 20-45% B in 30 min |
| RT Epinastine (min) | 12.5 | 14.8 | 16.2 | 18.1 |
| RT Dehydro (min) | 12.8 | 15.1 | 16.8 | 18.7 |
| Resolution (Rs) | 0.8 (Poor) | 1.3 (Insufficient) | 1.6 (Acceptable) | 2.1 (Excellent) |
This table illustrates how systematically adjusting pH, organic modifier, and gradient slope can dramatically improve the resolution between the two compounds.
Problem 2: Epinastine peak shows significant tailing.
Q: My Epinastine peak has a tailing factor > 1.5, which is affecting my ability to integrate it accurately. Why is this happening and how do I fix it?
A: Peak tailing for basic compounds like Epinastine is most often caused by secondary interactions with ionized silanol groups on the silica stationary phase. [6]
-
Scientific Rationale: At mid-range pH values (approx. 4-7), surface silanol groups (Si-OH) on the silica backbone of the C18 column become deprotonated (Si-O-). The positively charged Epinastine molecule can then interact with these negative sites via ion exchange, in addition to the desired reversed-phase partitioning. This secondary interaction mechanism has slower kinetics, resulting in a "tail" on the peak.
-
Actionable Steps:
-
Lower the Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase to around 2.5-3.0.[6] At this low pH, the silanol groups are fully protonated (Si-OH), eliminating the ionic interaction sites and dramatically improving peak shape.
-
Increase Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help to "shield" the silanol groups and reduce tailing, although lowering the pH is generally more effective.
-
Use a Competing Base (Use with Caution): Adding a small amount of a competing base, like Triethylamine (TEA), to the mobile phase can also improve peak shape.[6] The TEA will preferentially interact with the active silanol sites. However, this approach can shorten column lifetime and may suppress MS signals if using LC-MS.[6]
-
Use a Modern, High-Purity Column: Modern columns are often manufactured with high-purity silica ("Type B") and proprietary end-capping technologies that significantly reduce the number of accessible silanol groups, making them much less prone to causing peak tailing with basic compounds.
-
Experimental Protocols & Workflows
Protocol 1: Systematic Mobile Phase pH Optimization
-
Prepare Buffers: Prepare a 20 mM stock solution of potassium dihydrogen phosphate (KH2PO4). Divide it into three aliquots.
-
Adjust pH: Adjust the pH of the aliquots to 3.0, 4.5, and 6.0 using dilute phosphoric acid or potassium hydroxide.
-
Mobile Phase Preparation: For each pH level, prepare the aqueous mobile phase (A) and the organic mobile phase (B, e.g., Acetonitrile).
-
Column Equilibration: Equilibrate the HPLC system and C18 column with a 50:50 mixture of A:B for at least 15 column volumes for each new pH condition.
-
Test Injections: Perform injections of a mixed standard of Epinastine and 9,13b-Dehydro Epinastine using a standard gradient (e.g., 10-90% B in 20 minutes).
-
Data Analysis: Record the retention times and calculate the resolution (Rs) for the critical pair at each pH.
-
Selection: Choose the pH that provides the best selectivity (greatest difference in retention time) and acceptable peak shape.
Workflow Diagram: Mobile Phase Optimization Strategy
Caption: Decision tree for troubleshooting common HPLC separation issues.
References
-
A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Ahirrao, M. M., et al. (2012). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. IMSEAR Repository. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Galaon, T., & David, V. (2011). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Revista de Chimie, 62(3), 333-337.
-
Jeong, S. H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
- Nassar, M. I., et al. (2015). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 7(4), 1160-1168.
-
Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
PubChem. (n.d.). Epinastine Hydrochloride. Retrieved from [Link]
-
Vanhoenacker, G., & Sandra, P. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 23(3). Retrieved from [Link]
-
Veeprho. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Watson, P. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Retrieved from [Link]
Sources
- 1. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compound: EPINASTINE HYDROCHLORIDE (CHEMBL1200491) - ChEMBL [ebi.ac.uk]
- 5. informahealthcare.com [informahealthcare.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. hakon-art.com [hakon-art.com]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. moravek.com [moravek.com]
- 14. pharmaguru.co [pharmaguru.co]
Technical Support Center: Stabilizing 9,13b-Dehydro Epinastine During Sample Preparation
Welcome to the technical support center for the analysis of 9,13b-Dehydro Epinastine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 9,13b-Dehydro Epinastine during sample preparation. As a known metabolite and potential impurity of Epinastine, accurate quantification of 9,13b-Dehydro Epinastine is critical for pharmacokinetic studies and quality control.[1][2] This resource provides practical, evidence-based strategies to minimize its degradation and ensure the integrity of your analytical results.
I. Understanding the Challenge: The Instability of 9,13b-Dehydro Epinastine
9,13b-Dehydro Epinastine, like its parent compound Epinastine, is a heterocyclic amine.[3][4] Such compounds can be susceptible to degradation under various conditions encountered during sample preparation.[5] The primary concerns for 9,13b-Dehydro Epinastine stability revolve around its amine functionality and the potential for oxidation of the fused ring system.
II. Frequently Asked Questions (FAQs)
Q1: My analytical results for 9,13b-Dehydro Epinastine are inconsistent and show high variability. What could be the cause?
A1: High variability in 9,13b-Dehydro Epinastine measurements often points to degradation during your sample preparation workflow. Several factors could be at play:
-
pH Extremes: Both strongly acidic and basic conditions can promote the degradation of amine-containing compounds. Forced degradation studies on the parent compound, Epinastine, have shown its susceptibility to hydrolysis under acidic and basic conditions.[6][7][8][9] It is plausible that 9,13b-Dehydro Epinastine exhibits similar vulnerabilities.
-
Oxidation: The presence of oxidizing agents, even atmospheric oxygen, can lead to the degradation of complex organic molecules. The fused heterocyclic ring system in 9,13b-Dehydro Epinastine may be susceptible to oxidative degradation.
-
Light Exposure: Photodegradation can be a significant issue for light-sensitive compounds. While specific data on 9,13b-Dehydro Epinastine is limited, studies on Epinastine have explored its photostability.[8] It is best practice to minimize light exposure for both compounds.
-
Elevated Temperatures: Heat can accelerate chemical reactions, including degradation. Prolonged exposure to high temperatures during sample processing steps like solvent evaporation should be avoided.
Q2: What is the ideal pH range to maintain during sample extraction to ensure the stability of 9,13b-Dehydro Epinastine?
A2: Based on general knowledge of amine-containing pharmaceuticals and forced degradation studies of the parent compound Epinastine, maintaining a pH in the slightly acidic to neutral range (pH 4-7) is generally recommended.[10] This helps to keep the amine group protonated and less susceptible to certain degradation pathways. It is crucial to avoid strongly alkaline conditions, which have been shown to cause significant degradation of Epinastine.[6][8]
Q3: I am using a protein precipitation method with acetonitrile. Could this be causing degradation?
A3: Protein precipitation with acetonitrile is a common and generally mild technique. However, the key is to perform the subsequent steps efficiently. After precipitation and centrifugation, the supernatant should be processed promptly. Leaving the sample in the organic solvent for extended periods, especially at room temperature, could potentially contribute to solvent-mediated degradation. For sensitive compounds, it is always advisable to work quickly and at reduced temperatures.
Q4: How can I minimize oxidation during my sample preparation?
A4: To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample or collection tubes can be effective.
-
Inert Atmosphere: If possible, process your samples under an inert atmosphere, such as nitrogen or argon. This is particularly important during steps like solvent evaporation where the sample is concentrated.
-
Amber Vials: Use amber-colored vials to protect your samples from light, which can catalyze oxidative reactions.[11]
III. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the sample preparation of 9,13b-Dehydro Epinastine.
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery of 9,13b-Dehydro Epinastine | Degradation due to pH extremes during extraction. | Buffer your sample to a pH between 4 and 7 before extraction. Avoid strong acids or bases. |
| Oxidation during sample processing. | Add an antioxidant (e.g., 0.1% ascorbic acid) to your sample. Work under an inert atmosphere if possible. | |
| Adsorption to labware. | Use silanized glassware or polypropylene tubes to minimize non-specific binding. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | Review your entire sample preparation workflow for potential stressors (pH, temperature, light). Perform forced degradation studies on a 9,13b-Dehydro Epinastine standard to identify potential degradants.[12] |
| Contamination from solvents or reagents. | Use high-purity, HPLC-grade solvents and reagents. Run a blank sample (matrix without the analyte) to identify any background peaks. | |
| Inconsistent results between batches | Variability in sample handling time or temperature. | Standardize all sample preparation steps, including incubation times and temperatures. Process samples on ice or at a controlled, low temperature. |
| Incomplete extraction from the matrix. | Optimize your extraction procedure. For solid-phase extraction (SPE), ensure proper conditioning, loading, washing, and elution steps. For liquid-liquid extraction (LLE), ensure adequate mixing and phase separation.[13][14] |
IV. Recommended Protocols and Workflows
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to minimize degradation by maintaining a controlled pH and minimizing exposure to harsh conditions.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma containing 9,13b-Dehydro Epinastine
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Water (HPLC grade)
-
Antioxidant (e.g., Ascorbic acid)
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add 10 µL of a 1% ascorbic acid solution.
-
Vortex briefly.
-
Acidify the sample with 100 µL of 2% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute 9,13b-Dehydro Epinastine with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of your LC-MS/MS system.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizing the SPE Workflow
Caption: Solid-Phase Extraction (SPE) workflow for 9,13b-Dehydro Epinastine.
V. Key Considerations for Method Development and Validation
When developing and validating an analytical method for 9,13b-Dehydro Epinastine, it is crucial to assess its stability under various conditions.
Stability Experiments
-
Freeze-Thaw Stability: Evaluate the stability of 9,13b-Dehydro Epinastine in the biological matrix after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Determine the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: Evaluate the stability of the processed sample in the autosampler before injection.
Logical Relationship of Stability Assessment
Caption: Logical flow for ensuring reliable data through stability assessment.
By implementing these recommendations and protocols, you can significantly minimize the degradation of 9,13b-Dehydro Epinastine during sample preparation, leading to more accurate and reliable analytical results.
VI. References
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved January 16, 2026, from [Link]
-
Allmpus. (n.d.). EPINASTINE EP IMPURITY A. Retrieved January 16, 2026, from [Link]
-
ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved January 16, 2026, from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 9,13b-Dehydro Epinastine Hydrochloride. Retrieved January 16, 2026, from [Link]
-
LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved January 16, 2026, from [Link]
-
PubMed. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Retrieved January 16, 2026, from [Link]
-
American Pharmaceutical Review. (2022, November 30). Forced Degradation – A Review. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2016, April 15). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved January 16, 2026, from [Link]
-
BioOrganics. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Dvena. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, August 6). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, August 9). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Analysis of heterocyclic aromatic amines. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved January 16, 2026, from [Link]
-
Semantic Scholar. (n.d.). Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceu. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Heterocyclic amines: chemistry and health. Retrieved January 16, 2026, from [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9,13b-Dehydro Epinastine | CymitQuimica [cymitquimica.com]
- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic amines: chemistry and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biomedres.us [biomedres.us]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Technical Support Center: Quantification of 9,13b-Dehydro Epinastine
Welcome to the technical support center for the bioanalysis of 9,13b-Dehydro Epinastine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this key metabolite of Epinastine. Here, we address common interference issues encountered during LC-MS/MS analysis and provide in-depth troubleshooting strategies based on established scientific principles.
Introduction to 9,13b-Dehydro Epinastine Analysis
9,13b-Dehydro Epinastine is a metabolite of Epinastine, a potent H1 histamine receptor antagonist.[1][2] Accurate quantification of this metabolite in biological matrices, such as human plasma, is crucial for pharmacokinetic (PK) studies.[1] While validated UPLC-MS/MS methods exist that demonstrate high sensitivity and selectivity with no reported interference from plasma constituents[1], real-world laboratory conditions can often present unique challenges.
This guide will explore the root causes of potential interference and provide structured, actionable solutions to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: My baseline is noisy and I'm seeing a high background signal in my chromatogram. What could be the cause?
A1: A noisy baseline or high background signal is often indicative of contamination in the LC-MS system or interference from the biological matrix. Common culprits include:
-
Contaminated Solvents or Reagents: Ensure all solvents are LC-MS grade and reagents are of high purity.
-
Matrix Effects: Biological samples like plasma contain numerous endogenous components (e.g., phospholipids, salts) that can cause signal suppression or enhancement.[3][4]
-
System Contamination: Carryover from previous injections or buildup of non-volatile components in the ion source can contribute to a high background.
Initial Troubleshooting Steps:
-
Run a Blank Injection: Inject a sample of your mobile phase to assess the cleanliness of the system.
-
Check Solvent Purity: Use fresh, high-purity solvents.
-
Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.
Q2: I'm observing ion suppression for my 9,13b-Dehydro Epinastine signal. How can I identify the source and mitigate it?
A2: Ion suppression is a common form of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source, leading to a decreased signal.[3][5]
Identifying the Source:
A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression occurs.
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your LC method to separate the analyte from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry.
-
Enhance Sample Preparation: A more rigorous sample clean-up can remove interfering substances. Consider switching from a simple protein precipitation to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
Reduce Injection Volume: Injecting a smaller volume of the sample extract can lessen the amount of matrix components entering the MS system.
Q3: Could a metabolite or degradation product of Epinastine be interfering with the quantification of 9,13b-Dehydro Epinastine?
A3: It is possible, though less common with highly selective triple-quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode. Epinastine is generally poorly metabolized[6][7][8], with 9,13b-Dehydro Epinastine being a known metabolite.[1] Degradation of Epinastine, for instance through the opening of the imidazole ring, has been observed under certain pH and temperature conditions.[9][10]
To investigate this:
-
Review MRM Transitions: Ensure your MRM transitions for 9,13b-Dehydro Epinastine are highly specific and do not overlap with potential transitions from other metabolites or degradation products.
-
Stress Studies: Analyze samples of Epinastine that have been subjected to forced degradation (e.g., acid, base, oxidation) to see if any new peaks appear at the retention time of 9,13b-Dehydro Epinastine.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary source of interference in the bioanalysis of drugs and their metabolites.[3][4] They arise from co-eluting components in the biological matrix that affect the ionization efficiency of the target analyte.[5]
Step-by-Step Protocol for Evaluating Matrix Effects:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard (IS) in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and IS before the extraction process.
-
-
Calculate the Matrix Factor (MF): The matrix factor is a quantitative measure of ion suppression or enhancement.[4][11] MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B) x 100%
-
Interpret the Results:
-
A low MF with acceptable recovery suggests that the extraction is efficient, but ion suppression is occurring.
-
Low recovery indicates that the extraction process itself is inefficient for your analyte.
-
Workflow for Mitigating Matrix Effects:
Caption: A decision-making workflow for addressing matrix effects.
Guide 2: Investigating Interference from Epinastine and its Synthesis Byproducts
While 9,13b-Dehydro Epinastine is a metabolite, it's also important to consider potential interference from the parent drug, Epinastine, or impurities from its synthesis.
Potential Interferents:
-
Parent Drug (Epinastine): In cases of incomplete chromatographic separation, the parent drug could potentially interfere.
-
Synthesis Impurities: The synthesis of Epinastine involves several chemical steps and reagents.[12] Incompletely reacted starting materials or byproducts could be present in reference standards or in vivo.
Troubleshooting Protocol:
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to analyze your sample. This can provide an accurate mass measurement to help identify the elemental composition of the interfering peak.
-
Analyze Epinastine Reference Standard: Inject a high concentration of the Epinastine reference standard to check for any impurities that might co-elute with 9,13b-Dehydro Epinastine.
-
Optimize Chromatography for Separation: Develop a chromatographic method with sufficient resolution to separate 9,13b-Dehydro Epinastine from Epinastine and other potential impurities.
Example UPLC-MS/MS Parameters for Simultaneous Analysis:
The following table is based on the validated method by Jeong et al. (2020) and serves as a good starting point for method development.[1]
| Parameter | Setting |
| Column | C18 |
| Mobile Phase | Gradient elution with acetonitrile and a buffer (e.g., ammonium formate) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Epinastine) | Consult specific literature/instrumentation |
| MRM Transition (9,13b-Dehydro Epinastine) | Consult specific literature/instrumentation |
| Internal Standard | A suitable stable isotope-labeled analog or a structurally similar compound |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for SPE, which can significantly reduce matrix effects compared to protein precipitation.
-
Condition the SPE Cartridge: Condition the cartridge with methanol followed by water.
-
Load the Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash the Cartridge: Wash with a weak organic solvent to remove hydrophilic interferences.
-
Elute the Analyte: Elute 9,13b-Dehydro Epinastine with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
SPE Workflow Diagram:
Caption: A streamlined 5-step SPE workflow for plasma sample cleanup.
References
-
Kishimoto, W., et al. (1997). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. PubMed. Available at: [Link][6][7]
-
Jeong, S. H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. PubMed. Available at: [Link][1]
-
Ohtani, H., et al. (2006). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. PubMed Central. Available at: [Link][8]
-
Togias, A. G. (2001). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. PubMed. Available at: [Link][2]
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. Available at: [Link][9][10]
-
Matuszewski, B. K., et al. (2003). Matrix effects in quantitative LC/MS/MS analyses of biological fluids: a method for determination of the absolute residual matrix effects and assessment of the method accuracy. PubMed. Available at: [Link]
-
Matrix-effect-in-bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link][3]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. Available at: [Link][4]
-
Smeraglia, J., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed. Available at: [Link][11]
-
Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed. Available at: [Link][5]
-
Synthesis method of epinastine. Google Patents. Available at: [12]
Sources
- 1. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Open Access) Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. (1997) | Wataru Kishimoto | 24 Citations [scispace.com]
- 8. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103012408B - Synthesis method of epinastine - Google Patents [patents.google.com]
"selection of internal standard for 9,13b-Dehydro Epinastine analysis"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical selection of an internal standard (IS) for the quantitative bioanalysis of 9,13b-Dehydro Epinastine. As specific analytical methods for this metabolite are not widely published, this document synthesizes best practices from regulatory guidelines and foundational bioanalytical principles, using the parent compound, Epinastine, as a proxy for establishing analytical strategy.
Part 1: Frequently Asked Questions (FAQs) on Internal Standard Fundamentals
Q1: What is the primary role of an internal standard in quantitative LC-MS/MS analysis?
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before sample processing.[1][2] Its fundamental purpose is to correct for variability throughout the analytical workflow.[2][3] Sources of variability can include:
-
Sample Preparation: Inconsistent analyte recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1][4]
-
Injection Volume: Minor differences in the volume of sample injected onto the LC-MS/MS system.[3]
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer source due to co-eluting components from the biological matrix (e.g., plasma, urine).[3][4]
-
Instrument Drift: Slow changes in instrument sensitivity over the course of an analytical run.[5]
By adding an IS that behaves nearly identically to the analyte, we can use the ratio of the analyte's response to the IS's response for quantification. This ratio remains stable even if both signals fluctuate due to the factors above, leading to significantly improved accuracy and precision in the final concentration measurement.[6]
Q2: What are the different types of internal standards and which is preferred?
There are two main categories of internal standards used in LC-MS/MS bioanalysis.[7]
-
Structural Analogs (or Homologs): These are compounds that are chemically similar to the analyte but are not present in the biological sample. They should have similar extraction recovery, chromatographic retention, and ionization characteristics. For discovery-phase bioanalysis, a readily available analog might be used for rapid method development.[1]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative bioanalysis.[3][7] An SIL-IS is the analyte molecule itself, but with one or more atoms replaced by their heavier stable isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[5][7]
For regulated bioanalysis, SIL internal standards are strongly preferred by regulatory bodies like the FDA and EMA.[8][9] This is because their physicochemical properties are virtually identical to the analyte, ensuring they co-elute chromatographically and experience the exact same degree of matrix effects and ionization efficiency.[6][10] This provides the most accurate and reliable correction for experimental variability.
Q3: What are the ideal characteristics of an internal standard according to regulatory guidelines?
Regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation Guidance, outline the essential characteristics of a suitable IS.[9] The ideal IS should:
-
Behave Similarly to the Analyte: It should have comparable chromatographic retention, extraction recovery, and mass spectrometric response to the analyte.[2][10]
-
Be Pure and Well-Characterized: The IS should be free of impurities that could interfere with the analyte's measurement. While a full Certificate of Analysis (CoA) is not strictly required for an IS, its suitability for use must be demonstrated.[8][9]
-
Not Be Present in Samples: The IS must not be an endogenous component of the biological matrix or a metabolite of the analyte that could be present in study samples.
-
Be Stable: The IS must be stable in the matrix under the same storage and processing conditions as the analyte.
-
Have a Distinguishable Mass: The mass-to-charge ratio (m/z) of the IS and its fragments must be different enough from the analyte to prevent signal overlap or "crosstalk" in the mass spectrometer. A mass difference of at least 3-4 Da is generally recommended for SILs to avoid isotopic contributions from the analyte.
Part 2: Technical Guide for Selecting an IS for 9,13b-Dehydro Epinastine Analysis
Q4: What are the key properties of 9,13b-Dehydro Epinastine to consider for IS selection?
While direct physicochemical data for 9,13b-Dehydro Epinastine is scarce, we can infer its properties from the parent drug, Epinastine.
| Property | Epinastine Value/Structure | Implication for 9,13b-Dehydro Epinastine & IS Selection |
| Chemical Structure | Tricyclic structure with a dibenzo[c,f]imidazo[1,5-a]azepine core.[11][12] | The dehydro-metabolite will share this core structure, retaining similar polarity, basicity, and potential for chromatographic interaction. The IS should ideally share this same core structure. |
| Molecular Weight | 249.32 g/mol (Free Base)[12] | The analyte's mass will be approximately 2 Da less than Epinastine due to dehydrogenation. The IS must have a distinct mass for MS detection. |
| Basicity (pKa) | Epinastine is a basic compound. | The analyte will also be basic and readily protonated in an acidic mobile phase, making it suitable for positive mode electrospray ionization (ESI+). The IS must also ionize efficiently in ESI+. |
| Polarity | LogP values are not readily published, but the structure suggests moderate polarity. | The analyte and IS should have similar polarity to ensure they co-elute on a reverse-phase HPLC column and have comparable extraction recovery. |
Q5: What are the potential candidates for an internal standard for 9,13b-Dehydro Epinastine analysis?
Based on the principles of IS selection, we can categorize potential candidates from most to least ideal.
| IS Candidate Category | Specific Example | Pros | Cons |
| Ideal: SIL-IS of the Analyte | ¹³C, ¹⁵N, or ²H labeled 9,13b-Dehydro Epinastine | The perfect IS. Co-elutes and corrects for all sources of variation with the highest fidelity.[10] | Likely not commercially available and would require custom synthesis, which is expensive and time-consuming. |
| Excellent: SIL-IS of the Parent Drug | Epinastine-¹³C,d₃ | Commercially available. [13] Has nearly identical extraction and ionization properties. Will likely co-elute or elute very closely to the analyte. This is the most practical and scientifically robust choice. | Minor difference in retention time possible due to the structural difference, but this is usually negligible. |
| Acceptable: Structural Analog | A related tricyclic antihistamine (e.g., Mianserin, Olopatadine) | May be commercially available and less expensive than a custom SIL-IS. | Differences in structure can lead to different extraction recovery, chromatographic retention, and ionization efficiency, providing less accurate correction for matrix effects.[6] Requires extensive validation to prove suitability. |
| Least Desirable: Generic IS | A compound with similar functional groups but different core structure (e.g., Verapamil, Propranolol) | Readily available in most labs.[1] | Unlikely to mimic the analyte's behavior closely. Prone to differential matrix effects and poor correction. Not recommended for regulated bioanalysis. |
Recommendation: The most authoritative and practical choice is Epinastine-¹³C,d₃ . Its commercial availability and close structural similarity make it an excellent internal standard for the analysis of 9,13b-Dehydro Epinastine.[13]
Q6: How do I choose between a Stable Isotope-Labeled (SIL) and a Structural Analog IS?
The decision between an SIL-IS and a structural analog depends on the stage of development and the required data quality. The following decision tree illustrates the logical workflow for this choice.
Caption: Decision workflow for internal standard selection.
Part 3: Troubleshooting Guide for Common IS-Related Issues
Q7: My internal standard signal is highly variable across a run (>15-20% CV). What are the likely causes?
High variability in the IS response can compromise the accuracy of your results and indicates an analytical problem.[3][6]
-
Cause 1: Inconsistent Sample Preparation:
-
Troubleshooting: Ensure the IS spiking solution is being added accurately and consistently to every sample. Check pipette calibration. Ensure samples are vortexed thoroughly after adding the IS to ensure homogeneity before extraction.
-
-
Cause 2: Poor Extraction Recovery:
-
Troubleshooting: The chosen extraction method (e.g., protein precipitation) may be inconsistent. Evaluate the process for sources of error. If using solid-phase extraction (SPE), check for cartridge variability or inconsistent drying steps.
-
-
Cause 3: Severe or Differential Matrix Effects:
-
Troubleshooting: This is a major concern when using a structural analog IS that does not co-elute with the analyte. The IS may be experiencing ionization suppression while the analyte is not (or vice-versa). Improve chromatographic separation to move the analyte and IS away from interfering matrix components. Consider a more rigorous sample cleanup method. This is a primary reason to use a co-eluting SIL-IS.
-
-
Cause 4: IS Stability Issues:
-
Troubleshooting: Verify the stability of the IS in the biological matrix under all relevant storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
-
Q8: I'm observing crosstalk between my analyte and internal standard MRM transitions. How can I resolve this?
Crosstalk occurs when the signal from the analyte contributes to the IS signal, or vice-versa.
-
Cause 1: Isotopic Contribution (Analyte to IS):
-
Troubleshooting: This is common with deuterium-labeled standards if the mass difference is small. The natural abundance of heavy isotopes in the analyte (e.g., ¹³C) can create a signal at the mass of the IS (M+1, M+2, etc.).
-
Solution: Select a different, more specific MRM transition for the IS. If using a SIL-IS, ensure it has a mass shift of +4 amu or greater. Using a ¹³C or ¹⁵N labeled IS is preferable to ²H (deuterium) as they are less prone to chromatographic shifts and back-exchange.[1]
-
-
Cause 2: In-Source Fragmentation of the IS:
-
Troubleshooting: The IS could be fragmenting in the ion source to produce a product ion with the same mass as the analyte.
-
Solution: Optimize mass spectrometer source conditions (e.g., reduce cone voltage/fragmentor voltage) to minimize premature fragmentation. Select a more stable precursor ion for the IS if possible.
-
Part 4: Experimental Protocol
Protocol 1: Step-by-Step Guide for Internal Standard Suitability Assessment
This protocol outlines the key experiments to confirm that your chosen internal standard (e.g., Epinastine-¹³C,d₃) is fit for purpose, in accordance with regulatory expectations.[14][15]
-
IS Purity and Identity Check:
-
Prepare a high-concentration solution of the IS in an appropriate solvent (e.g., methanol).
-
Infuse the solution directly into the mass spectrometer.
-
Acquire a full-scan mass spectrum to confirm the identity and mass of the IS.
-
Check for the presence of the unlabeled analyte at a significant level (>0.1%). The presence of the unlabeled analyte in the IS solution will artificially inflate the measured concentration at the low end of the curve.
-
-
IS Response and Optimization:
-
Optimize the MRM transition (precursor ion → product ion) and collision energy for the IS to achieve a stable and robust signal.
-
Prepare the IS working solution at the concentration that will be used in the assay.
-
Process and inject at least six replicates of blank matrix spiked only with the IS.
-
The coefficient of variation (%CV) of the IS peak area should be ≤ 15%. This confirms consistent recovery and response in the absence of the analyte.
-
-
Assessment of Crosstalk:
-
Analyte → IS Channel: Prepare and inject a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without any IS. The response in the IS MRM channel should be negligible (e.g., < 5% of the IS response in blank samples).
-
IS → Analyte Channel: Prepare and inject a sample containing only the IS at its working concentration. The response in the analyte MRM channel should be negligible (e.g., < 1% of the analyte response at the Lower Limit of Quantification, LLOQ).
-
-
Matrix Effects Evaluation (Post-Extraction Spike Method):
-
Extract at least six different lots of blank biological matrix.
-
Post-extraction, spike the extracts with the analyte (at low and high QC levels) and the IS (at its working concentration).
-
Separately, prepare pure solutions of the analyte and IS in the final reconstitution solvent at the same concentrations.
-
Calculate the Matrix Factor (MF) for both the analyte and the IS:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
-
Calculate the IS-normalized Matrix Factor. It should be close to 1.0, and the %CV across the different lots should be ≤ 15%. This demonstrates that the IS effectively compensates for any matrix-induced ionization variability.
-
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][14]
-
Mylott, W. R., Jr. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. [Link][10]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link][15]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][16]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link][1]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link][17]
-
Wiśniewski, M., & Szlaska, I. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link][18]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][9]
-
Dong, F., & Wang, J. (2015). Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. [Link][6]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][3]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link][2]
-
National Center for Biotechnology Information. (n.d.). Epinastine Hydrochloride. PubChem Compound Summary for CID 157313. [Link][11]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][20]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link][4]
-
National Center for Biotechnology Information. (n.d.). Epinastine. PubChem Compound Summary for CID 3241. [Link][12]
-
De-Alwis, U. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Annals of Chromatography and Separation Techniques. [Link][7]
Sources
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. nebiolab.com [nebiolab.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Einsteinium Chemie [eschemie.com]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. Bioanalytical method validation emea | PPTX [slideshare.net]
- 18. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 20. moh.gov.bw [moh.gov.bw]
Technical Support Center: A Guide to Addressing Poor Recovery of 9,13b-Dehydro Epinastine from Plasma
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of 9,13b-Dehydro Epinastine. Poor recovery from complex matrices like plasma is a common hurdle in method development. Here, we provide a structured, in-depth approach to troubleshooting and enhancing the extraction efficiency of this key metabolite. Our methodologies are grounded in established scientific principles and field-proven techniques to ensure both accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significant loss of 9,13b-Dehydro Epinastine during our plasma sample preparation. What are the most likely causes?
Observing low and inconsistent recovery for 9,13b-Dehydro Epinastine from plasma typically points to one or more of the following critical factors:
-
Strong Plasma Protein Binding: The parent drug, Epinastine, exhibits moderate binding to plasma proteins (approximately 64%).[1][2] It is highly probable that its dehydro metabolite also binds to proteins such as albumin. If the extraction method does not effectively disrupt these protein-analyte interactions, a substantial portion of the analyte will be discarded with the protein pellet, leading to poor recovery.
-
Suboptimal pH During Extraction: 9,13b-Dehydro Epinastine is a basic compound, a property inferred from its parent, Epinastine, which has a high pKa of 11.2.[3][4] The ionization state of the analyte is pH-dependent and is a critical factor for successful extraction. For efficient extraction into organic solvents (LLE) or retention on non-polar SPE sorbents, the analyte must be in its neutral, non-ionized form. This requires maintaining a sufficiently basic pH during the extraction process.
-
Inappropriate Solvent Selection: The choice of organic solvent is paramount. An ideal solvent should have a high affinity for 9,13b-Dehydro Epinastine while being immiscible with the aqueous plasma sample (for LLE) or compatible with the SPE sorbent. A poorly chosen solvent will result in inefficient partitioning and, consequently, low recovery.
-
Analyte Instability: Although Epinastine is generally stable, its metabolite's stability under various pH, temperature, and solvent conditions during the extraction process should not be overlooked.[5][6] Degradation can be misinterpreted as low recovery.
Troubleshooting Guide: A Systematic Approach to Maximizing Recovery
This section provides detailed, step-by-step protocols and the scientific rationale to diagnose and resolve poor recovery issues. We will cover the three primary extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Issue 1: Incomplete Release from Plasma Proteins
The first and most crucial step is to liberate the analyte from plasma proteins. Protein Precipitation is a direct and effective method to achieve this.
Troubleshooting Protocol: Protein Precipitation (PPT)
Protein precipitation is often the initial step in plasma sample cleanup. It utilizes an organic solvent to denature proteins, causing them to precipitate out of the solution.
Recommended Starting Protocol: A validated method for the parent compound, Epinastine, successfully utilizes methanol for protein precipitation.[1]
-
Sample Preparation: Dispense 100 µL of plasma into a microcentrifuge tube.
-
Add Precipitation Solvent: Add 300 µL of ice-cold methanol to the plasma sample (a 3:1 solvent-to-plasma ratio).
-
Vortex: Vortex the mixture vigorously for at least 1 minute. This ensures intimate mixing and maximizes protein denaturation.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins.
-
Supernatant Collection: Carefully aspirate the supernatant, which contains the 9,13b-Dehydro Epinastine, and transfer it to a clean tube for analysis or further processing.
Troubleshooting Low PPT Recovery:
| Symptom | Potential Cause | Recommended Action |
| Low Recovery | Insufficient solvent volume. | Increase the solvent-to-plasma ratio. Test 4:1 and 5:1 ratios of ice-cold methanol or acetonitrile. |
| Cloudy Supernatant | Incomplete protein precipitation. | Increase vortexing time to 2-3 minutes. Ensure the solvent is sufficiently cold (-20°C). |
| Inconsistent Results | Analyte co-precipitation. | The analyte may be getting trapped in the protein pellet. This can happen if the solvent addition is too slow. Add the solvent quickly and vortex immediately. Consider a different precipitation solvent like acetonitrile.[3] |
Logical Workflow for PPT Optimization:
Caption: A decision tree for optimizing protein precipitation.
Issue 2: Inefficient Partitioning in Liquid-Liquid Extraction (LLE)
LLE is a powerful technique that separates compounds based on their differential solubilities in two immiscible liquids (aqueous and organic). For a basic compound like 9,13b-Dehydro Epinastine, pH control is paramount.
Troubleshooting Protocol: Liquid-Liquid Extraction (LLE)
To ensure the analyte is in its neutral form, the pH of the plasma must be raised significantly above its pKa. Given Epinastine's pKa of 11.2, a target pH of >13 is theoretically ideal, but a pH of 11-12 is often practically sufficient.
Recommended Starting Protocol: This protocol is adapted from a validated method for Epinastine, which demonstrated high extraction efficiency.[1]
-
pH Adjustment: To 200 µL of plasma, add 50 µL of 0.1 M Sodium Carbonate (Na₂CO₃) solution to basify the sample. Vortex briefly.
-
Solvent Addition: Add 1 mL of Ethyl Acetate. Studies have shown ethyl acetate to be a highly effective extraction solvent for Epinastine.[1]
-
Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic layer.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
Troubleshooting Low LLE Recovery:
| Symptom | Potential Cause | Recommended Action |
| Low Recovery | Incomplete basification. | Ensure the pH of the plasma/buffer mixture is >11. Test a stronger or more concentrated base if necessary. |
| Emulsion Formation | Insufficient phase separation. | Increase centrifugation time and/or speed. The addition of a small amount of salt (e.g., NaCl) can also help break emulsions. |
| Poor Partitioning | Suboptimal solvent. | While ethyl acetate is a good starting point, consider testing other solvents like methyl tert-butyl ether (MTBE), which is also effective for basic compounds. |
Issue 3: Sub-Optimal Performance in Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by using a solid sorbent to retain the analyte while interferences are washed away. For basic compounds, a mixed-mode cation exchange sorbent is often the most effective choice.
Troubleshooting Protocol: Mixed-Mode Cation Exchange SPE
This strategy utilizes dual retention mechanisms: reverse-phase (hydrophobic) and ion-exchange (electrostatic).
Recommended Starting Protocol:
-
Condition: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water). This step protonates the sorbent's ion-exchange groups.
-
Load: Pretreat the plasma sample by diluting it 1:1 with the same acidic buffer used for equilibration. Load the pretreated sample onto the cartridge. The acidic pH ensures the basic analyte is positively charged and will bind to the cation exchange sites.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the acidic buffer to remove salts and other polar interferences.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of Methanol to remove lipids and other non-polar interferences that are weakly bound by hydrophobic interactions.
-
Elute: Elute the 9,13b-Dehydro Epinastine with 1 mL of a basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol). The basic pH neutralizes the analyte, breaking the ionic bond with the sorbent, and the methanol disrupts the hydrophobic interaction, allowing for efficient elution.
Workflow for SPE Method Development:
Caption: Standard workflow for mixed-mode cation exchange SPE.
References
-
Jeong, S.-H., Jang, J.-H., Cho, H.-Y., & Lee, Y.-B. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link]
-
Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Molecules (Basel, Switzerland), 25(1), 159. [Link]
-
U.S. Food and Drug Administration. (2002). Elestat Clinical Pharmacology Biopharmaceutics Review. [Link]
-
Merck Index Online. (n.d.). Epinastine. [Link]
-
Ogiso, T., Iwaki, M., & Kariyama, K. (2001). Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles. Biological & Pharmaceutical Bulletin, 24(7), 790–794. [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]
-
Phenomenex. (n.d.). Sample Preparation. [Link]
-
Do, T. A., et al. (2016). A more rapid, simple and sensitive HPLC-MS/MS method for determination of epinastine in human plasma and application to a bioequivalence study. Ars Pharmaceutica, 57(3), 119-127. [Link]
-
Jha, M., & Moshirfar, M. (2023). Epinastine. In StatPearls. StatPearls Publishing. [Link]
-
Jeong, S. H., et al. (2020). Stabilities of epinastine under various conditions of UPLC-MS/MS and... ResearchGate. [Link]
-
El-Bagary, R., et al. (2012). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(3), 1361-1369. [Link]
-
Anapharm Bioanalytics. (n.d.). Bioanalytical Method List. [Link]
-
Ogiso, T., et al. (2001). Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles. Biological and Pharmaceutical Bulletin, 24(7), 790-794. [Link]
-
ChEMBL. (n.d.). Compound: EPINASTINE HYDROCHLORIDE (CHEMBL1200491). [Link]
-
Wikipedia. (n.d.). Epinastine. [Link]
Sources
- 1. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: 9,13b-Dehydro Epinastine Hydrochloride Analysis
Welcome to the technical support guide for analytical challenges involving 9,13b-Dehydro Epinastine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the quantitative analysis of this specific metabolite of Epinastine. Here, we delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.
I. Understanding the Analyte
9,13b-Dehydro Epinastine is a primary metabolite of Epinastine, an antihistamine.[1] Accurate quantification is crucial for pharmacokinetic and metabolic studies. Its analysis, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), can present challenges.[1] This guide will focus on troubleshooting the calibration curve, a cornerstone of accurate quantification.
II. Troubleshooting Guide: Calibration Curve Issues
A robust calibration curve is fundamental for accurate quantification. Issues with linearity, intercepts, and sensitivity can compromise your entire dataset. This section addresses common problems in a question-and-answer format.
Question 1: Why is my calibration curve for this compound showing poor linearity (r² < 0.995)?
Poor linearity is a frequent issue that can stem from multiple sources. A systematic approach is key to identifying the root cause.
Potential Causes & Solutions:
-
Inaccurate Standard Preparation: This is the most common culprit.
-
Causality: Errors in initial stock solution weighing, serial dilutions, or solvent evaporation can lead to incorrect standard concentrations, disrupting the linear relationship between concentration and response.
-
Troubleshooting Protocol:
-
Verify Stock Solution: Prepare a fresh stock solution of this compound from a certified reference standard. Use a calibrated analytical balance and ensure complete dissolution.
-
Use Calibrated Pipettes: Employ recently calibrated pipettes for all serial dilutions.
-
Solvent Choice: Ensure the diluent is the same as the mobile phase or a weaker solvent to avoid peak distortion.[2]
-
Fresh Standards: Prepare fresh calibration standards for each analytical run. The stability of 9,13b-Dehydro Epinastine in solution should be determined.[3]
-
-
-
Detector Saturation:
-
Causality: At high concentrations, the detector (e.g., UV-Vis or MS) can become saturated, leading to a non-linear response. The relationship between concentration and absorbance/ion intensity plateaus.[4]
-
Troubleshooting Protocol:
-
Check Peak Heights: Examine the chromatograms of your highest concentration standards. For UV detectors, if the absorbance is above 1-2 Absorbance Units (AU), you are likely in the non-linear range.[4]
-
Extend the Dilution Series: Prepare lower concentration standards to define the linear dynamic range of your assay accurately.
-
Adjust Wavelength (UV): If possible, select a wavelength with lower molar absorptivity for 9,13b-Dehydro Epinastine to reduce the signal intensity.
-
-
-
Chromatographic Issues:
-
Causality: Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration, leading to non-linear calibration curves.[2] This can be caused by column degradation, inappropriate mobile phase pH, or interactions between the analyte and the stationary phase.
-
Troubleshooting Protocol:
-
Assess Peak Asymmetry: A symmetrical peak should have an asymmetry factor between 0.9 and 1.2.
-
Optimize Mobile Phase: Adjust the pH or organic solvent composition to improve peak shape.
-
Use a Guard Column: This protects the analytical column from contaminants that can cause peak distortion.[5]
-
Column Flushing/Replacement: If peak shape degrades over time, flush the column with a strong solvent or replace it.[5]
-
-
-
Matrix Effects (LC-MS/MS):
-
Causality: In biological samples, co-eluting endogenous components can suppress or enhance the ionization of 9,13b-Dehydro Epinastine, leading to a non-linear response.[6][7]
-
Troubleshooting Protocol:
-
Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as your samples (e.g., blank plasma) to compensate for matrix effects.[7]
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard for 9,13b-Dehydro Epinastine. This is the most effective way to correct for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.
-
Improve Sample Preparation: Employ more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[8]
-
-
Question 2: My calibration curve has a significant y-intercept. What does this indicate and how can I fix it?
A non-zero intercept can suggest a constant systematic error in the analysis.
Potential Causes & Solutions:
-
Interfering Peak:
-
Causality: A co-eluting impurity or matrix component that is present even in the blank can contribute to the signal at the retention time of 9,13b-Dehydro Epinastine, resulting in a positive y-intercept.[9]
-
Troubleshooting Protocol:
-
Analyze Blank Samples: Inject a blank sample (matrix without the analyte) to check for any interfering peaks at the retention time of your analyte.
-
Improve Chromatographic Resolution: Modify the mobile phase gradient, temperature, or stationary phase to separate the interfering peak from the analyte peak.
-
Use a More Selective Detector: A mass spectrometer offers higher selectivity than a UV detector and can often distinguish the analyte from interferences based on mass-to-charge ratio.
-
-
-
Contamination:
-
Causality: Contamination in the solvent, glassware, or HPLC system can lead to a baseline signal that contributes to a non-zero intercept.
-
Troubleshooting Protocol:
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents.[10]
-
Thorough Cleaning: Ensure all glassware and sample vials are scrupulously clean.
-
System Flush: Flush the entire HPLC system, including the injector and detector flow cell, with a strong solvent to remove any residual contamination.[11]
-
-
-
Incorrect Integration:
-
Causality: Improperly set integration parameters can lead to the inclusion of baseline noise in the peak area, resulting in a non-zero intercept.
-
Troubleshooting Protocol:
-
Review Integration Parameters: Manually inspect the integration of each peak in your calibration standards. Adjust the peak width, threshold, and baseline settings to ensure only the peak area is integrated.
-
Consistent Integration: Apply the same integration method to all standards and samples.
-
-
Question 3: I'm struggling with low sensitivity and a high limit of quantitation (LOQ) for 9,13b-Dehydro Epinastine. How can I improve my assay's performance?
Low sensitivity can be a significant hurdle, especially when analyzing low-concentration samples.
Potential Causes & Solutions:
-
Suboptimal HPLC/UPLC-MS/MS Conditions:
-
Causality: The chosen mobile phase, column, or mass spectrometer settings may not be optimal for the detection of 9,13b-Dehydro Epinastine.
-
Troubleshooting Protocol:
-
Mobile Phase pH: Adjust the mobile phase pH to ensure the analyte is in its most readily ionizable form (for MS detection) or has a high molar absorptivity at the chosen wavelength (for UV detection).
-
Optimize MS Parameters: For LC-MS/MS, optimize the source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, fragmentor voltage) through direct infusion of a standard solution.
-
Wavelength Selection (UV): Scan a standard solution of 9,13b-Dehydro Epinastine across a range of UV wavelengths to determine its absorbance maximum (λmax) and use this for detection. Published methods for Epinastine often use wavelengths around 220 nm, 254 nm, or 262 nm.[12][13][14]
-
-
-
Inefficient Sample Preparation:
-
Causality: Poor recovery of the analyte during sample extraction will lead to lower concentrations being injected into the instrument, resulting in low sensitivity.
-
Troubleshooting Protocol:
-
Evaluate Extraction Recovery: Spike a known amount of 9,13b-Dehydro Epinastine into a blank matrix and perform the extraction. Compare the peak area to a standard of the same concentration prepared in a neat solution to calculate the percent recovery.
-
Optimize Extraction Method: If recovery is low, experiment with different extraction solvents, pH adjustments, or SPE sorbents.
-
Sample Pre-concentration: If possible, include a step to concentrate the sample after extraction (e.g., evaporation and reconstitution in a smaller volume).
-
-
-
Instrumental Issues:
-
Causality: A dirty ion source (MS), a deteriorating detector lamp (UV), or leaks in the system can all lead to a decrease in signal intensity.[2][10]
-
Troubleshooting Protocol:
-
Perform Instrument Maintenance: Regularly clean the MS ion source and check the UV detector lamp's intensity and lifetime.
-
Check for Leaks: Systematically inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and reduced signal.[15]
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is a typical linear range for an Epinastine or its metabolite's calibration curve?
-
Published HPLC methods for Epinastine have demonstrated linearity over ranges such as 2-200 µg/mL and 80-120 µg/mL.[3][14] For more sensitive UPLC-MS/MS methods, linearity has been established in the ng/mL range, for instance, 0.1-50 ng/mL.[1] The appropriate range for 9,13b-Dehydro Epinastine will depend on the expected concentrations in your samples and the sensitivity of your instrumentation.
-
-
Q2: What are the key validation parameters for a calibration curve according to regulatory guidelines?
-
According to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[16][17][18] For bioanalytical methods, specificity and matrix effects are also critical.[17][19]
-
-
Q3: How does forced degradation information help in troubleshooting?
-
Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat, help to identify potential degradation products.[3][14] Knowing the retention times of these degradants can help you confirm if they are co-eluting with and interfering with the peak of 9,13b-Dehydro Epinastine. Epinastine has been shown to degrade under acidic, basic, and oxidative conditions.[3]
-
-
Q4: Can I use a quadratic fit for my calibration curve?
-
While a linear fit is preferred and most common, a quadratic fit (y = ax² + bx + c) can be acceptable if it is consistently and reproducibly demonstrated to be the most appropriate model for the concentration-response relationship.[4] However, this should be justified and documented during method validation. It is crucial to understand the underlying reason for the non-linearity.
-
IV. Experimental Protocols & Data Presentation
Protocol 1: Preparation of Calibration Curve Standards
-
Stock Solution Preparation (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with an appropriate solvent (e.g., methanol or acetonitrile). Sonicate if necessary to ensure complete dissolution.
-
Intermediate Stock Solution (e.g., 10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the chosen diluent.
-
Working Standard Solutions: Perform serial dilutions from the intermediate stock solution to prepare a series of at least 6-8 calibration standards that bracket the expected concentration range of your samples.
Table 1: Example HPLC Method Parameters for Epinastine Analogs
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds.[3] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) | A common reversed-phase mobile phase system. The buffer controls the ionization state of the analyte for consistent retention.[3][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds.[3][12] |
| Injection Volume | 10-20 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
V. Visualizations
Diagram 1: Workflow for Calibration Curve Preparation and Validation
Sources
- 1. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labcompare.com [labcompare.com]
- 3. hakon-art.com [hakon-art.com]
- 4. Method Linearity | Separation Science [sepscience.com]
- 5. labtech.tn [labtech.tn]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 11. aelabgroup.com [aelabgroup.com]
- 12. tsijournals.com [tsijournals.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. phenomenex.com [phenomenex.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 18. fda.gov [fda.gov]
- 19. labs.iqvia.com [labs.iqvia.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for 9,13b-Dehydro Epinastine
Abstract
The robust analytical characterization of pharmaceutical compounds is the bedrock of drug safety and efficacy. 9,13b-Dehydro Epinastine, a critical impurity or degradation product of Epinastine, requires precise and reliable quantification.[1] This guide provides a comprehensive framework for the cross-validation of analytical methods tailored to this compound. We will objectively compare the two most relevant analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide a detailed, field-tested protocol for conducting a successful cross-validation study. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering actionable insights grounded in regulatory expectations and scientific first principles.
Introduction: The Imperative for Cross-Validation
9,13b-Dehydro Epinastine (C₁₆H₁₃N₃, Mol. Wt. 247.29) is a known impurity associated with the antihistamine Epinastine.[1][2][3] Its monitoring and control are mandated by stringent regulatory standards to ensure the final drug product's safety and quality. Analytical methods used for its quantification must be validated to prove they are fit for purpose.[4]
However, validation within a single laboratory is not always sufficient. Cross-validation becomes essential in several common scenarios:
-
Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.[5][6]
-
Multi-site Studies: When a clinical trial or manufacturing process involves multiple analytical sites.[7][8]
-
Method Update: When a validated method is updated with new instrumentation or significant changes to parameters.
-
Comparative Analysis: When results from a legacy method (e.g., HPLC-UV) need to be bridged to a new, more advanced method (e.g., LC-MS/MS).
The objective of cross-validation is to provide documented evidence that different laboratories or methods can produce comparable, reliable, and consistent results.[7][9] This guide is structured to navigate the complexities of this process, ensuring data integrity and regulatory compliance.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is the first critical decision. For a molecule like 9,13b-Dehydro Epinastine, both HPLC-UV and LC-MS/MS are viable, but they offer different capabilities. The selection depends on the specific requirements of the analysis, such as the need for sensitivity, specificity, or structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Principle | Separates compounds based on polarity, quantifies based on UV absorbance. | Separates compounds based on polarity, quantifies based on mass-to-charge ratio. | UV detection relies on a chromophore in the molecule, while MS provides mass information, offering higher specificity.[10] |
| Specificity | Good. Susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent. Can distinguish between compounds with the same retention time but different masses. | A lack of specificity in an HPLC-UV method can be compensated for by using a second, orthogonal procedure like LC-MS.[11][12] |
| Sensitivity | Moderate (typically ng/mL range). | High to Very High (pg/mL to fg/mL range). | MS is inherently more sensitive than UV detection, making it ideal for trace-level impurity analysis.[13][14] |
| Quantitation | Robust and highly reproducible. The gold standard for routine QC. | Excellent, but can be subject to matrix effects (ion suppression/enhancement). | HPLC-UV is often preferred for routine release testing due to its simplicity and robustness.[15] |
| Cost & Complexity | Lower initial cost, simpler operation, and maintenance. | Higher initial investment, more complex operation, requires specialized expertise. | The operational overhead of LC-MS/MS makes it more suitable for development, characterization, and investigation rather than routine high-volume testing. |
| Best Application | Routine QC, release testing, stability studies for known impurities. | Impurity identification, trace-level quantification, characterization of unknown degradants.[16] | The choice is driven by the "Analytical Target Profile" (ATP)—the predefined objective of the measurement.[17] |
The Cross-Validation Workflow: A Step-by-Step Protocol
A successful cross-validation study is built on a meticulously planned protocol. This protocol must be a self-validating system, with predefined objectives, procedures, and acceptance criteria.[18] The process ensures that any discrepancies are identified and resolved before the method is implemented for routine use.
Workflow Diagram
Caption: A typical workflow for the cross-validation of analytical methods.
Detailed Experimental Protocol
This protocol outlines a comparative cross-validation between an established HPLC-UV method and a new LC-MS/MS method.
Objective: To demonstrate the comparability of results for the quantification of 9,13b-Dehydro Epinastine between the two analytical platforms.
1. Reagents and Materials:
-
9,13b-Dehydro Epinastine Reference Standard (≥98% purity)
-
Epinastine HCl Active Pharmaceutical Ingredient (API)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
2. Sample Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of 9,13b-Dehydro Epinastine in Methanol.
-
Spiking Solution: Prepare an intermediate dilution from the stock solution to a suitable concentration for spiking.
-
Quality Control (QC) Samples: Prepare three levels of QC samples by spiking the Epinastine API matrix with the spiking solution to achieve concentrations representing:
-
Low QC: Near the Limit of Quantitation (LOQ)
-
Mid QC: 50% of the specification limit
-
High QC: 100% of the specification limit
-
-
Prepare a minimum of six replicates (n=6) at each QC level.
3. Instrumentation and Conditions:
Method A: HPLC-UV
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Method B: LC-MS/MS
-
Instrument: Sciex Triple Quad 5500 or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transition: Q1 (Precursor Ion) m/z 248.1 -> Q3 (Product Ion) m/z [Specific fragment to be determined during method development]. The precursor ion m/z 248.1 corresponds to the protonated molecule [M+H]⁺ of 9,13b-Dehydro Epinastine.
4. Execution:
-
Both laboratories must analyze the exact same batch of prepared QC samples.
-
Each set of samples should be analyzed in triplicate on three separate days to assess intermediate precision.[11]
-
System suitability tests (e.g., %RSD of replicate injections, peak tailing) must be performed before each analytical run to ensure instrument performance.
Data Analysis and Acceptance Criteria
The cornerstone of cross-validation is the statistical comparison of the data sets. The goal is to demonstrate that there is no significant systematic difference between the methods.[19][20]
4.1. Statistical Evaluation
-
Calculate Mean, Standard Deviation (SD), and Relative Standard Deviation (%RSD) for the results from each method at each QC level.
-
Calculate the Percent Difference (%Diff) between the mean values obtained by the two methods for each QC level using the formula: %Diff = [(Mean_MethodB - Mean_MethodA) / Mean_MethodA] * 100
-
Student's t-test: Perform a two-tailed t-test to determine if there is a statistically significant difference between the means of the two datasets. A p-value > 0.05 typically indicates no significant difference.
-
Bland-Altman Plot: This graphical method is highly recommended to visualize the agreement between the two methods.[21] It plots the difference between the two measurements for each sample against the average of the two measurements.
4.2. Acceptance Criteria
These criteria must be defined in the protocol before the experiment begins, based on regulatory guidelines such as ICH Q2(R2).[22][23][24]
| Parameter | Acceptance Criterion | Rationale |
| Accuracy (Mean %Difference) | The mean result from the receiving lab/method should be within ±15.0% of the mean result from the transferring lab/method. | This is a standard industry acceptance limit for impurity analysis, ensuring that the methods provide comparable quantitative results.[8] |
| Precision (%RSD) | The %RSD for replicate measurements (n≥6) at each level should not be more than 15.0% for both methods. | Demonstrates that both methods are precise and reproducible under the conditions of the test. |
| Overall Comparability | At least two-thirds (67%) of the individual data points from the receiving lab/method must be within ±15.0% of the mean from the transferring lab/method. | This criterion, often used in bioanalytical method validation, ensures that overall data congruence is high, not just the mean.[25] |
Hypothetical Data Summary:
| QC Level | Mean Conc. (µg/mL) Method A (HPLC-UV) | Mean Conc. (µg/mL) Method B (LC-MS/MS) | % Difference | Statistical Outcome (t-test) | Pass/Fail |
| Low QC | 0.52 | 0.55 | +5.8% | p = 0.35 | Pass |
| Mid QC | 2.48 | 2.60 | +4.8% | p = 0.28 | Pass |
| High QC | 4.95 | 5.11 | +3.2% | p = 0.19 | Pass |
Conclusion and Best Practices
A successful cross-validation provides confidence that an analytical method will perform reliably and consistently across different laboratories and platforms. This guide demonstrates that while both HPLC-UV and LC-MS/MS are powerful techniques, their application must be tailored to the analytical objective. HPLC-UV remains a robust workhorse for routine QC, while LC-MS/MS provides unparalleled specificity and sensitivity for more demanding applications like impurity identification and trace analysis.
Key Takeaways for Success:
-
A Comprehensive Protocol is Non-Negotiable: Define the scope, procedures, and acceptance criteria upfront.[18][26]
-
Use Homogeneous Samples: The validity of the comparison depends entirely on analyzing identical sample lots.
-
Document Everything: Meticulous documentation of every step, deviation, and result is required for regulatory submission and future reference.
By adhering to these principles, scientists can ensure the integrity of their analytical data, facilitate seamless method transfers, and ultimately safeguard the quality and safety of pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Online] Available at: [Link]
-
Pharma Beginners. (2021). Analytical Method Transfer (USP 1224) Guideline. [Online] Available at: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Online] Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Online] Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. [Online] Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Online] Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Online] Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Online] Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]
-
Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Online] Available at: [Link]
-
ECA Academy. (2011). New WHO Document on Transfer of Processes with detailed Guidelines for Analytical Method Transfer. [Online] Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Online] Available at: [Link]
-
World Health Organization. (2011). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. [Online] Available at: [Link]
-
ResearchGate. (2026). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Online] Available at: [Link]
-
Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. [Online] Available at: [Link]
-
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Online] Available at: [Link]
-
BioPharm International. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Online] Available at: [Link]
-
PubChem. 9,13b-Dehydro Epinastine Hydrochloride. [Online] Available at: [Link]
-
PubMed. (2007). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Online] Available at: [Link]
-
Allmpus. EPINASTINE EP IMPURITY A. [Online] Available at: [Link]
-
ResearchGate. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches?. [Online] Available at: [Link]
-
Future Science. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. [Online] Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Online] Available at: [Link]
-
Waters Corporation. (2025). Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs. [Online] Available at: [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Online] Available at: [Link]
-
Wikipedia. Epinastine. [Online] Available at: [Link]
-
ResearchGate. (2026). (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Online] Available at: [Link]
-
National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Online] Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Online] Available at: [Link]
-
ResearchGate. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Online] Available at: [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. 9,13b-Dehydro Epinastine | CymitQuimica [cymitquimica.com]
- 3. 9,13b-Dehydro Epinastine | LGC Standards [lgcstandards.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. propharmagroup.com [propharmagroup.com]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. biomedres.us [biomedres.us]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 19. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 20. metrology-journal.org [metrology-journal.org]
- 21. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. starodub.nl [starodub.nl]
- 25. fda.gov [fda.gov]
- 26. who.int [who.int]
A Comparative Pharmacokinetic Analysis: Epinastine and its Metabolite, 9,13b-Dehydroepinastine
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of the second-generation antihistamine, epinastine, and its primary human metabolite, 9,13b-dehydroepinastine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of these two compounds. Understanding these profiles is critical for optimizing therapeutic strategies and informing future drug development initiatives.
Introduction: Epinastine and its Metabolic Pathway
Epinastine is a potent and selective H1-receptor antagonist with additional mast cell-stabilizing properties.[1] Its molecular structure confers high efficacy in the treatment of various allergic conditions, including allergic rhinitis, urticaria, and allergic conjunctivitis, without significant sedative effects.[2][3] This non-sedating profile is largely attributed to its physicochemical properties, such as hydrophilicity and a cationic charge at physiological pH, which limit its ability to cross the blood-brain barrier.[1][4]
In humans, epinastine undergoes limited metabolism, with less than 10% of an administered dose being biotransformed.[5][6] The primary metabolite identified is 9,13b-dehydroepinastine.[7] While epinastine is the pharmacologically active agent, characterizing the pharmacokinetic behavior of its metabolites is a fundamental aspect of drug development, crucial for a comprehensive understanding of the drug's safety and disposition in the body. This guide focuses on the comparative kinetics of the parent drug and this key metabolite.
Caption: Metabolic Pathway of Epinastine.
Comparative Pharmacokinetic Profiles
The disposition of a drug and its metabolites can significantly influence its efficacy and safety. The following sections detail the ADME properties of epinastine and what is currently known about 9,13b-dehydroepinastine.
Absorption
Epinastine: Following oral administration, epinastine is readily absorbed, with an absolute bioavailability of approximately 40%.[4][8] Peak plasma concentrations (Cmax) are typically reached within 2 hours post-administration.[8][9] The relationship between the administered dose (in the 10-40 mg range) and the resulting Cmax and Area Under the Curve (AUC) is linear, indicating predictable absorption kinetics.[4]
When administered as a 0.05% ophthalmic solution, systemic exposure to epinastine is very low.[6][10] Average maximum plasma concentrations after seven days of twice-daily dosing were only 0.04 ± 0.014 ng/mL, reached after about two hours.[11] Importantly, the AUC values after single and multiple doses were unchanged, suggesting no systemic accumulation with repeated topical application.[5][6]
9,13b-dehydroepinastine: As a metabolite, the "absorption" of 9,13b-dehydroepinastine is dependent on the rate of its formation from epinastine. There is limited publicly available information regarding its pharmacokinetic parameters following the administration of epinastine. However, a validated bioanalytical method now allows for its simultaneous measurement with the parent drug, enabling its characterization in clinical studies.[7]
Distribution
Epinastine: Epinastine is 64% bound to human plasma proteins.[5][6] Its total systemic clearance is approximately 56 L/hr.[5][11] A key characteristic of epinastine is its poor penetration of the central nervous system, a feature confirmed by positron emission tomography (PET) scans.[4] This limited distribution into the brain is the primary reason for its non-sedating profile, a significant advantage over first-generation antihistamines.
9,13b-dehydroepinastine: Specific data on the plasma protein binding and volume of distribution for 9,13b-dehydroepinastine are not extensively reported in the available literature. Further studies are required to fully characterize its distribution profile.
Metabolism
Epinastine: Epinastine is poorly metabolized in humans.[4] In vitro studies using human liver microsomes have shown that its metabolic clearance is exceptionally low.[12] The cytochrome P450 (CYP) isoforms identified as responsible for its limited metabolism are CYP3A4, CYP2D6, and to a minor extent, CYP2B6.[12][13] Crucially, unlike some other antihistamines, epinastine does not inhibit CYP3A4 activity, reducing the potential for drug-drug interactions.[12]
9,13b-dehydroepinastine: This compound is the result of the aforementioned metabolic process. The development of simultaneous UPLC-MS/MS assays is a critical technological advancement, as it allows for the first-time characterization of the metabolite kinetics of epinastine's conversion to 9,13b-dehydroepinastine in humans.[7]
Excretion
Epinastine: The primary route of elimination for epinastine is excretion of the unchanged drug.[5][6] Following an intravenous dose, about 55% is recovered unchanged in the urine and approximately 30% in the feces.[5][11] The terminal plasma elimination half-life is approximately 12 hours.[5][6] Renal elimination is believed to occur mainly via active tubular secretion.[5][11]
9,13b-dehydroepinastine: The excretion profile of 9,13b-dehydroepinastine is not yet well-documented. Its clearance would be a component of the "metabolized" fraction of the epinastine dose.
Summary of Key Pharmacokinetic Parameters
The following table provides a consolidated view of the key pharmacokinetic parameters for epinastine. Data for 9,13b-dehydroepinastine are limited as it is primarily studied as a metabolite.
| Parameter | Epinastine (Oral Administration) | 9,13b-dehydroepinastine |
| Absolute Bioavailability (F) | ~40%[4][8] | Not Applicable (Metabolite) |
| Time to Peak (Tmax) | ~2 hours[9] | Data not available |
| Plasma Protein Binding | 64%[5][6] | Data not available |
| Metabolism | <10% of dose; via CYP3A4, 2D6, 2B6[12][13] | Formed via epinastine metabolism[7] |
| Major Route of Elimination | Renal and fecal excretion, mainly unchanged[4][5] | Data not available |
| Elimination Half-life (t½) | ~12 hours[5][6] | Data not available |
| Systemic Exposure (Topical) | Very low (Cmax ~0.04 ng/mL)[11] | Not Applicable |
Experimental Protocol: Simultaneous Quantification in Human Plasma
To accurately compare the pharmacokinetics of a parent drug and its metabolite, a robust and validated bioanalytical method is essential. The choice of UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is based on its superior sensitivity, selectivity, and speed compared to conventional HPLC methods.[7][14]
Workflow for Pharmacokinetic Analysis
Caption: Experimental Workflow for a Pharmacokinetic Study.
Step-by-Step Bioanalytical Method
This protocol is based on a validated method for the simultaneous measurement of epinastine and 9,13b-dehydroepinastine.[7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add an internal standard (IS) solution. The IS is a structurally similar compound used to correct for variability during sample processing and analysis.
-
Add a basifying agent (e.g., sodium carbonate) to ensure the analytes are in a non-ionized state, which enhances their extraction into an organic solvent.
-
Add an organic extraction solvent (e.g., methyl t-butyl ether).
-
Vortex vigorously to facilitate the transfer of analytes from the aqueous plasma to the organic layer.
-
Centrifuge to achieve complete phase separation.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the UPLC system.
-
-
Chromatographic Separation (UPLC):
-
Column: A C18 reversed-phase column is used, which separates compounds based on their hydrophobicity.[7]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile/methanol) is used to elute the compounds from the column.
-
Flow Rate: A typical flow rate ensures optimal separation and peak shape.
-
Rationale: UPLC provides higher resolution and faster analysis times than traditional HPLC due to the use of smaller particle-size columns and higher operating pressures.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization: An electrospray ionization (ESI) source in positive mode is used to generate charged parent ions of epinastine, 9,13b-dehydroepinastine, and the IS.
-
Quantification: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the parent ion of a specific compound, the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion for detection. This process is highly selective and sensitive.
-
MRM Transitions: Specific parent → fragment ion transitions are monitored for each analyte and the IS to ensure unambiguous identification and quantification.
-
-
Data Analysis:
-
Calibration curves are constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of spiked standards. A linear regression with weighting is typically applied.[7]
-
The concentrations of epinastine and 9,13b-dehydroepinastine in the study samples are then determined from this calibration curve.
-
Conclusion and Future Directions
The pharmacokinetic profile of epinastine is well-characterized by its predictable absorption, limited metabolism, and primary excretion as an unchanged drug. Its low CNS penetration is a cornerstone of its favorable safety profile. The study of its metabolite, 9,13b-dehydroepinastine, is an emerging area. While present in vivo, its full pharmacokinetic profile and pharmacological activity remain to be thoroughly elucidated.
The development of sensitive and specific bioanalytical methods capable of simultaneously measuring both parent and metabolite is a critical enabler for future research. Such studies will provide a more complete picture of epinastine's disposition and are essential for refining dosing recommendations and fully assessing any potential for metabolic drug-drug interactions, however minor. This comparative guide serves as a foundational resource for professionals engaged in the ongoing research and development of antiallergic therapies.
References
-
Ogiso, T., et al. (2002). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. British Journal of Clinical Pharmacology, 51(3), 221-228. [Link]
-
Mita, S., et al. (1998). Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles. Arzneimittel-Forschung, 48(9), 913-917. [Link]
-
Drugs.com. (2025). Epinastine HCl Ophthalmic Solution: Package Insert / Prescribing Info / MOA. [Link]
-
Li, Y., et al. (2007). Pharmacokinetics and bioequivalence of epinastine hydrochloride, a histamine H1 receptor antagonist, in healthy Chinese volunteers. Acta Pharmacologica Sinica, 28(2), 214-218. [Link]
-
Tasaka, K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today, 36(11), 735-757. [Link]
-
Jeong, S. H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link]
-
U.S. Food and Drug Administration. (2002). Elestat Clinical Pharmacology Biopharmaceutics Review. [Link]
-
Drugs.com. (2024). Epinastine Hydrochloride (EENT) Monograph for Professionals. [Link]
-
Yu, C. B., et al. (2003). Ocular Administration of Epinastine to Patients With Allergic Conjunctivitis: Pharmacokinetics and Safety Profile. Investigative Ophthalmology & Visual Science, 44(13), 527-527. [Link]
-
RxList. (n.d.). Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Shirasaki, H., & Himi, T. (2023). Epinastine. In StatPearls. StatPearls Publishing. [Link]
-
Jeong, S. H., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Molecules, 25(1), 169. [Link]
-
Jeong, S. H., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Molecules (Basel, Switzerland), 25(1), 169. [Link]
-
U.S. Food and Drug Administration. (n.d.). ELESTAT™ (epinastine HCl ophthalmic solution) 0.05% Sterile. [Link]
-
U.S. Food and Drug Administration. (2011). HIGHLIGHTS OF PRESCRIBING INFORMATION: ELESTAT®. [Link]
-
El-Enany, N., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(1), 356-363. [Link]
-
Tasaka, K. (2000). Epinastine: an update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of today (Barcelona, Spain : 1998), 36(11), 735–757. [Link]
-
Nakamura, Y., et al. (1998). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. Xenobiotica, 28(1), 21-30. [Link]
Sources
- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of epinastine and a possible mechanism for double peaks in oral plasma concentration profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Stability of Epinastine and its Dehydro Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of Epinastine and its Metabolite
Epinastine is a potent and selective H1 histamine receptor antagonist widely prescribed for the treatment of allergic conjunctivitis.[1] Its therapeutic efficacy is intrinsically linked to its chemical stability, which ensures consistent potency and safety throughout its shelf life. The primary metabolite of epinastine is 9,13b-dehydro-epinastine, an impurity that can arise during synthesis or metabolism.[2][3] Understanding the comparative stability of the parent drug and its metabolite is crucial for developing robust formulations, defining appropriate storage conditions, and ensuring the analytical methods are capable of accurately quantifying both species.
Physicochemical Properties: A Foundation for Stability Assessment
A molecule's inherent stability is governed by its physicochemical properties. Here, we compare the known properties of epinastine and its dehydro metabolite.
| Property | Epinastine | Dehydro-epinastine | Reference(s) |
| Chemical Structure | 3-Amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 9H-Dibenzo[c,f]imidazo[1,5-a]azepin-3-amine | [1][4] |
| Molecular Formula | C₁₆H₁₅N₃ | C₁₆H₁₃N₃ | [1][4] |
| Molecular Weight | 249.31 g/mol | 247.30 g/mol | [1][4] |
| Melting Point | 205-208 °C | Not available | [5] |
| pKa | 11.2 | Not available | [4] |
| log P (octanol/water) | -0.70 (at pH 7.4) | Not available | [4] |
The key structural difference lies in the presence of a double bond in the azepine ring of the dehydro metabolite, rendering that portion of the molecule planar and more rigid compared to the saturated ring in epinastine. This seemingly minor alteration can have significant implications for the molecule's susceptibility to degradation.
Comparative Stability Analysis: An Evidence-Based Assessment
While extensive stability data exists for epinastine, there is a notable absence of publicly available forced degradation studies specifically for its dehydro metabolite. Therefore, this section will present the established stability profile of epinastine and, based on chemical principles, hypothesize the potential stability of the dehydro metabolite in comparison.
Epinastine Stability Profile
Forced degradation studies, a cornerstone of drug development, have revealed that epinastine is susceptible to degradation under specific stress conditions.
Acid and Base Hydrolysis:
Epinastine demonstrates moderate sensitivity to both acidic and alkaline conditions, particularly at elevated temperatures.[6] Under strong alkaline conditions (0.1 M NaOH) and heat (70°C), a significant degradation pathway involves the hydrolytic opening of the imidazole ring to form an amide derivative.[4] In acidic conditions (0.1 M HCl), the degradation is also observed, albeit to a slightly lesser extent under the same temperature stress.[6]
Oxidative Degradation:
Epinastine is susceptible to oxidative stress. Studies have shown degradation when exposed to 30% hydrogen peroxide (H₂O₂).[7] The tertiary amine and the electron-rich aromatic rings are potential sites for oxidation.
Thermal Degradation:
In the solid state and in neutral solutions at ambient temperatures, epinastine is relatively stable. However, at elevated temperatures (e.g., 70°C), degradation is accelerated, especially in the presence of acidic or basic catalysts.[6]
Photostability:
Epinastine exhibits a degree of photosensitivity. When exposed to UV/Vis light, particularly in acidic solutions (pH 3.0), it undergoes degradation.[8] Its photostability is comparatively higher at neutral and alkaline pH.[8]
Dehydro-epinastine: A Hypothesis on its Stability
Lacking direct experimental data, we can infer the potential stability of dehydro-epinastine based on its chemical structure relative to epinastine. The presence of the double bond in the seven-membered ring introduces conjugation with the adjacent aromatic ring. This extended conjugation could potentially increase the molecule's susceptibility to photodegradation, as it may lower the energy required for electronic transitions. Conversely, the increased rigidity of the ring system might afford some protection against certain hydrolytic or thermal degradation pathways that require conformational flexibility. However, this remains a hypothesis pending experimental verification.
The following diagram illustrates the structural relationship between epinastine and its dehydro metabolite.
Caption: Relationship between epinastine and its dehydro metabolite.
Experimental Protocols for Stability Assessment
The following are detailed, step-by-step methodologies for conducting forced degradation studies on epinastine, which can be adapted for the analysis of its dehydro metabolite. These protocols are based on established stability-indicating methods found in the scientific literature.[7][9]
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies of epinastine.
1. Acid Hydrolysis:
-
Accurately weigh and dissolve epinastine hydrochloride in a suitable solvent (e.g., mobile phase) to obtain a stock solution.
-
Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.1 N hydrochloric acid.
-
Heat the solution at 60°C for a predetermined period (e.g., 2 hours).
-
After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
2. Base Hydrolysis:
-
Follow the same initial steps as for acid hydrolysis.
-
Add an equal volume of 0.02 N sodium hydroxide to the stock solution aliquot.
-
Heat at 60°C for the specified time.
-
Neutralize with 0.02 N hydrochloric acid after cooling.
-
Dilute to the final concentration with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.
-
Keep the solution at room temperature for a defined duration.
-
Dilute to the final concentration with the mobile phase and inject into the HPLC system.
4. Thermal Degradation:
-
Place a known quantity of solid epinastine hydrochloride in a petri dish.
-
Expose to dry heat in an oven at 60°C for a specified period (e.g., 7 days).
-
After the exposure period, dissolve the sample in the mobile phase, dilute to the target concentration, and analyze.
5. Photolytic Degradation:
-
Expose a solution of epinastine hydrochloride to UV radiation (e.g., in a photostability chamber) for a defined duration.
-
Analyze the solution by HPLC, comparing it to a control sample protected from light.
Stability-Indicating RP-HPLC Method:
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating the parent drug from its degradation products. A typical method would involve:
| Parameter | Recommended Conditions |
| Stationary Phase (Column) | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., 0.01 M KH₂PO₄, pH 5.2) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
Conclusion
The available data robustly characterizes the stability of epinastine, indicating its susceptibility to hydrolytic, oxidative, and photolytic degradation under stressed conditions. The primary degradation pathway under alkaline thermal stress involves the opening of the imidazole ring. While direct experimental evidence for the stability of the dehydro metabolite is lacking, its structure suggests potential differences in its degradation profile, particularly concerning photostability. The experimental protocols provided herein offer a validated framework for conducting further stability studies on both epinastine and its dehydro metabolite, which is crucial for ensuring the quality and safety of epinastine-containing pharmaceutical products. Future research should focus on performing forced degradation studies on the dehydro-epinastine metabolite to provide a complete comparative stability profile.
References
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]
-
Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Pharmacokinetic comparison of epinastine using developed human plasma assays. Pharmaceuticals, 13(9), 246. [Link]
-
Merck Index Online. Epinastine. Royal Society of Chemistry. [Link]
- Ubale, M. B., Bharad, J., & Chaudhary, V. R. (2012). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCl in Bulk Drug. International Journal of Pharmaceutical Sciences and Research, 3(8), 2663-2669.
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(6), 729-734.
- Malakar, A., & Bokshi, B. (2012). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. International Current Pharmaceutical Journal, 1(3), 50-56.
-
Malakar, A., & Bokshi, B. (2012). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. ResearchGate. [Link]
-
Gumieniczek, A., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. ResearchGate. [Link]
-
Jeong, S. H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link]
-
Singh, S., et al. (2023). Epinastine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Epinastine EP Impurity A (Dehydro Epinastine) - SRIRAMCHEM [sriramchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. researchgate.net [researchgate.net]
- 7. hakon-art.com [hakon-art.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative In Vitro Analysis: Epinastine Versus its Metabolite, 9,13b-Dehydro Epinastine
This guide provides a detailed comparative analysis of the in vitro pharmacological profiles of the second-generation antihistamine, Epinastine, and its metabolite, 9,13b-Dehydro Epinastine. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the available experimental data to elucidate the structure-activity relationships and potential functional differences between the parent drug and its derivative.
Introduction: Epinastine, a Multifaceted Antihistamine
Epinastine is a well-established second-generation antihistamine and mast cell stabilizer, widely recognized for its efficacy in the management of allergic conditions such as allergic conjunctivitis.[1][2][3] Its therapeutic success is attributed to a multi-pronged mechanism of action that goes beyond simple histamine H1 receptor antagonism.[4][5] Epinastine not only blocks the action of histamine but also inhibits its release from mast cells, thereby dampening the allergic cascade at multiple points.[3][5][6]
The Enigmatic Metabolite: 9,13b-Dehydro Epinastine
In vivo, Epinastine is metabolized to 9,13b-Dehydro Epinastine.[7] While the existence of this metabolite is documented, a thorough review of publicly available scientific literature reveals a significant gap in our understanding of its pharmacological activity. To date, there are no published in vitro studies detailing the receptor binding affinity, functional activity, or mast cell stabilizing properties of 9,13b-Dehydro Epinastine. This lack of data precludes a direct comparative analysis with its parent compound, Epinastine. The chemical structures of both compounds are presented below.
Figure 1: Chemical Structures
Caption: Metabolic conversion of Epinastine.
In Vitro Pharmacological Profile of Epinastine
Given the absence of data for its metabolite, this guide will focus on the well-characterized in vitro activity of Epinastine, providing a benchmark for any future studies on 9,13b-Dehydro Epinastine.
Receptor Binding Affinity
Epinastine exhibits a high affinity for the histamine H1 receptor, which is central to its antihistaminic effect.[1][4][8] Notably, its affinity for the H1 receptor is significantly higher than for the H2 receptor, underscoring its selectivity.[8] Beyond histamine receptors, Epinastine also shows marked affinity for α1, α2, and 5-HT2 receptors.[2][4][6][8] This broader receptor interaction profile may contribute to its overall therapeutic effects. Conversely, it displays low affinity for muscarinic and β-receptors.[8]
| Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |
| Histamine H1 | IC50 = 9.8 nM | [8] |
| Histamine H2 | ~400-fold lower than H1 | [8] |
| α1-adrenergic | Marked affinity | [8] |
| α2-adrenergic | Marked affinity | [8] |
| 5-HT2 | Marked affinity | [4][6][8] |
| Muscarinic | Low affinity | [8] |
| β-adrenergic | Low affinity | [8] |
Functional Activity: H1 Receptor Antagonism
Functional assays confirm Epinastine's potent H1 receptor antagonist activity. In studies using histamine-induced contractions in isolated guinea pig tissues, Epinastine's potency exceeded that of other potent antihistamines like terfenadine and astemizole.[8] Furthermore, in vitro studies using CHO-K1 cells stably expressing the human H1 receptor demonstrated that Epinastine has a rapid onset of maximal inhibition compared to other antihistamines like olopatadine and ketotifen.[9]
| Antihistamine | IC50 (nM) after 2.5 min pre-incubation | Reference |
| Epinastine | 38 | [9] |
| Ketotifen | 154 | [9] |
| Azelastine | 273 | [9] |
| Olopatadine | 1369 | [9] |
Mast Cell Stabilization
A key component of Epinastine's in vitro activity is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1][3][8] This action is crucial in attenuating the early and late phases of the allergic response. Epinastine has been shown to inhibit histamine release from rat peritoneal mast cells induced by both antigen-antibody reactions and compound 48/80.[1]
Figure 2: Epinastine's Dual Mechanism of Action
Caption: Epinastine's inhibitory effects.
Experimental Protocols
To facilitate further research in this area, particularly for the characterization of 9,13b-Dehydro Epinastine, we provide the following established in vitro methodologies.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity of a compound to a specific receptor.
-
Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor (e.g., CHO-K1 cells expressing human H1 receptor) in a suitable buffer.
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors) and varying concentrations of the test compound (Epinastine or 9,13b-Dehydro Epinastine).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Functional Cellular Assay (Calcium Mobilization)
This assay measures the functional consequence of receptor binding, such as the inhibition of histamine-induced intracellular calcium mobilization.
-
Cell Culture: Culture cells stably expressing the human H1 receptor (e.g., CHO-K1 cells) in appropriate media.
-
Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period.
-
Stimulation: Stimulate the cells with a fixed concentration of histamine.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of the histamine response.
Figure 3: Experimental Workflow for In Vitro Assays
Caption: Workflow for key in vitro experiments.
Conclusion and Future Directions
Epinastine is a potent antihistamine with a well-documented dual mechanism of action involving H1 receptor antagonism and mast cell stabilization. Its in vitro profile demonstrates high potency and a rapid onset of action. In stark contrast, its metabolite, 9,13b-Dehydro Epinastine, remains pharmacologically uncharacterized. This significant knowledge gap presents a compelling opportunity for future research. Elucidating the in vitro activity of 9,13b-Dehydro Epinastine is crucial for a comprehensive understanding of Epinastine's overall clinical pharmacology, including the contribution of its metabolites to its therapeutic efficacy and safety profile. The experimental protocols outlined in this guide provide a clear roadmap for initiating such an investigation.
References
-
Elestat Clinical Pharmacology Biopharmaceutics Review. (2002). accessdata.fda.gov. [Link]
-
Epinastine. Grokipedia. [Link]
-
Epinastine Hydrochloride | C16H16ClN3. PubChem. [Link]
-
What is the mechanism of Epinastine Hydrochloride? (2024). Patsnap Synapse. [Link]
-
In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (2006). IOVS. [Link]
-
Epinastine. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Comparative antiallergic effects of second-generation H1-antihistamines ebastine, cetirizine and loratadine in preclinical models. (2003). PubMed. [Link]
-
Effect of Epinastine Hydrochloride, a Second-generation Histamine H1-receptor Antagonist, on Sensory Neurons in vitro. Semantic Scholar. [Link]
-
Comparison of the potency of antihistamines. UTMB Health Research Expert Profiles. [Link]
-
Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. (2020). ResearchGate. [Link]
-
9,13b-Dehydro Epinastine Hydrochloride | C16H14ClN3. PubChem. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Epinastine (WAL801) | Histamine Receptor | CAS 80012-43-7 | Buy Epinastine (WAL801) from Supplier InvivoChem [invivochem.com]
- 5. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 6. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to Regulatory Guidelines for Epinastine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the regulatory landscape governing impurities in epinastine, a widely used second-generation antihistamine. As a Senior Application Scientist, this document is structured to offer not just a recitation of guidelines, but a practical, experience-driven perspective on impurity profiling, control strategies, and the underlying scientific rationale. We will delve into the nuances of pharmacopoeial requirements, compare analytical methodologies, and provide actionable protocols to ensure the development of safe and effective epinastine drug products.
The Regulatory Framework: A Tripartite Approach to Impurity Control
The control of impurities in active pharmaceutical ingredients (APIs) like epinastine is primarily dictated by a harmonized framework established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with specific details laid out in the major pharmacopoeias: the United States Pharmacopeia (USP), the European Pharmacopoeia (EP), and the Japanese Pharmacopoeia (JP). While the core principles are aligned, subtle differences in specified impurities and analytical procedures exist.
The foundational ICH guidelines, particularly ICH Q3A(R2): Impurities in New Drug Substances and ICH Q3B(R2): Impurities in New Drug Products , establish the thresholds for reporting, identification, and qualification of impurities. These guidelines are legally binding in their respective regions and form the basis for the impurity sections within the pharmacopoeial monographs.
For ophthalmic products like epinastine solutions, the impurity limits are particularly stringent due to the direct application to the sensitive ocular tissues.
Known and Potential Impurities of Epinastine
A comprehensive understanding of the potential impurities is paramount for developing a robust control strategy. Epinastine impurities can be broadly categorized into three types: process-related impurities, degradation products, and elemental impurities.
Process-Related Impurities
These impurities are by-products or unreacted starting materials from the synthetic route of epinastine. The synthesis of epinastine hydrochloride involves multi-step chemical reactions, which can lead to various process-related impurities. Some of the known process-related impurities include:
-
Unreacted Intermediates: Such as chloropyridines.
-
Side Products: Arising from incomplete reactions or side reactions like cyclization and substitution.
-
Epinastine Related Compound A (USP): 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine. This is a key intermediate in some synthetic routes.
-
7-Chloro Epinastine Hydrochloride: A potential impurity arising from the use of chlorinated reagents.
Degradation Products
Degradation products form during storage or manufacturing due to exposure to light, heat, humidity, or reactive excipients. Epinastine is susceptible to both oxidative and hydrolytic degradation.
-
Epinastine EP Impurity A (Dehydro Epinastine): 9H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine. This is a major degradation product formed under oxidative conditions.
-
Epinastine EP Impurity B (7-Bromo Epinastine): A specified impurity in the European Pharmacopoeia.
-
9-Oxo Epinastine Hydrochloride: An oxidation product.
-
Hydrolyzed Analogs: Can form under acidic or aqueous conditions.
Elemental Impurities
Trace metals can be introduced from catalysts, reagents, or manufacturing equipment. The control of elemental impurities is governed by ICH Q3D , and their analysis is typically performed using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Comparative Overview of Pharmacopoeial Specified Impurities
While the full monographs are proprietary, information from commercially available reference standards allows for a comparative overview of specified impurities in the major pharmacopoeias.
| Impurity Name | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) | Japanese Pharmacopoeia (JP) |
| Epinastine Related Compound A | Specified | Not explicitly mentioned | Information not available |
| Epinastine EP Impurity A | Not explicitly mentioned | Specified | Information not available |
| Epinastine EP Impurity B | Not explicitly mentioned | Specified | Information not available |
Note: The absence of explicit mention in one pharmacopoeia does not mean the impurity is not controlled. It may be controlled as an unspecified impurity. A comprehensive impurity control strategy should consider all potential and known impurities.
Analytical Methodologies for Impurity Profiling: A Comparative Analysis
The cornerstone of effective impurity control is a robust, validated analytical method. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of epinastine and its related substances.
High-Performance Liquid Chromatography (HPLC)
A typical stability-indicating HPLC method for epinastine impurity profiling utilizes a reversed-phase C18 column with a gradient elution system.
Comparison of HPLC Method Parameters:
| Parameter | Method 1 (General Purpose) | Method 2 (Enhanced Resolution) |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 20 mM Potassium dihydrogen phosphate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% to 80% B over 30 min | 15% to 70% B over 25 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 230 nm |
| Column Temp. | 30 °C | 35 °C |
Rationale for Method Choices: The choice of mobile phase pH is critical for achieving good peak shape for the basic epinastine molecule. A lower pH ensures that the amine groups are protonated. The gradient elution is necessary to separate impurities with a wide range of polarities. Method 2, with a smaller particle size column and higher flow rate, can offer faster analysis times and improved resolution.
Advanced Analytical Techniques
For the identification and characterization of unknown impurities, more advanced techniques are employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation data, which are crucial for structure elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Offers highly accurate mass measurements, enabling the determination of elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of impurities.
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Objective: To generate potential degradation products of epinastine under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve 10 mg of epinastine HCl in 10 mL of 0.1 N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of epinastine HCl in 10 mL of 0.1 N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of epinastine HCl in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid epinastine HCl to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of epinastine HCl (1 mg/mL in water) to UV light (254 nm) and visible light for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by a validated HPLC method. Compare the chromatograms with that of an unstressed sample to identify degradation peaks.
Self-Validation: The protocol's effectiveness is validated by the successful generation of degradation products, which can then be used to challenge the specificity of the analytical method.
Protocol for HPLC Method Validation for Impurity Determination
Validation of the analytical method is a regulatory requirement to ensure its reliability.
Objective: To validate the HPLC method for the quantification of epinastine impurities according to ICH Q2(R1) guidelines.
Methodology:
-
Specificity: Analyze blank, placebo, epinastine standard, and a mixture of known impurities to demonstrate that there is no interference at the retention times of epinastine and its impurities. Analyze the forced degradation samples to show that the method can separate the degradation products from the main peak.
-
Linearity: Prepare a series of solutions of each known impurity at different concentrations (e.g., from the reporting threshold to 150% of the specification limit). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.99).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be detected and quantified with acceptable precision and accuracy. This can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or by statistical methods.
-
Accuracy: Analyze samples spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts and different equipment.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Visualization of Workflows
Epinastine Impurity Profiling Workflow
Caption: Workflow for the identification, quantification, and control of epinastine impurities.
Logical Relationship of Epinastine Impurity Types
Caption: Classification of epinastine impurities based on their origin.
Conclusion
The effective control of impurities in epinastine is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. A thorough understanding of the regulatory guidelines set forth by the ICH and major pharmacopoeias, coupled with the implementation of robust analytical methodologies and a comprehensive impurity profiling strategy, is essential. This guide has provided a comparative overview of the regulatory landscape, detailed the known and potential impurities of epinastine, and offered practical experimental protocols. By adopting a science-driven and risk-based approach, researchers and drug development professionals can confidently navigate the complexities of impurity control and deliver high-quality epinastine products to patients.
References
-
Veeprho. Epinastine Impurities and Related Compound. [Link]
-
Pharmaffiliates. Epinastine Hydrochloride-impurities. [Link]
-
Pharmaffiliates. Epinastine Hydrochloride-impurities. [Link]
-
Allmpus. EPINASTINE USP RC A. [Link]
-
Pharmaffiliates. Epinastine-impurities. [Link]
-
EDQM. Y0001139 - CRS catalogue. [Link]
-
Veeprho. Epinastine Impurity 1 (HCl). [Link]
-
U.S. Food and Drug Administration. Epinastine Hydrochloride Ophthalmic Solution, 0.05% - ANDA Approval. [Link]
-
U.S. Food and Drug Administration. Epinastine Hydrochloride Ophthalmic Solution, 0.05% - ANDA Approval. [Link]
-
GL Sciences. Analysis of Epinastine hydrochloride (Under the Condition of the Japanese Pharmacopoeia, Epinastine Hydrochloride Tablets). [Link]
-
European Medicines Agency. Epinastine : List of nationally authorised medicinal products. [Link]
-
FDA.report. NDC 70069-008 Ophthalmic Solution/ Drops EPINASTINE HYDROCHLORIDE Drug Codes, Packaging, Active Ingredients. [Link]
-
SynZeal. Epinastine EP Impurity A | 706753-75-5. [Link]
-
European Medicines Agency. Quality: impurities. [Link]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 9,13b-Dehydro Epinastine Measurement
This guide provides an in-depth comparison of analytical methodologies for the precise and reliable quantification of 9,13b-Dehydro Epinastine, a primary metabolite of the antihistamine Epinastine. As drug development and clinical monitoring demand the highest standards of analytical accuracy and reproducibility, this document is intended for researchers, scientists, and drug development professionals to navigate the complexities of bioanalytical method selection and validation. Herein, we explore a hypothetical inter-laboratory comparison to highlight the critical performance attributes of leading analytical techniques, supported by detailed experimental protocols and validation data.
Introduction: The Significance of 9,13b-Dehydro Epinastine Quantification
Epinastine is a widely used antihistamine for the treatment of allergic conjunctivitis. Its clinical efficacy and safety are intrinsically linked to its pharmacokinetic profile, where the metabolite 9,13b-Dehydro Epinastine plays a crucial role.[1] Accurate measurement of this metabolite in biological matrices is paramount for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring. The choice of analytical methodology can significantly impact the reliability of these measurements, making inter-laboratory comparisons essential for standardizing results and ensuring data integrity across different research and clinical sites.[2][3]
An inter-laboratory comparison, also known as a proficiency test, is a cornerstone of quality assurance in analytical laboratories.[3] It provides an objective means to assess the performance of different laboratories and analytical methods, ultimately leading to harmonized and reliable data that can be confidently used in regulatory submissions and clinical decision-making.
Designing the Inter-Laboratory Study: A Framework for Robust Comparison
To objectively compare the performance of different analytical methods for 9,13b-Dehydro Epinastine measurement, a well-designed inter-laboratory study is crucial. This study would typically involve a coordinating laboratory that prepares and distributes standardized samples to participating laboratories.
The study design should encompass:
-
Standardized Samples: A set of human plasma samples spiked with known concentrations of 9,13b-Dehydro Epinastine, covering the expected clinical concentration range (e.g., low, medium, and high concentrations).
-
Blinded Analysis: Participating laboratories should be blinded to the concentrations of the spiked samples to ensure an unbiased assessment of their analytical performance.
-
Defined Analytical Methods: Each laboratory would be instructed to use a specific, validated analytical method. In this guide, we will compare two prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Data Reporting and Statistical Analysis: A standardized format for reporting results is essential. The data would then be statistically analyzed to compare the accuracy, precision, and overall performance of each method across the participating laboratories.
Below is a Graphviz diagram illustrating the workflow of the proposed inter-laboratory study.
Caption: Workflow of the proposed inter-laboratory comparison study.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is a critical decision that balances sensitivity, selectivity, cost, and throughput. In this section, we compare two commonly employed techniques for the quantification of small molecules in biological matrices: HPLC-UV and UPLC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of pharmaceutical compounds.[4][5][6][7] It offers good precision and linearity over a defined concentration range. However, its sensitivity and selectivity can be limiting factors, especially for metabolites present at low concentrations in complex biological matrices.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has become the gold standard for bioanalytical applications due to its superior sensitivity, selectivity, and speed.[1][8][9] The use of tandem mass spectrometry allows for the highly specific detection of the analyte of interest, minimizing interferences from the biological matrix.
The following diagram illustrates the fundamental principles of the two techniques being compared.
Caption: Fundamental principles of HPLC-UV and UPLC-MS/MS.
Detailed Experimental Protocols
Reproducibility in analytical measurements is contingent on meticulous adherence to validated protocols. This section outlines the detailed methodologies for the quantification of 9,13b-Dehydro Epinastine using both HPLC-UV and UPLC-MS/MS. These protocols are based on established methods for Epinastine and its metabolites and are designed to be self-validating.[1][10][11]
Protocol for HPLC-UV Analysis
4.1.1 Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
4.1.2 HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1 M ammonium acetate), with the ratio optimized for optimal separation.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Determined by the UV absorbance maximum of 9,13b-Dehydro Epinastine.
-
Column Temperature: 30°C.
Protocol for UPLC-MS/MS Analysis
4.2.1 Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard and 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
4.2.2 UPLC-MS/MS Conditions
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of two solvents, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 9,13b-Dehydro Epinastine and the internal standard would be monitored for quantification.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the expected performance characteristics of the two methods based on a hypothetical inter-laboratory study. These values are derived from published data for similar bioanalytical methods and serve to illustrate the key differences between the techniques.[1][2][12]
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range (ng/mL) | 10 - 1000 | 0.1 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 0.1 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Selectivity | Moderate (potential for interference) | High (specific MRM transitions) |
| Analysis Time per Sample (minutes) | 15 - 20 | 3 - 5 |
Causality Behind Performance Differences:
-
Sensitivity (LLOQ): The significantly lower LLOQ of UPLC-MS/MS is due to the inherent sensitivity of mass spectrometric detection compared to UV absorbance.[1] This is crucial for accurately measuring low concentrations of the metabolite, especially during the elimination phase of pharmacokinetic studies.
-
Selectivity: UPLC-MS/MS offers superior selectivity by monitoring specific mass transitions, effectively filtering out interferences from the complex biological matrix.[9] HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting endogenous compounds.
-
Accuracy and Precision: The higher accuracy and precision of UPLC-MS/MS are a direct result of its enhanced selectivity and sensitivity, leading to more reliable quantification.[12]
-
Throughput: The faster analysis time of UPLC-MS/MS allows for higher sample throughput, which is a significant advantage in large-scale clinical studies.
Conclusion and Recommendations
This guide has provided a comprehensive comparison of HPLC-UV and UPLC-MS/MS for the quantification of 9,13b-Dehydro Epinastine, framed within the context of a hypothetical inter-laboratory study.
Key Takeaways:
-
UPLC-MS/MS is the recommended method for the bioanalysis of 9,13b-Dehydro Epinastine in regulated studies due to its superior sensitivity, selectivity, accuracy, and throughput.[1]
-
HPLC-UV may be a suitable alternative for applications where high sensitivity is not required and cost is a primary consideration, provided that the method is thoroughly validated to ensure adequate selectivity.[4][10]
-
Inter-laboratory comparisons are essential for ensuring the consistency and reliability of bioanalytical data across different sites and over time.[3]
By carefully considering the analytical requirements of their specific application and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data for the measurement of 9,13b-Dehydro Epinastine.
References
-
El-Bagary, R. I., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(2), 1361-1369. [Link]
-
ResearchGate. (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions | Request PDF. [Link]
-
Jeong, S. H., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Pharmaceuticals (Basel, Switzerland), 13(1), 9. [Link]
-
Jeong, S. H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical chromatography : BMC, 34(9), e4848. [Link]
-
ResearchGate. (n.d.). Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. [Link]
-
DergiPark. (2021). Inter-laboratory Comparisons and Their Roles in Accreditation. [Link]
-
ResearchGate. (n.d.). Stabilities of epinastine under various conditions of UPLC-MS/MS and... [Link]
-
ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. [Link]
-
Dasari, P. K., et al. (2020). Development and Validation of LC-MS/MS for the Estimation of Betahistine in Human Plasma. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 385-398. [Link]
-
National Center for Biotechnology Information. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. [Link]
-
ResearchGate. (n.d.). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. [Link]
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information. (2012). Bioanalytical method validation: An updated review. [Link]
Sources
- 1. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hakon-art.com [hakon-art.com]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9,13b-Dehydro Epinastine Hydrochloride
Welcome to a comprehensive guide on the safe handling of 9,13b-Dehydro Epinastine Hydrochloride. As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research. The procedures outlined here are designed to create a self-validating system of safety, building a foundation of trust in every step of your workflow.
Hazard Assessment: Understanding the Compound
While specific toxicological data for this compound is not extensively published, a robust safety plan can be developed by examining its parent compound, Epinastine Hydrochloride. The structural similarities suggest a comparable hazard profile. The known hazards of Epinastine Hydrochloride form the basis of our personal protective equipment (PPE) recommendations.
The primary hazards associated with Epinastine Hydrochloride are summarized below.[1][2] It is prudent to assume that this compound presents similar risks.
| Hazard Classification | Description of Risk |
| Acute Toxicity (Oral), Category 3 | Toxic if swallowed.[1][2] |
| Skin Irritation, Category 2 | Causes skin irritation upon contact.[1] |
| Serious Eye Irritation, Category 2A | Causes serious eye irritation.[1] |
| Germ Cell Mutagenicity, Category 2 | Suspected of causing genetic defects.[1] |
| Reproductive Toxicity | May cause harm to breast-fed children.[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] |
| Aquatic Hazard, Chronic 2 | Toxic to aquatic life with long-lasting effects.[1] |
These classifications highlight multiple routes of potential exposure—ingestion, skin contact, eye contact, and inhalation—each of which must be mitigated through a combination of engineering controls and appropriate PPE.
Core Protective Measures: Engineering Controls and PPE
A multi-layered approach to safety is paramount. Before any personal protective equipment is worn, the primary engineering controls of the laboratory must be utilized.
Primary Engineering Controls
All work involving the handling of solid (powdered) this compound must be conducted in a certified chemical fume hood or a powder containment hood. This is the most critical step in minimizing respiratory exposure. For handling solutions, a fume hood is also recommended to prevent inhalation of any aerosols that may be generated.
Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum required PPE for handling this compound. Specific tasks may require an elevated level of protection.
| Task | Eye/Face Protection | Skin Protection (Gloves & Gown) | Respiratory Protection |
| Weighing/Handling Solid | Tightly-fitting safety goggles with side shields.[3][4] | Double-gloving with nitrile gloves; a disposable, polyethylene-coated gown.[5] | N95 respirator or higher.[6][7] |
| Preparing Solutions | Tightly-fitting safety goggles with side shields.[3][4] | Nitrile gloves; a disposable, polyethylene-coated gown. | Not required if performed in a fume hood. |
| Handling Dilute Solutions | Standard safety glasses with side shields. | Nitrile gloves; standard lab coat. | Not required. |
Operational Protocols: A Step-by-Step Guide
Adherence to standardized protocols is essential for safety and reproducibility. The following workflows provide detailed, step-by-step guidance for key procedures.
Protocol for Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Protocol for Weighing Solid Compound
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh paper, container) within the hood.
-
Don PPE: Follow the donning protocol, including double gloves, a disposable gown, and an N95 respirator.
-
Weighing: Carefully transfer the desired amount of this compound from the stock container to the weigh paper or vessel. Perform this action slowly to minimize dust generation.
-
Container Sealing: Tightly seal the stock container and the container with the weighed compound before removing them from the fume hood.
-
Initial Cleanup: Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the exterior of the containers and any surfaces within the fume hood. Dispose of the wipe as hazardous waste.
-
Doff PPE: Follow the doffing protocol, disposing of all single-use items in the designated hazardous waste container.
Emergency Response Plan
In the event of an accidental exposure, immediate and correct action is crucial.[8]
Caption: Decision workflow for accidental chemical exposure.
Key Emergency Actions:
-
Eye Contact: Immediately flush the eyes and inner eyelid with copious amounts of water for at least 15 minutes at an emergency eyewash station.[9][10] Remove contact lenses if present and easy to do so.[9] Seek medical attention immediately.
-
Skin Contact: Promptly remove any contaminated clothing and flush the affected area with water for at least 15 minutes.[8][9] Wash the area with mild soap and water.[3][11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air at once.[3][4][12][13] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[3][4] Never give anything by mouth to an unconscious person.[3][4] Call a poison control center or seek immediate medical attention.[3][4][9]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.[1] this compound and all materials contaminated with it must be treated as hazardous waste.
Decontamination
-
Work Surfaces: After completing work, decontaminate all surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
Equipment: Non-disposable equipment, such as spatulas or glassware, should be thoroughly rinsed with an appropriate solvent, which is then collected as hazardous waste. The equipment should then be washed with detergent and water.
Disposal Workflow
All waste generated from handling this compound must be segregated and disposed of according to institutional and local regulations.[14][15]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. capotchem.com [capotchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. echemi.com [echemi.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. biosynth.com [biosynth.com]
- 12. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
